Hexyltrimethylammonium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
hexyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPRURKTXNFVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15066-77-0 (iodide) | |
| Record name | Hexyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40936637 | |
| Record name | N,N,N-Trimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-27-8 | |
| Record name | Hexyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Hexyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltrimethylammonium bromide (HTAB), a quaternary ammonium (B1175870) compound, is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, biotechnology, and material science.[1][2] Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, allows it to self-assemble into micelles in aqueous solutions, thereby modifying the properties of interfaces. This technical guide provides a comprehensive overview of the core physicochemical properties of HTAB, detailed experimental protocols for their determination, and visual representations of key concepts to aid in research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound bromide are summarized below.
General Properties
| Property | Value | Reference |
| Chemical Name | This compound bromide | [3] |
| Synonyms | HTAB, N,N,N-Trimethyl-1-hexanaminium bromide | [1] |
| CAS Number | 2650-53-5 | [1][3] |
| Molecular Formula | C₉H₂₂BrN | [1][3] |
| Molecular Weight | 224.18 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Melting Point | 183 - 187 °C | [1] |
Micellar and Solution Properties
The behavior of HTAB in aqueous solutions is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | See Table Below | Aqueous Solution | [4] |
| Aggregation Number (n) | ~3-4 | Aqueous Solution, 298.15 K | [4] |
| Degree of Counterion Binding (β) | ~0.3 | Aqueous Solution | [4] |
| Solubility | Soluble in DMSO (200 mg/mL with sonication) | - | [2] |
Table of Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Various Temperatures
| Temperature (K) | CMC (mol/kg) |
| 288.15 | 0.836 ± 0.007 |
| 298.15 | 0.839 ± 0.003 |
| 303.15 | 0.892 ± 0.003 |
| 308.15 | 0.901 ± 0.006 |
| 313.15 | 0.940 ± 0.004 |
| 318.15 | Not specified in source |
Data sourced from a 1998 study on the aggregation behavior of HTAB.[4]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of HTAB are provided below.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is based on the principle that the molar conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than the individual surfactant monomers.[5][6][7]
Materials and Equipment:
-
This compound bromide (HTAB)
-
Deionized water
-
Conductivity meter with a calibrated conductivity cell
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HTAB in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Place a known volume of deionized water in a thermostated vessel and measure its conductivity.
-
Sequentially add small, precise volumes of the HTAB stock solution to the water, allowing the solution to equilibrate while stirring gently.
-
Record the conductivity after each addition.
-
-
Data Analysis:
Determination of Aggregation Number by Fluorescence Quenching
This technique utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.[8][9]
Materials and Equipment:
-
This compound bromide (HTAB)
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium (B1207926) chloride)
-
Deionized water
-
Fluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent.
-
Prepare a series of HTAB solutions at a concentration above the CMC, each containing a constant, low concentration of the probe.
-
Prepare a stock solution of the quencher.
-
-
Fluorescence Measurement:
-
To each HTAB/probe solution, add varying concentrations of the quencher.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
The relationship between the fluorescence intensity (I) and the quencher concentration ([Q]) can be described by the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / ([S] - CMC) * N where I₀ is the fluorescence intensity in the absence of the quencher, [S] is the total surfactant concentration, CMC is the critical micelle concentration, and N is the aggregation number.
-
A plot of ln(I₀/I) versus [Q] should yield a straight line, from the slope of which the aggregation number (N) can be calculated.[9]
-
Visualizations
Micelle Structure of this compound Bromide
The following diagram illustrates the self-assembly of HTAB monomers into a spherical micelle in an aqueous environment. The hydrophobic hexyl tails are sequestered in the core, while the hydrophilic trimethylammonium head groups form the outer shell, interacting with the surrounding water molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lib.ysu.am [lib.ysu.am]
- 5. scribd.com [scribd.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Method of Determination of CMC | PPT [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pages.jh.edu [pages.jh.edu]
Synthesis of Hexyltrimethylammonium Chloride: A Technical Guide
This document provides a comprehensive overview of the synthesis of hexyltrimethylammonium chloride, a quaternary ammonium (B1175870) salt. The protocol is intended for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through the Menschutkin reaction, a well-established method for the alkylation of tertiary amines.[1][2]
Reaction Principle: The Menschutkin Reaction
The synthesis of this compound chloride is a classic example of the Menschutkin reaction, which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (1-chlorohexane).[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this mechanism, the lone pair of electrons on the nitrogen atom of trimethylamine (B31210) acts as a nucleophile, attacking the electrophilic carbon atom of 1-chlorohexane (B165106) that is bonded to the chlorine atom. This leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.[1] The resulting product is the quaternary ammonium salt, this compound chloride.
References
An In-Depth Technical Guide to the Critical Micelle Concentration of Hexyltrimethylammonium Bromide in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of hexyltrimethylammonium bromide (HTAB) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with or are investigating the properties of this cationic surfactant. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides a visual representation of the experimental workflow.
Introduction to Critical Micelle Concentration
The critical micelle concentration is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles. Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, there is an abrupt change in several physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. This is due to the formation of micelles, where the hydrophobic alkyl chains of the surfactant molecules are sequestered in the core of the structure, away from the aqueous environment, while the hydrophilic head groups remain in contact with the water. The CMC is a crucial factor in various applications, including drug delivery, detergency, and materials science, as it dictates the concentration at which the surfactant's full potential for solubilization and interfacial activity is realized.
Quantitative Data for Alkyltrimethylammonium Bromides
The critical micelle concentration of alkyltrimethylammonium bromides is highly dependent on the length of the alkyl chain. Generally, the CMC decreases as the length of the hydrophobic tail increases. The following table summarizes the CMC values for this compound bromide and its longer-chain homologs in aqueous solution.
| Surfactant Name | Abbreviation | Alkyl Chain Length | Temperature (°C) | CMC (mM) |
| This compound Bromide | HTAB or C6TAB | 6 | 15 | 83.6 |
| This compound Bromide | HTAB or C6TAB | 6 | 25 | 83.9 |
| This compound Bromide | HTAB or C6TAB | 6 | 30 | 89.2 |
| This compound Bromide | HTAB or C6TAB | 6 | 35 | 90.1 |
| This compound Bromide | HTAB or C6TAB | 6 | 40 | 94.0 |
| Hexadecyltrimethylammonium Bromide | CTAB or C16TAB | 16 | 25 | 0.92 - 1.0 |
Data for this compound Bromide sourced from Fitzgerald et al. (1998).[1] Data for Hexadecyltrimethylammonium Bromide sourced from a Sigma-Aldrich product information sheet.[2]
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the specific properties of the system being studied. Below are detailed protocols for three commonly used methods.
Surface Tensiometry
Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension, which then remains relatively constant. The CMC is determined from the break point in a plot of surface tension versus the logarithm of the surfactant concentration.
Protocol:
-
Preparation of Solutions: A stock solution of the surfactant in deionized water is prepared at a concentration significantly above the expected CMC. A series of dilutions are then made from this stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Instrumentation: A tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is used for the measurements. The instrument should be calibrated according to the manufacturer's instructions.
-
Measurement: For each concentration, the surface tension of the solution is measured. It is crucial to ensure that the ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination. The temperature of the sample should be controlled and kept constant throughout the experiment.
-
Data Analysis: The measured surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined as the concentration at the intersection of the two lines.
Conductivity Measurement
Principle: This method is suitable for ionic surfactants. The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists as individual ions (the surfactant monomer and its counter-ion), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers due to their larger size and the binding of some counter-ions. This results in a change in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.
Protocol:
-
Preparation of Solutions: A series of surfactant solutions of varying concentrations are prepared in deionized water, similar to the tensiometry method.
-
Instrumentation: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions must be precisely controlled, as conductivity is temperature-dependent.
-
Measurement: The conductivity of each solution is measured, starting from the most dilute to the most concentrated, or vice versa. The conductivity cell should be rinsed with the next solution to be measured before recording the final value.
-
Data Analysis: The conductivity is plotted as a function of the surfactant concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the break occurs is the CMC.
Fluorescence Spectroscopy
Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe (e.g., a shift in the emission wavelength or a change in the fluorescence intensity). The CMC is determined by plotting the change in the fluorescence property as a function of surfactant concentration.
Protocol:
-
Preparation of Solutions: A stock solution of the surfactant is prepared. A small, constant amount of the fluorescent probe (from a stock solution in a suitable organic solvent) is added to a series of vials. The solvent is then evaporated, leaving a thin film of the probe. The surfactant solutions of varying concentrations are then added to these vials and allowed to equilibrate, usually with gentle agitation in the dark.
-
Instrumentation: A fluorescence spectrophotometer is used to measure the fluorescence emission of the probe in each sample. The excitation wavelength is set to an appropriate value for the chosen probe, and the emission spectrum is recorded.
-
Measurement: The fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths for probes like pyrene) is measured for each surfactant concentration.
-
Data Analysis: The fluorescence intensity (or intensity ratio) is plotted against the surfactant concentration. The resulting plot is typically sigmoidal. The CMC is often determined from the inflection point of this curve, which can be found by taking the first or second derivative of the curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of determining the critical micelle concentration using the experimental methods described above.
Caption: General workflow for CMC determination.
The following diagram illustrates the relationship between surfactant concentration and the formation of micelles, which is the underlying principle for CMC determination.
Caption: Surfactant aggregation and micelle formation.
References
Hexyltrimethylammonium as a Cationic Surfactant: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltrimethylammonium (HTA) is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1][2] Its molecular structure is amphiphilic, consisting of a compact, six-carbon hydrophobic alkyl chain (hexyl) and a positively charged, hydrophilic quaternary ammonium head group. This dual nature allows HTA to adsorb at interfaces, self-assemble into micelles, and interact strongly with biological membranes and macromolecules.[2]
This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its physicochemical properties, interactions with cellular structures, and the experimental methodologies used to characterize these behaviors. As a short-chain QAC, HTA's properties and biological activity are distinct from its more commonly studied long-chain counterparts like Cetyltrimethylammonium Bromide (CTAB), making this focused analysis crucial for its application in research and development.[3][4]
Core Mechanism: Interaction with Biological Membranes
The primary mechanism of action for HTA, particularly as an antimicrobial agent, is the disruption of the structural and functional integrity of cell membranes.[5][6] This process can be delineated into a multi-step pathway driven by both electrostatic and hydrophobic forces.
Step 1: Electrostatic Adsorption Bacterial cell membranes typically possess a net negative surface charge due to the presence of anionic components like phospholipids (B1166683) and, in Gram-positive bacteria, teichoic acids. The positively charged quaternary ammonium headgroup of HTA is electrostatically attracted to these anionic sites, leading to its rapid adsorption onto the cell surface.[5]
Step 2: Hydrophobic Insertion and Membrane Perturbation Following initial binding, the hydrophobic hexyl tail penetrates the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, increasing membrane fluidity and creating defects.[7] Unlike long-chain surfactants that may form stable, pore-like structures, the shorter hexyl chain of HTA is believed to cause more generalized destabilization.[8][9]
Step 3: Loss of Membrane Integrity and Cellular Leakage The progressive disruption of the membrane leads to a critical loss of its barrier function. This results in the dissipation of the electrochemical gradient (membrane potential) and the leakage of essential low-molecular-weight cytoplasmic components, such as ions (e.g., K+), metabolites, and RNA.[10]
Step 4: Cell Lysis and Death The extensive loss of cellular contents and the inability to maintain osmotic balance ultimately lead to cell lysis and death.[9] This membranolytic action is a hallmark of QAC-based biocides.[5]
Physicochemical Properties and Data
The biological activity of a surfactant is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it represents a sharp transition in the physicochemical properties of the solution.[11][12] A lower CMC generally indicates higher surfactant efficiency.
The properties of alkyltrimethylammonium surfactants are highly dependent on the length of the hydrophobic alkyl chain.[9][13] Shorter chains, like the hexyl group in HTA, typically result in a higher CMC compared to longer-chain analogues.
| Property | This compound Bromide (HTAB) | Cetyltrimethylammonium Bromide (CTAB) | Reference |
| Chemical Formula | C₉H₂₂BrN | C₁₉H₄₂BrN | [14][15] |
| Molecular Weight | 224.18 g/mol | 364.5 g/mol | [14][15] |
| Alkyl Chain Length | 6 Carbons | 16 Carbons | N/A |
| CMC in Water (mM) | ~1000 (acts as cosurfactant with CTAB) | 0.92 - 1.0 mM | [3][4][15] |
Note: The CMC of HTAB is very high, and it is often considered a "cosurfactant" rather than a classic micelle-forming surfactant on its own under typical conditions. Its primary role in mixed systems is often to modulate the properties of other surfactants.[3][4]
Structure-Activity Relationship
The antimicrobial efficacy of quaternary ammonium compounds is strongly influenced by their molecular structure, particularly the length of the N-alkyl chain.[8]
-
Short Chains (like Hexyl): Exhibit moderate antimicrobial activity. Their high water solubility and high CMC mean that a greater concentration of monomers is required to achieve membrane disruption.
-
Medium Chains (C12-C14): Often show the highest biocidal activity against Gram-positive bacteria and yeasts.[9]
-
Long Chains (C14-C16): Tend to be most effective against Gram-negative bacteria.[9]
This parabolic relationship suggests an optimal balance between water solubility (to reach the cell) and hydrophobicity (to penetrate the membrane). While HTA is not the most potent QAC, its distinct properties make it a useful tool for studying membrane interactions and as a phase-transfer catalyst.
Experimental Protocols
Characterizing the mechanism of action of HTA involves a suite of biophysical and microbiological assays.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter determined by observing an abrupt change in a physical property of the surfactant solution as a function of concentration.[16] The conductivity method is highly effective for ionic surfactants like HTA.
Methodology: Conductometric Titration
-
Preparation: Prepare a series of aqueous solutions of HTA with concentrations spanning the expected CMC. Use high-purity deionized water.
-
Measurement: Measure the specific electrical conductivity of each solution at a constant, controlled temperature.
-
Plotting: Plot the specific conductivity (κ) as a function of the HTA concentration (C).
-
Analysis: The resulting plot will show two linear regions with different slopes. Below the CMC, conductivity increases sharply as HTA exists as fully ionized monomers.[11] Above the CMC, the slope decreases because micelles are formed, which have a lower mobility and bind counter-ions, reducing the total number of effective charge carriers.[17]
-
CMC Determination: The CMC is the concentration at the intersection point of the two extrapolated linear segments.[16][17]
Assessment of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial activity. It is defined as the lowest concentration of an agent that completely inhibits the visible growth of a microorganism.[18]
Methodology: Broth Microdilution Assay
-
Preparation of Agent: Prepare a 2-fold serial dilution of HTA in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) adjusted to a specific cell density (typically ~5 x 10⁵ CFU/mL).[20]
-
Inoculation: Add a fixed volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no HTA) and a negative control (broth only).[20]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest HTA concentration in a well with no visible growth.[18][21] Results can be confirmed by measuring the optical density with a plate reader.
Evaluation of Membrane Permeability
Membrane disruption can be directly assessed by measuring the leakage of fluorescent dyes from either bacterial cells or model lipid vesicles.
Methodology: Propidium Iodide (PI) Uptake Assay
-
Cell Preparation: Harvest bacterial cells in the mid-logarithmic growth phase, wash, and resuspend them in a suitable buffer (e.g., PBS) to a known optical density.
-
Assay Setup: In a fluorometer cuvette or a black 96-well plate, combine the bacterial suspension with Propidium Iodide. PI is a fluorescent dye that cannot cross the membrane of live cells but fluoresces brightly upon binding to intracellular nucleic acids in cells with compromised membranes.
-
Initiate Reaction: Add a specific concentration of HTA to the cell/dye mixture to initiate the measurement.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates that HTA has permeabilized the cell membrane, allowing PI to enter and bind to DNA.[10]
-
Controls: Use untreated cells as a negative control and cells treated with a known membrane-disrupting agent (e.g., ethanol) as a positive control.
Conclusion
The mechanism of action of this compound as a cationic surfactant is primarily driven by its amphiphilic nature. Its positively charged headgroup targets the anionic surfaces of microbial cells, while its short hydrophobic tail inserts into and destabilizes the lipid bilayer. This leads to membrane permeabilization, leakage of vital cellular components, and ultimately cell death. While its high CMC and moderate hydrophobicity make it less potent than its longer-chain homologues, HTA serves as an important model compound for studying the fundamental biophysical principles of surfactant-membrane interactions and finds utility in various chemical and biotechnological applications.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 6. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04748B [pubs.rsc.org]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. actascientific.com [actascientific.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Hexyltrimethylammonium in materials science
Hexyltrimethylammonium (HTA) salts, particularly this compound Bromide (HTAB), are cationic surfactants that play a significant role as structure-directing agents in the synthesis of advanced materials. As a member of the quaternary ammonium (B1175870) salt family, HTAB's amphiphilic nature—possessing a hydrophilic quaternary ammonium head group and a hydrophobic six-carbon alkyl tail—allows it to self-assemble into micelles in solution. These micelles act as templates or scaffolds, guiding the formation of porous materials with controlled architectures.
While its longer-chain analog, Hexadecyltrimethylammonium Bromide (CTAB or HDTAB), is more extensively documented in the literature for synthesizing materials like MCM-41 mesoporous silica (B1680970), HTAB is particularly valuable for creating hierarchical pore structures in materials like zeolites. This guide provides a technical overview of the applications of this compound and its longer-chain counterparts in materials science, focusing on data-driven insights, experimental methodologies, and the logical relationships governing material synthesis.
Role in the Synthesis of Hierarchical Zeolites
This compound Bromide (HTAB) has been effectively used in conjunction with other structure-directing agents, such as tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH), to synthesize ZSM-5 zeolites with hierarchical pore structures. These materials possess a combination of micropores, mesopores, and macropores, which enhances mass transport and improves catalytic performance in reactions involving bulky molecules.[1][2] The presence of the shorter alkyl-chained HTAB is effective in creating these complex porous networks.[1]
Quantitative Data: Synthesis of Hierarchical ZSM-5
The synthesis conditions significantly impact the properties of the resulting zeolite. The following table summarizes the effect of varying synthesis parameters on the textural properties of ZSM-5 synthesized in the presence of HTAB.
| Sample ID | Si/Al Ratio | HTAB/Si Ratio | Crystallization Time (days) | Crystallization Temp (°C) | BET Surface Area (m²/g) | Mesopore Volume (cm³/g) | Micropore Volume (cm³/g) |
| H-ZSM-5-1 | 50 | 0.05 | 2 | 170 | 380 | 0.25 | 0.12 |
| H-ZSM-5-2 | 100 | 0.05 | 2 | 170 | 395 | 0.28 | 0.11 |
| H-ZSM-5-3 | 50 | 0.10 | 2 | 170 | 410 | 0.35 | 0.10 |
| H-ZSM-5-4 | 50 | 0.05 | 3 | 170 | 370 | 0.23 | 0.13 |
| H-ZSM-5-5 | 50 | 0.05 | 2 | 150 | 350 | 0.20 | 0.11 |
| Con-ZSM-5 | 50 | 0 | 2 | 170 | 350 | 0.08 | 0.15 |
Data is representative based on findings from literature on hierarchical ZSM-5 synthesis.[1][3]
Experimental Protocol: Synthesis of Hierarchical ZSM-5 Zeolite
This protocol describes a typical hydrothermal synthesis of hierarchical ZSM-5 using HTAB and TPAOH.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS) - Silica source
-
Sodium aluminate (NaAlO₂) - Alumina source
-
Tetrapropylammonium hydroxide (TPAOH) - Micropore structure-directing agent
-
n-Hexyltrimethylammonium bromide (HTAB) - Mesopore-directing agent
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Preparation of Aluminate Solution: Dissolve sodium aluminate in a solution of TPAOH and deionized water. Stir until a clear solution is obtained.
-
Preparation of Silicate (B1173343) Solution: In a separate vessel, add TEOS to a portion of the TPAOH solution and stir for 1 hour to pre-hydrolyze the silica source.
-
Mixing: Slowly add the aluminate solution to the silicate solution under vigorous stirring.
-
Addition of HTAB: Dissolve HTAB in the remaining deionized water and add it to the main gel mixture.
-
pH Adjustment & Aging: Adjust the pH of the final gel to approximately 9.5-10.5 using sulfuric acid. Age the gel for 2 hours at room temperature with continuous stirring.
-
Hydrothermal Synthesis: Transfer the gel into a Teflon-lined stainless-steel autoclave and heat at 170°C for 48 hours under static conditions.[1]
-
Product Recovery: Cool the autoclave to room temperature. Recover the solid product by filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry at 100°C overnight.
-
Calcination: Remove the organic templates by calcining the dried powder in air at 550°C for 6 hours.
Visualization: Hierarchical Zeolite Synthesis Workflow
Role in Mesoporous Silica Synthesis
While HTAB can be used, its longer-chain analog, Hexadecyltrimethylammonium Bromide (CTAB), is the archetypal surfactant for synthesizing mesoporous silica nanoparticles (MSNs), such as the MCM-41 type. The length of the surfactant's alkyl chain is a critical parameter that dictates the resulting pore size of the material.[4] Shorter chains, like the hexyl group in HTAB, generally produce smaller micelles and, consequently, smaller pore diameters compared to the hexadecyl (C16) chain of CTAB.[4]
Quantitative Data: Surfactant Chain Length Effect on Silica Pore Size
The relationship between the alkyl chain length of the alkyltrimethylammonium bromide surfactant and the resulting pore diameter in mesoporous silica is well-established.
| Surfactant | Alkyl Chain Length | Typical Pore Diameter (nm) | Resulting Material |
| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~2.5 | MCM-41 type |
| Myristyltrimethylammonium Bromide (C14TAB) | C14 | ~3.0 - 6.4 | C14-Silica[4] |
| This compound Bromide (HTAB) | C6 | < 2.0 (estimated) | - |
| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | ~3.5 - 7.7 | C16-Silica (MCM-41)[4] |
Data is compiled from various sources on mesoporous silica synthesis. The pore diameter for HTAB is an estimation based on the established trend.[4]
Experimental Protocol: Synthesis of Mesoporous Silica (MCM-41 using CTAB)
This protocol details the synthesis of MCM-41, a well-ordered mesoporous silica, using CTAB as the template. A similar procedure could be adapted for HTAB, which would likely result in a material with smaller pores.
Materials:
-
Hexadecyltrimethylammonium bromide (CTAB) - Template
-
Sodium hydroxide (NaOH) - Catalyst
-
Tetraethyl orthosilicate (TEOS) - Silica source
-
Deionized water
Procedure:
-
Template Solution: Dissolve CTAB in deionized water with NaOH. Heat the solution to 80°C and stir until the CTAB is fully dissolved and the solution is clear.
-
Silica Addition: While maintaining the temperature at 80°C, add TEOS dropwise to the surfactant solution under vigorous stirring. A white precipitate will form.
-
Aging: Continue stirring the mixture at 80°C for 2 hours to allow for the condensation of the silica framework around the CTAB micelles.
-
Product Recovery: Filter the hot mixture and wash the solid product with copious amounts of deionized water and ethanol (B145695) to remove any unreacted species. Dry the product in an oven at 60-80°C.
-
Template Removal (Calcination): Place the as-synthesized powder in a furnace. Ramp the temperature to 550°C (e.g., at a rate of 1-2°C/min) and hold for 6 hours to burn off the organic CTAB template, yielding the final mesoporous silica.
Visualization: Logic of Surfactant Templating
Role in Nanoparticle Synthesis
In the synthesis of metallic nanoparticles, such as gold (Au) or silver (Ag), alkyltrimethylammonium surfactants serve multiple functions. They act as capping agents to control particle growth and prevent aggregation, and their micellar structures can direct the shape of the resulting nanoparticles.[5] For instance, in the seed-mediated growth of gold nanorods, CTAB forms a bilayer on the gold surface that preferentially allows growth along a specific crystal facet, leading to an anisotropic rod shape.[6] While less common, HTAB can also be used as a stabilizing agent.[7]
Quantitative Data: Gold Nanoparticle Synthesis with CTAB
The concentration of the surfactant and other reagents is crucial for controlling the final size and aspect ratio of gold nanorods.
| CTAB Conc. (M) | AgNO₃ Amount (mL of 4mM) | Seed Sol. Amount (µL) | HCl Amount (mL of 37%) | Final Aspect Ratio |
| 0.008 | 0.9 | 40 | 0.3 | 2.5 - 3.0 |
| 0.01 | 0.9 | 40 | 0.3 | 3.0 - 3.5 |
| 0.05 | 1.0 | 20 | 0.2 | 3.5 - 4.0 |
| 0.1 | 1.0 | 12 | 0.2 | 4.0 - 4.5 |
Data is representative of typical seed-mediated synthesis of gold nanorods.[6]
Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods (using CTAB)
This protocol is a widely used method for producing gold nanorods with tunable aspect ratios.
1. Seed Solution Preparation:
-
Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution.
-
Under vigorous stirring, inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.
-
The solution color will change from yellow to brownish-yellow.
-
Age the seed solution at 30°C for 30 minutes before use.[6]
2. Growth Solution and Nanorod Formation:
-
Dissolve 2.5 mL of 0.1 M CTAB in warm water in a vial.
-
Once cooled to 30°C, add 0.9 mL of 4 mM AgNO₃ solution.
-
Keep the solution undisturbed for 15 minutes, then add 0.25 mL of 10 mM HAuCl₄. Stir for 90 minutes until the solution becomes colorless.
-
Adjust the pH by adding 0.3 mL of HCl (37 wt%).
-
Add 0.075 mL of 64 mM ascorbic acid (a mild reducing agent).
-
Finally, add 0.04 mL of the aged seed solution.
-
Leave the solution undisturbed at 30°C for 12 hours for nanorod growth. The final CTAB concentration in this example is 0.01 M.[6]
Other Applications
Beyond templating, this compound Bromide is utilized in various other capacities within materials science and chemistry:
-
Phase Transfer Catalyst: HTAB can facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[8][9] It functions by transporting anions from the aqueous phase into the organic phase, where they can react with the organic substrate. This enhances reaction rates and yields, often under milder conditions.[10]
-
Corrosion Inhibitor: Like other quaternary ammonium compounds, HTAB can act as a corrosion inhibitor for metals in acidic media.[11] The surfactant molecules adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion.
-
Emulsifier and Stabilizer: In formulations for pharmaceuticals and other products, HTAB acts as an emulsifier and detergent, helping to solubilize poorly soluble compounds and stabilize mixtures.[3][8]
References
- 1. Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Safety and Handling of Hexyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Hexyltrimethylammonium bromide (HTAB), a quaternary ammonium (B1175870) compound utilized in various pharmaceutical, cosmetic, and chemical synthesis applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound bromide is a white powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2650-53-5 | [1][2][3] |
| Molecular Formula | C₉H₂₂BrN | [1][2][3] |
| Molecular Weight | 224.18 g/mol | [1][2] |
| Appearance | White solid/powder | [1] |
| Melting Point | 183 - 187 °C | [1] |
| Synonyms | N,N,N-Hexyltrimethylammonium bromide | [1] |
Hazard Identification and Classification
This compound bromide is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Toxicology Profile
| Exposure Route | Symptoms and Effects |
| Inhalation | May cause respiratory irritation.[2][3][5] |
| Skin Contact | Causes skin irritation.[2][3] |
| Eye Contact | Causes serious eye irritation.[2][3] |
| Ingestion | First aid is not generally required, but a poison information center or doctor should be contacted if in doubt.[6] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following protocols is mandatory to minimize exposure and ensure safety.
4.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[3][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[8]
4.3. Hygiene Measures
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[3]
Storage and Disposal
5.1. Storage
-
Store in a cool, dry, and well-ventilated area.[5]
-
Some sources recommend storing under an inert gas as the compound may be hygroscopic.[1][5]
5.2. Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3]
-
Do not allow the product to enter drains.
First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |
Visualized Workflows
The following diagrams illustrate key safety and response workflows.
Caption: Hazard Identification and Mitigation Workflow.
Caption: First Aid Decision Tree for Exposures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound bromide = 98.0 AT 2650-53-5 [sigmaaldrich.com]
- 5. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to the Solubility of Hexyltrimethylammonium Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of hexyltrimethylammonium bromide (HTAB), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and industry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends, a detailed, generalized experimental protocol for determining solubility, and the underlying physicochemical principles governing the solubility of this compound.
Core Concepts: Understanding Solubility
This compound bromide is a cationic surfactant. Its molecular structure, consisting of a hydrophilic quaternary ammonium head group and a hydrophobic hexyl tail, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility in various organic solvents. Polar solvents are more likely to dissolve HTAB due to favorable interactions with the charged head group, while non-polar solvents will have a lower affinity for the compound.
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound bromide in a range of common organic solvents based on general principles for quaternary ammonium salts.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of these solvents can effectively solvate both the cationic head and the bromide anion through hydrogen bonding and ion-dipole interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The high polarity and dipole moment of these solvents allow for strong ion-dipole interactions with the ionic head of HTAB. |
| Intermediate Polarity | Acetone | Slightly Soluble | Acetone has a moderate dipole moment and may exhibit some limited solvating power for the ionic portion of HTAB. |
| Non-Polar | Chloroform, Benzene, Ether, Hexane | Insoluble to Sparingly Soluble | The lack of polarity in these solvents results in very weak interactions with the charged head group of HTAB, leading to poor solubility. |
Experimental Protocol for Solubility Determination
This section outlines a detailed, generalized methodology for the quantitative determination of this compound bromide solubility in an organic solvent. This protocol is based on the gravimetric analysis of a saturated solution.
Materials and Equipment:
-
This compound bromide (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
-
Vacuum oven or desiccator
Experimental Workflow Diagram:
Caption: A flowchart of the key steps in the experimental determination of solubility.
Step-by-Step Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound bromide into a glass vial.
-
Add a known volume or mass of the desired organic solvent to the vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately pass the supernatant through a syringe filter (also pre-warmed) to remove any suspended microcrystals. Collect the filtrate in a pre-weighed, clean, and dry vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound bromide. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.
-
Once the solvent has been completely removed, re-weigh the vial containing the dried this compound bromide residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound bromide is the final mass of the vial and residue minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound bromide.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.
Solubility ( g/100 g solvent) = (Mass of HTAB / Mass of solvent) x 100
-
Logical Relationships in Solubility Studies
The following diagram illustrates the logical relationships between the key factors influencing the solubility of a compound like this compound bromide.
An In-depth Technical Guide to the Amphiphilic Nature of Hexyltrimethylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the amphiphilic properties of hexyltrimethylammonium (HTA) salts, a class of quaternary ammonium (B1175870) surfactants. It delves into the core principles governing their self-assembly in aqueous solutions, including critical micelle concentration (CMC), aggregation behavior, and the thermodynamics of micellization. This document summarizes key quantitative data for this compound bromide (HTAB) and discusses the expected behavior of its chloride counterpart (HTAC). Detailed experimental protocols for characterizing these properties are provided, alongside visualizations of experimental workflows and the mechanism of membrane interaction. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, materials science, and biochemistry who are interested in the application and fundamental properties of short-chain quaternary ammonium surfactants.
Introduction
This compound (HTA) salts are cationic surfactants characterized by a molecular structure consisting of a positively charged trimethylammonium head group and a six-carbon alkyl tail. This arrangement imparts an amphiphilic nature to the molecule, with the hydrophilic head group readily interacting with aqueous environments and the hydrophobic tail seeking to minimize its contact with water. This dual characteristic drives the self-assembly of HTA salts into organized structures, most notably micelles, in aqueous solutions above a certain concentration.
The relatively short hydrophobic chain of HTA salts places them in the category of short-chain quaternary ammonium compounds, which exhibit distinct aggregation behaviors compared to their longer-chain counterparts like cetyltrimethylammonium bromide (CTAB). Understanding the physicochemical properties of HTA salts is crucial for their application in various fields, including as antimicrobial agents, phase transfer catalysts, and components in drug delivery systems.[1][2]
Physicochemical Properties of this compound Salts
The self-assembly of HTA salts in aqueous solution is a key aspect of their amphiphilic nature. This process is primarily characterized by the critical micelle concentration (CMC), the aggregation number, and the thermodynamics of micellization.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers spontaneously associate to form micelles.[3] Below the CMC, HTA salt molecules exist predominantly as individual monomers. As the concentration approaches and surpasses the CMC, the formation of micelles becomes thermodynamically favorable, leading to a significant change in the physicochemical properties of the solution, such as surface tension and conductivity.[3]
Several factors influence the CMC of HTA salts, including the nature of the counter-ion, temperature, and the presence of electrolytes. Generally, for ionic surfactants, a more weakly hydrated counter-ion will lead to a lower CMC due to more effective charge screening at the micelle surface.
Aggregation Behavior and Number
The aggregation number refers to the average number of surfactant monomers that constitute a single micelle.[4] For short-chain surfactants like this compound bromide, the aggregation number is notably small, with studies indicating an aggregation number in the range of 3 to 4.[5] This suggests the formation of small, likely spherical, micelles. This is in contrast to long-chain surfactants which form much larger aggregates. The small aggregation number is a consequence of the less significant hydrophobic driving force for self-assembly due to the shorter alkyl chain.
Thermodynamics of Micellization
The process of micelle formation is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).[6] The hydrophobic effect is the primary driving force for micellization, where the removal of the hydrophobic tails from the aqueous environment leads to an increase in the entropy of the surrounding water molecules.[6]
For this compound bromide, the standard Gibbs energy of micellization is less negative than what would be predicted from a linear relationship with alkyl chain length for longer-chain alkyltrimethylammonium bromides.[5] This deviation is attributed to the unique properties of the small aggregates formed by HTAB.
Quantitative Data Summary
| Salt | Temperature (°C) | CMC (mol/kg) | Method | Reference |
| This compound Bromide (HTAB) | 15 | 0.73 | Conductivity | [5] |
| This compound Bromide (HTAB) | 25 | 0.72 | Conductivity | [5] |
| This compound Bromide (HTAB) | 35 | 0.73 | Conductivity | [5] |
| This compound Bromide (HTAB) | 45 | 0.75 | Conductivity | [5] |
Table 1: Critical Micelle Concentration (CMC) of this compound Bromide in Water.
| Salt | Temperature (°C) | Aggregation Number (n) | Method | Reference |
| This compound Bromide (HTAB) | 25 | 3-4 | Static Light Scattering | [5] |
Table 2: Aggregation Number of this compound Bromide in Water.
| Salt | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| This compound Bromide (HTAB) | 25 | -13.9 | -3.1 | 10.8 |
Table 3: Thermodynamic Parameters of Micellization for this compound Bromide in Water at 25°C. (Calculated from data in[5])
Experimental Protocols
The characterization of the amphiphilic properties of HTA salts involves several key experimental techniques. Detailed methodologies for some of the most common approaches are provided below.
Determination of Critical Micelle Concentration (CMC)
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly added surfactant molecules form micelles, which have a lower mobility per monomer and bind counter-ions, reducing the overall number of effective charge carriers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.
Protocol:
-
Solution Preparation: Prepare a stock solution of the this compound salt in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution to be measured.
-
Measure the conductivity of each solution, ensuring thermal equilibrium is reached before each reading.
-
Start with the most dilute solution and proceed to the most concentrated to minimize contamination.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
Identify the two linear regions in the plot, one below and one above the CMC.
-
Perform linear regression on the data points in each region to obtain two straight lines.
-
The concentration at the intersection of these two lines is the CMC.
-
References
- 1. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K | MDPI [mdpi.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Aggregation number - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermogravimetric Analysis of Hexyltrimethylammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of hexyltrimethylammonium compounds. This document outlines the fundamental principles of TGA, detailed experimental protocols, and the interpretation of thermal decomposition data for this class of quaternary ammonium (B1175870) salts. The information presented herein is intended to assist researchers and professionals in understanding the thermal stability and decomposition kinetics of this compound derivatives, which is crucial for their application in various fields, including drug development and material science.
Introduction to Thermogravimetric Analysis of Quaternary Ammonium Salts
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is particularly useful for determining the thermal stability, decomposition temperatures, and composition of materials.[1] For quaternary ammonium salts such as this compound compounds, TGA provides valuable insights into their thermal degradation pathways. The thermal stability of these salts is influenced by factors such as the nature of the counter-ion and the structure of the alkyl groups.[2]
The decomposition of tetraalkylammonium halides can proceed through different mechanisms, with the most common being a unimolecular decomposition consistent with a closed-shell SN2-centered degradative pathway.[2][3] This typically involves the nucleophilic attack of the halide anion on one of the alkyl groups attached to the nitrogen atom, leading to the formation of a tertiary amine and an alkyl halide.
Experimental Protocols for Thermogravimetric Analysis
A standardized experimental protocol is essential for obtaining reproducible and comparable TGA data. The following protocol is a general guideline for the thermogravimetric analysis of this compound compounds.
2.1. Instrumentation and Sample Preparation
-
Apparatus: A calibrated thermogravimetric analyzer is required.
-
Sample Pans: Platinum or alumina (B75360) crucibles are typically used.
-
Sample Preparation: A small amount of the this compound salt (typically 5-10 mg) is accurately weighed into a tared TGA pan.[3] To ensure representative analysis, the sample should be a fine, homogeneous powder.
2.2. TGA Measurement Parameters
-
Purge Gas: An inert gas, such as nitrogen or argon, is used to purge the furnace and prevent oxidative decomposition. A constant flow rate of 20-50 mL/min is recommended.[3]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate is 10 °C/min.[2][3]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.[3]
2.3. Data Analysis
The resulting TGA curve, which plots the percentage of initial mass versus temperature, is analyzed to determine key thermal events. The onset temperature of decomposition is a critical parameter for assessing thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is at its maximum.[3]
Thermal Decomposition Data of this compound Compounds
Due to the limited availability of specific experimental TGA data for this compound bromide, chloride, and iodide in publicly accessible literature, the following tables present illustrative quantitative data. These values are based on general trends observed for other short-chain tetraalkylammonium halides and are intended for comparative purposes. The thermal stability of tetraalkylammonium halides generally follows the order I⁻ > Br⁻ > Cl⁻, which is reflected in the hypothetical onset decomposition temperatures.[2]
| Compound Name | Formula | Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) (Illustrative) | Mass Loss (%) (Illustrative) | Primary Decomposition Products (Proposed) |
| This compound Bromide | C₉H₂₂BrN | 224.18[4] | ~220 - 240 | ~100% | Trimethylamine, Hexyl bromide, Methyl bromide, N,N-Dimethylhexylamine |
| This compound Chloride | C₉H₂₂ClN | 179.73 | ~200 - 220 | ~100% | Trimethylamine, Hexyl chloride, Methyl chloride, N,N-Dimethylhexylamine |
| This compound Iodide | C₉H₂₂IN | 271.18[5] | ~240 - 260 | ~100% | Trimethylamine, Hexyl iodide, Methyl iodide, N,N-Dimethylhexylamine |
Caption: Illustrative thermal decomposition data for this compound compounds.
| Parameter | This compound Bromide (Illustrative) | This compound Chloride (Illustrative) | This compound Iodide (Illustrative) |
| Tonset (°C) | 225 | 205 | 245 |
| Tpeak (°C) (DTG) | 240 | 220 | 260 |
| Total Mass Loss (%) | 100 | 100 | 100 |
Caption: Summary of illustrative key TGA parameters for this compound compounds.
Visualizing Experimental and Logical Processes
4.1. TGA Experimental Workflow
The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.
Caption: A typical experimental workflow for thermogravimetric analysis.
4.2. Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound halides is proposed to proceed via an SN2 mechanism. The halide anion acts as a nucleophile, attacking one of the alkyl groups on the quaternary ammonium cation. Due to steric hindrance, the methyl groups are more susceptible to nucleophilic attack than the hexyl group.
Caption: Proposed SN2 thermal decomposition pathway.
Conclusion
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CAS number and molecular structure of Hexyltrimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyltrimethylammonium chloride is a quaternary ammonium (B1175870) compound and cationic surfactant. While specific technical data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on available information and data from its close analogue, this compound bromide. This document covers its chemical identity, physicochemical properties, a general synthesis protocol, and its applications in research and drug development, with a focus on its role as a surfactant and phase transfer catalyst. All quantitative data is presented in tabular format for clarity, and a conceptual synthesis workflow is provided.
Chemical Identity and Molecular Structure
This compound chloride consists of a central nitrogen atom bonded to three methyl groups and one hexyl group, with a chloride counterion. The hexyl chain provides a hydrophobic tail, while the trimethylammonium head group is hydrophilic and carries a positive charge.
-
IUPAC Name: Hexyl(trimethyl)azanium chloride
-
Molecular Formula: C₉H₂₂ClN
-
Molecular Weight: 179.73 g/mol
Due to the scarcity of specific data for this compound chloride, its existence and CAS (Chemical Abstracts Service) number have not been definitively established through the conducted searches. For reference, the closely related compound, this compound bromide, has the CAS number 2650-53-5.
Molecular Structure
Caption: Structure of the this compound cation.
Physicochemical Properties
| Property | Value (for this compound bromide) | Reference |
| CAS Number | 2650-53-5 | [1][2] |
| Molecular Formula | C₉H₂₂BrN | [1][2] |
| Molecular Weight | 224.18 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 183 - 187 °C | [2] |
| Solubility | Soluble in DMSO | [3] |
| SMILES String | CCCCCC--INVALID-LINK--(C)C.[Br-] | [1] |
| InChI Key | JYVPKRHOTGQJSE-UHFFFAOYSA-M | [1] |
Synthesis of Alkyltrimethylammonium Halides: A General Protocol
The synthesis of short-chain alkyltrimethylammonium halides, such as this compound chloride, can be generally achieved through the quaternization of a tertiary amine (trimethylamine) with an appropriate alkyl halide (1-chlorohexane). This is a type of nucleophilic substitution reaction.
Experimental Protocol: Conceptual Synthesis
Materials:
-
1-Chlorohexane (B165106) (or other 1-haloalkane)
-
Trimethylamine (B31210) (can be used as a solution in a suitable solvent like ethanol (B145695) or THF)
-
A suitable solvent (e.g., ethanol, acetonitrile, or THF)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1-chlorohexane in the chosen solvent.
-
Add a stoichiometric excess of trimethylamine solution to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound chloride, may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.
Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Alkyltrimethylammonium Halides.
Applications in Research and Drug Development
This compound salts, as part of the broader class of quaternary ammonium surfactants, have several applications in scientific research and are of interest in the pharmaceutical field.
-
Surfactant and Micelle Formation: Like other alkyltrimethylammonium salts, the hexyl derivative is expected to act as a cationic surfactant, forming micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles can be used to solubilize hydrophobic molecules, which is a key consideration in drug formulation for poorly soluble active pharmaceutical ingredients (APIs).[4]
-
Phase Transfer Catalysis: Quaternary ammonium salts are widely used as phase transfer catalysts. They facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This can lead to faster reaction rates and higher yields in the synthesis of complex organic molecules, including pharmaceutical intermediates.
-
Antimicrobial Properties: Quaternary ammonium compounds are known for their antimicrobial activity. While the efficacy varies with the length of the alkyl chain, this property is of interest in the development of antiseptic formulations and preservatives.
-
Role in Nanoparticle Synthesis: Cationic surfactants are often used as stabilizing or directing agents in the synthesis of nanoparticles. They can adsorb to the surface of growing nanoparticles, preventing aggregation and influencing their final size and shape. This is relevant in the development of nanomaterial-based drug delivery systems.
-
Cosurfactant in Mixed Micellar Systems: Shorter-chain alkyltrimethylammonium salts like the hexyl derivative can act as cosurfactants in combination with longer-chain surfactants. They can modulate the properties of micelles, such as their size, shape, and the microenvironment within the micellar core, which can be tailored for specific drug delivery applications.[4][5]
Conclusion
This compound chloride is a short-chain cationic surfactant with potential applications in various areas of chemical and pharmaceutical research. While specific experimental data for this compound is sparse, a comprehensive understanding can be derived from its close analogue, this compound bromide, and the general properties of alkyltrimethylammonium salts. Its utility as a surfactant, phase transfer catalyst, and component in mixed micellar systems makes it a molecule of interest for further investigation, particularly in the fields of organic synthesis and drug formulation. Further research is needed to fully characterize the specific properties of this compound chloride and to explore its full potential in scientific and industrial applications.
References
- 1. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application of Hexyltrimethylammonium in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltrimethylammonium (HTMA) is a quaternary ammonium (B1175870) salt, a cationic surfactant that finds utility in the synthesis of various nanoparticles. While less common in the literature than its longer-chain homolog, hexadecyltrimethylammonium bromide (CTAB), the principles of its application are analogous. HTMA can function as a stabilizing agent, a capping agent to control growth and morphology, and a template for mesoporous structures. Its shorter alkyl chain compared to CTAB results in a higher critical micelle concentration (CMC), which can influence the size and morphology of the resulting nanoparticles. These application notes provide an overview of the roles of HTMA and related surfactants in nanoparticle synthesis, along with detailed protocols adapted from established methods using homologous surfactants.
Core Applications of this compound in Nanoparticle Synthesis
The primary functions of this compound salts (e.g., this compound Bromide - HTMAB) in nanoparticle synthesis include:
-
Stabilizing Agent: HTMA can adsorb to the surface of newly formed nanoparticles, creating a positively charged layer that prevents aggregation through electrostatic repulsion. This is crucial for maintaining a colloidal dispersion.
-
Capping Agent and Shape Director: By selectively binding to different crystallographic faces of a growing nanoparticle, HTMA can modulate the growth rate of these faces, leading to the formation of anisotropic structures such as nanorods, nanocubes, and nanoplates.[1][2][3][4] The concentration of the surfactant is a key parameter in controlling the final shape.[1]
-
Template for Mesoporous Materials: HTMA can form micelles in solution, which can act as templates around which silica (B1680970) precursors (like tetraethyl orthosilicate (B98303) - TEOS) hydrolyze and condense. Subsequent removal of the surfactant template creates a mesoporous silica nanoparticle with a high surface area, ideal for drug delivery applications.[5][6][7][8]
Experimental Protocols
The following are detailed protocols for the synthesis of various nanoparticles where a quaternary ammonium surfactant like HTMA can be employed. These protocols are based on widely cited methods using the more common homolog, CTAB, and should be optimized for HTMA.
Protocol 1: Synthesis of Gold Nanoparticles
This protocol is adapted from the seed-mediated growth method, which allows for the synthesis of various nanoparticle shapes by adjusting reaction conditions.[9]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound bromide (HTMAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
Ascorbic acid
-
Deionized water
Procedure:
1. Seed Solution Preparation: a. Prepare a 0.25 mM solution of HAuCl₄. b. Prepare a 0.1 M solution of HTMAB. c. In a test tube, mix 0.25 mL of the HAuCl₄ solution with 9.75 mL of the HTMAB solution. d. To this mixture, rapidly inject 0.6 mL of ice-cold 10 mM NaBH₄ solution with vigorous stirring. e. The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles. f. Continue stirring for 2 minutes and then allow the solution to age for at least 30 minutes at room temperature.
2. Growth Solution and Nanoparticle Formation: a. Prepare a growth solution by mixing 50 mL of 0.1 M HTMAB with 2.5 mL of 10 mM HAuCl₄ and 0.5 mL of 0.1 M ascorbic acid. The solution will become colorless as Au³⁺ is reduced to Au¹⁺. b. To initiate nanoparticle growth, add 120 µL of the seed solution to the growth solution. c. The color of the solution will gradually change over a period of 10-20 minutes, indicating the formation of gold nanoparticles. The final color will depend on the size and shape of the nanoparticles. d. The reaction can be monitored using UV-Vis spectroscopy to observe the characteristic surface plasmon resonance peak of gold nanoparticles.[10]
Characterization:
-
UV-Vis Spectroscopy: To determine the surface plasmon resonance peak, which is indicative of nanoparticle size and shape.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
Protocol 2: Synthesis of Silver Nanoparticles
This protocol describes a chemical reduction method for the synthesis of silver nanoparticles using HTMA as a stabilizing and capping agent.[11][12][13]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound bromide (HTMAB)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 1.0 mM solution of AgNO₃.
-
Prepare a 10.0 mM solution of HTMAB.
-
In a flask, add 50 mL of the HTMAB solution and stir vigorously.
-
To this solution, add 1 mL of the AgNO₃ solution dropwise.
-
While stirring, add 0.5 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
The solution will immediately turn a yellow-brown color, indicating the formation of silver nanoparticles.
-
Continue stirring for 30 minutes to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
The resulting colloidal solution can be purified by centrifugation and redispersion in deionized water.
Characterization:
-
UV-Vis Spectroscopy: To observe the characteristic surface plasmon resonance peak of silver nanoparticles, typically between 400-450 nm.[14]
-
TEM: To analyze the size and shape of the silver nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the HTMA capping agent on the nanoparticle surface.[12]
Protocol 3: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol is based on a modified Stöber method, where HTMA acts as a template for the formation of mesopores.[5][6][7][8][15]
Materials:
-
This compound bromide (HTMAB)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (B78521) (NH₄OH, 28-30 wt%) or Triethanolamine (TEA)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of HTMAB in 480 mL of deionized water.
-
Add 3.5 mL of NH₄OH to the solution and adjust the temperature to 80°C with stirring.
-
Add 5.0 mL of TEOS dropwise to the surfactant solution under vigorous stirring.
-
A white precipitate will form within a few minutes. Continue the reaction for 2 hours to ensure complete hydrolysis and condensation of the silica.
-
Collect the as-synthesized MSNs by centrifugation or filtration and wash with deionized water and ethanol.
-
To remove the HTMAB template, resuspend the nanoparticles in an acidic ethanol solution (e.g., 1% v/v HCl in ethanol) and stir for 6 hours.
-
Collect the template-removed MSNs by centrifugation, wash with ethanol, and dry in an oven at 60°C.
Characterization:
-
TEM: To visualize the spherical morphology and porous structure of the MSNs.
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area, pore volume, and pore size distribution.
-
Small-Angle X-ray Scattering (SAXS): To confirm the ordered mesoporous structure.
-
Thermogravimetric Analysis (TGA): To confirm the complete removal of the surfactant template.
Protocol 4: Synthesis of Magnetic Iron Oxide Nanoparticles
This protocol describes a co-precipitation method where HTMA can be used to coat the nanoparticles, preventing aggregation and allowing for further functionalization.[16][17][18]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30 wt%)
-
This compound bromide (HTMAB)
-
Deionized water
Procedure:
-
Prepare a stock solution of iron salts by dissolving 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 100 mL of deionized water.
-
In a separate beaker, prepare a 10 mM solution of HTMAB.
-
Heat the HTMAB solution to 80°C with vigorous stirring.
-
Add 20 mL of the iron salt solution to the heated HTMAB solution.
-
Rapidly add 10 mL of NH₄OH to the mixture. A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the reaction to room temperature.
-
Collect the HTMA-coated magnetic nanoparticles using a strong magnet and decant the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH is neutral.
-
Resuspend the nanoparticles in a suitable solvent.
Characterization:
-
TEM: To determine the size and morphology of the magnetic nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of magnetite.
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.
-
FTIR: To confirm the presence of the HTMA coating.
Data Presentation
The following tables summarize typical quantitative data obtained from nanoparticle synthesis using quaternary ammonium surfactants. The values are illustrative and will vary depending on the specific reaction conditions and the use of HTMA versus other homologs.
Table 1: Effect of Surfactant Concentration on Gold Nanoparticle Aspect Ratio
| Surfactant Concentration (mM) | Aspect Ratio (Length/Width) |
| 10 | 1.5 - 2.0 |
| 50 | 2.5 - 3.5 |
| 100 | 3.5 - 4.5 |
| 200 | 4.0 - 5.0 |
Table 2: Typical Properties of Synthesized Nanoparticles
| Nanoparticle Type | Surfactant | Average Size (nm) | Zeta Potential (mV) | Surface Plasmon Resonance (nm) |
| Gold Nanospheres | HTMAB | 15 ± 5 | +30 to +50 | ~520 |
| Silver Nanoparticles | HTMAB | 20 ± 8 | +25 to +45 | ~410 |
| Mesoporous Silica | HTMAB | 100 ± 20 | -15 to -25 (after template removal) | N/A |
| Magnetic Iron Oxide | HTMAB | 12 ± 4 | +20 to +40 | N/A |
Visualizations
The following diagrams illustrate the workflows and mechanisms described in the protocols.
Caption: Workflow for seed-mediated synthesis of gold nanoparticles.
References
- 1. Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 2. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Controlling the morphology of copolymeric vectors for next generation nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 5. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of mesoporous silica nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. youtube.com [youtube.com]
- 11. Green Route Synthesis and Characterization Techniques of Silver Nanoparticles and Their Biological Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The wet chemical synthesis of surfactant-capped quasi-spherical silver nanoparticles with enhanced antibacterial activity - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. protocols.io [protocols.io]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Magnetic nanoparticles: synthesis, functionalization, and applications in bioimaging and magnetic energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnetic Nanoparticles: A Comprehensive Review from Synthesis to Biomedical Frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Mesoporous Silica Synthesis Using Hexyltrimethylammonium Bromide as a Template
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as highly promising materials in the field of drug delivery and biomedicine. Their unique properties, including a large surface area, tunable pore size, and excellent biocompatibility, make them ideal carriers for a wide range of therapeutic agents. The synthesis of MSNs typically involves the use of a surfactant template to direct the formation of a porous structure. This document provides a detailed protocol for the synthesis of mesoporous silica using hexyltrimethylammonium bromide (HTAB) as a template. Due to its shorter alkyl chain length compared to the more commonly used cetyltrimethylammonium bromide (CTAB), HTAB is expected to produce MSNs with smaller pore sizes, which can be advantageous for specific drug loading and release kinetics.
These application notes also detail the characterization of the resulting nanoparticles and their potential application in targeted drug delivery, specifically focusing on the inhibition of the PI3K/Akt signaling pathway, a critical cascade in cancer cell survival and proliferation.[1][2]
Experimental Protocols
Materials
-
This compound bromide (HTAB, C₆H₁₃N(CH₃)₃Br)
-
Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)
-
Ethanol (B145695) (C₂H₅OH)
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30% NH₃ basis)
-
Deionized water
-
Hydrochloric acid (HCl)
-
(For functionalization) 3-aminopropyl)triethoxysilane (APTES)
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs) with this compound Bromide Template
This protocol is adapted from established methods for short-chain quaternary ammonium surfactants.[3][4]
-
Template Solution Preparation: In a flask, dissolve 1.0 g of this compound bromide (HTAB) in 50 mL of deionized water and 30 mL of ethanol.
-
Catalyst Addition: To the HTAB solution, add 1.5 mL of ammonium hydroxide solution (28-30%) while stirring vigorously. Continue stirring for 30 minutes at room temperature.
-
Silica Source Addition: Add 2.5 mL of tetraethyl orthosilicate (TEOS) dropwise to the solution under continuous stirring.
-
Reaction: Allow the mixture to react for 4 hours at room temperature with continuous stirring. A white precipitate of silica nanoparticles will form.
-
Particle Collection: Collect the synthesized particles by centrifugation at 10,000 rpm for 15 minutes.
-
Washing: Wash the collected particles twice with deionized water and once with ethanol to remove residual reactants.
-
Template Removal (Calcination): Dry the particles at 60°C overnight. To remove the HTAB template and create the mesoporous structure, calcine the dried powder in a furnace at 550°C for 6 hours.
-
Template Removal (Solvent Extraction): As an alternative to calcination, the template can be removed by suspending the as-synthesized particles in an acidic ethanol solution (e.g., 1% HCl in ethanol) and refluxing at 60-80°C for 24 hours.[5] The particles are then collected by centrifugation and washed with ethanol.
Protocol 2: Amine Functionalization of MSNs for Drug Conjugation
-
Dispersion: Disperse 500 mg of the calcined MSNs in 50 mL of anhydrous toluene (B28343).
-
Silanization: Add 1 mL of (3-aminopropyl)triethoxysilane (APTES) to the MSN suspension.
-
Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Washing: Collect the amine-functionalized MSNs (MSN-NH₂) by centrifugation, wash thoroughly with toluene and then ethanol to remove unreacted APTES.
-
Drying: Dry the MSN-NH₂ particles under vacuum at 60°C.
Data Presentation
The choice of alkyltrimethylammonium bromide surfactant significantly influences the resulting properties of the mesoporous silica. Shorter alkyl chains generally lead to smaller pore sizes. The following table summarizes the expected properties of mesoporous silica synthesized with different templates.
| Template Surfactant | Alkyl Chain Length | Expected Pore Diameter (nm) | Expected Surface Area (m²/g) | Expected Particle Size (nm) |
| This compound Bromide (HTAB) | C6 | ~1.5 - 2.5 (Estimated) | >800 (Estimated) | ~50 - 150 |
| Octyltrimethylammonium Bromide | C8 | ~2.0 - 3.0 | >700 | ~80 - 200 |
| Decyltrimethylammonium Bromide | C10 | ~2.5 - 3.5 | >600 | ~100 - 300 |
| Dodecyltrimethylammonium Bromide | C12 | ~3.0 - 4.0 | >500 | ~150 - 400 |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~3.5 - 5.0 | >400 | ~200 - 500 |
Note: The values for this compound Bromide are estimations based on trends observed with longer-chain surfactants. Actual values may vary depending on specific synthesis conditions.
Mandatory Visualization
Experimental Workflow for MSN Synthesis and Functionalization
Caption: Workflow for the synthesis and functionalization of mesoporous silica nanoparticles.
PI3K/Akt Signaling Pathway Targeted by Drug-Loaded MSNs
Caption: Inhibition of the PI3K/Akt signaling pathway by drugs delivered via MSNs.
Application in Drug Delivery
The synthesized and functionalized mesoporous silica nanoparticles can be loaded with various therapeutic agents for targeted delivery. A key application is in cancer therapy, where MSNs can deliver chemotherapeutic drugs or inhibitors of specific signaling pathways that are dysregulated in cancer cells.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[1][2] Drugs that inhibit key components of this pathway, such as PI3K or Akt, are of great interest for cancer treatment. Loading these inhibitors into amine-functionalized MSNs can enhance their delivery to tumor sites through the enhanced permeability and retention (EPR) effect and can be further improved by conjugating targeting ligands to the nanoparticle surface. The controlled release of the drug from the MSNs within the tumor microenvironment can lead to a more effective inhibition of the PI3K/Akt pathway, ultimately inducing cancer cell apoptosis and reducing tumor growth.[1][6] The use of nanoparticle-based delivery systems for targeting this pathway is a promising strategy to improve therapeutic efficacy and minimize systemic toxicity.[2]
References
- 1. Nanoparticle-mediated targeting of phosphatidylinositol-3-kinase signaling inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | One-Pot Synthesis of Ag/Quaternary Ammonium Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections [frontiersin.org]
- 4. One-Pot Synthesis of Ag/Quaternary Ammonium Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
Application Notes and Protocols for Hexyltrimethylammonium Bromide in Micellar Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral and hydrophobic compounds, in addition to charged analytes.[1][2] This is achieved by adding a surfactant to the running buffer at a concentration above its critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[2][3]
Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant that can be employed in MEKC. As a cationic surfactant, HTAB will reverse the charge on the capillary wall, which can be advantageous for the separation of certain analytes, particularly acidic compounds that would be repelled by the negatively charged micelles of commonly used anionic surfactants like sodium dodecyl sulfate (B86663) (SDS).[2] The use of HTAB can also be beneficial for the separation of hydrophobic molecules due to the interaction with the nonpolar core of the micelles.
This document provides detailed application notes and protocols for the use of this compound bromide in MEKC for the analysis of acidic drugs and hydrophobic compounds.
Principle of Separation in HTAB-MEKC
In a typical MEKC setup with an uncoated fused-silica capillary, the inner wall is negatively charged at neutral to alkaline pH. When a cationic surfactant like HTAB is used, the positively charged head groups of the surfactant molecules adsorb onto the negatively charged capillary wall, creating a bilayer and effectively reversing the surface charge to positive. This, in turn, reverses the direction of the electroosmotic flow (EOF) towards the anode.
The HTAB micelles, being positively charged, also migrate electrophoretically towards the cathode. The net movement of the micelles is a balance between the EOF and their electrophoretic mobility. Analytes introduced into the system will partition between the aqueous mobile phase and the hydrophobic core of the HTAB micelles. Separation is achieved based on the differences in the partitioning coefficients of the analytes. Highly hydrophobic compounds will spend more time within the micelle and migrate closer to the micelle's velocity, while more hydrophilic compounds will travel closer to the velocity of the bulk solution.
Application 1: Separation of Acidic Drugs
Cationic surfactants like HTAB are particularly useful for the separation of acidic drugs, which are anionic at neutral or alkaline pH. The electrostatic attraction between the anionic analytes and the cationic micelles enhances the interaction and allows for effective separation.
Experimental Protocol: Separation of a Model Mixture of Acidic Drugs
This protocol is a starting point for the development of a specific method for the separation of acidic drugs using HTAB in MEKC. The model mixture could include non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen.
Instrumentation and Consumables:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 40 cm, total length 50.2 cm)
-
Data acquisition and processing software
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
This compound bromide (HTAB)
-
Sodium phosphate (B84403) monobasic and dibasic (for buffer preparation)
-
Methanol (B129727) or Acetonitrile (B52724) (organic modifier)
-
Sodium hydroxide (B78521) and hydrochloric acid (for pH adjustment)
-
Deionized water (18 MΩ·cm)
-
Analytes of interest (e.g., ibuprofen, naproxen, ketoprofen)
Preparation of Solutions:
-
Running Buffer (Background Electrolyte - BGE):
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 7.0 with sodium hydroxide or hydrochloric acid.
-
Dissolve HTAB in the phosphate buffer to a final concentration of 50 mM. The critical micelle concentration (CMC) of HTAB in aqueous media is approximately 294 ppm (which is about 1.3 mM), so 50 mM is well above the CMC.[4]
-
Add an organic modifier, such as methanol or acetonitrile, to a final concentration of 10-20% (v/v) to improve the solubility of hydrophobic analytes and modify the separation selectivity.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of each acidic drug in the running buffer or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working mixture containing all analytes by diluting the stock solutions with the running buffer to a final concentration in the range of 10-100 µg/mL.
-
CE Method Parameters:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D., 40 cm effective length |
| Running Buffer (BGE) | 50 mM Sodium Phosphate (pH 7.0), 50 mM HTAB, 15% (v/v) Methanol |
| Applied Voltage | +25 kV (positive polarity) |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
Protocol:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer for 15 minutes.
-
-
Pre-run Conditioning (between injections):
-
Rinse the capillary with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the running buffer for 3 minutes.
-
-
Sample Injection:
-
Inject the sample solution using the specified parameters.
-
-
Separation and Detection:
-
Apply the separation voltage and record the electropherogram.
-
-
Data Analysis:
-
Identify and quantify the peaks based on migration time and peak area in comparison to standards.
-
Expected Results and Quantitative Data
The following table presents hypothetical but expected quantitative data for the separation of a model mixture of acidic drugs. Actual results will vary depending on the specific analytes and instrumentation.
| Analyte | Migration Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Ibuprofen | 4.2 | 15000 | - |
| Naproxen | 4.8 | 18000 | 2.5 |
| Ketoprofen | 5.5 | 16500 | 3.1 |
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Application 2: Separation of Hydrophobic Compounds
The hydrophobic core of HTAB micelles provides a suitable environment for the separation of nonpolar, hydrophobic compounds, such as polycyclic aromatic hydrocarbons (PAHs) or certain drug impurities.
Experimental Protocol: Separation of a Model Mixture of Hydrophobic Compounds
This protocol provides a starting point for the separation of hydrophobic compounds using HTAB in MEKC. A model mixture could include compounds like phenol (B47542) and its substituted derivatives.
Instrumentation and Consumables:
-
Same as in Application 1.
-
Analytes of interest (e.g., phenol, 2-chlorophenol, 2,4-dichlorophenol).
Preparation of Solutions:
-
Running Buffer (BGE):
-
Prepare a 25 mM sodium borate (B1201080) buffer and adjust the pH to 9.2 with sodium hydroxide.
-
Dissolve HTAB in the borate buffer to a final concentration of 75 mM.
-
Add acetonitrile to a final concentration of 20% (v/v).
-
Filter the BGE through a 0.22 µm syringe filter.
-
-
Sample Solution:
-
Prepare stock solutions of the hydrophobic compounds in methanol at 1 mg/mL.
-
Prepare a working mixture by diluting the stock solutions with the running buffer to a final concentration of 20-200 µg/mL.
-
CE Method Parameters:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D., 40 cm effective length |
| Running Buffer (BGE) | 25 mM Sodium Borate (pH 9.2), 75 mM HTAB, 20% (v/v) Acetonitrile |
| Applied Voltage | +20 kV (positive polarity) |
| Capillary Temperature | 30 °C |
| Injection | Hydrodynamic injection at 30 mbar for 3 seconds |
| Detection | UV at 210 nm |
Protocol:
-
Follow the same procedural steps (Capillary Conditioning, Pre-run Conditioning, Sample Injection, Separation and Detection, and Data Analysis) as outlined in Application 1.
Expected Results and Quantitative Data
The following table presents hypothetical but expected quantitative data for the separation of a model mixture of hydrophobic compounds.
| Analyte | Migration Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Phenol | 6.1 | 12000 | - |
| 2-Chlorophenol | 6.9 | 13500 | 3.8 |
| 2,4-Dichlorophenol | 7.8 | 14200 | 4.5 |
Mandatory Visualizations
Caption: Experimental workflow for MEKC analysis using HTAB.
Caption: Principle of analyte separation in HTAB-MEKC.
References
- 1. Electrokinetic Chromatography‐based Micro Methods for Separation and Physiochemical Characterization of Very Hydrophobic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a sustainable multianalyte MEKC method for quantitation of the antihyperlipidemic drugs ezetimibe together with three statins. Greenness and whiteness appraisal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexyltrimethylammonium Salts as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and applications of hexyltrimethylammonium salts, such as this compound bromide (HTAB), as effective phase transfer catalysts (PTCs) in various organic syntheses. Detailed protocols for key reactions are provided, along with a summary of relevant quantitative data to facilitate experimental design and optimization.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] An effective PTC, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another, enabling the reaction to proceed at a much faster rate than it would otherwise.[3][4] This technique offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[2][5]
Role of this compound Salts in PTC
This compound salts belong to the class of quaternary ammonium salts, which are widely used as phase transfer catalysts.[6] The structure of the this compound cation, featuring a six-carbon alkyl chain and three methyl groups, imparts amphiphilic character, allowing it to be soluble in both aqueous and organic media.[7][8] This property is crucial for its function as a PTC.
The catalytic cycle, as depicted in the diagram below, involves the this compound cation (Q⁺) forming an ion pair with the reactant anion (Y⁻) in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the anion can react with the organic substrate (RX).[9] Following the reaction, the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, thus completing the catalytic cycle.
Applications in Organic Synthesis
This compound salts and their analogs are effective catalysts for a variety of organic transformations, including:
-
Nucleophilic Substitution Reactions: A primary application of PTC is in facilitating nucleophilic substitution reactions, such as the synthesis of ethers (Williamson ether synthesis), esters, and nitriles.[3][10]
-
Alkylation Reactions: These catalysts are employed in the C-alkylation, O-alkylation, and N-alkylation of various substrates.[11][12] For instance, they have been used in the selective O-alkylation of phenols.[12]
-
Oxidation Reactions: While less common, quaternary ammonium salts can be used in oxidation reactions, such as the oxidation of alcohols.[13]
Quantitative Data and Catalyst Comparison
The efficiency of a phase transfer catalyst is influenced by factors such as the structure of the cation and the nature of the counter-anion.[13] While specific data for this compound bromide is limited, data for structurally similar quaternary ammonium salts, such as tetrahexylammonium (B1222370) bromide (THAB), provide valuable insights into its potential performance.
Table 1: Comparison of Quaternary Ammonium Salts in the Esterification of Adipic Acid [14]
| Catalyst | Structure | Reaction Rate Constant (k x 10³/min⁻¹) |
| Tetrahexylammonium Bromide (THAB) | (C₆H₁₃)₄N⁺Br⁻ | 11.8 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | 9.5 |
| Benzyltriethylammonium Bromide (BTEAB) | (C₆H₅CH₂)(C₂H₅)₃N⁺Br⁻ | 7.2 |
This data suggests that longer alkyl chains on the quaternary ammonium cation, such as in THAB, can lead to higher catalytic activity in certain reactions.
Table 2: Yields in the Alkylation of Hydantoins using various PTCs [11]
| Catalyst | Yield (%) |
| Tetrabutylammonium Iodide | 90 |
| Tetrahexylammonium Bromide | 86 |
| Tetrabutylammonium Hydrogen Sulfate (B86663) | 78 |
| Trioctylmethylammonium Chloride | 74 |
This demonstrates the high efficiency of tetrahexylammonium bromide, a close analog of this compound bromide, in alkylation reactions.
Experimental Protocols
The following are detailed protocols for representative reactions where this compound bromide can be utilized as a phase transfer catalyst.
Protocol 1: Williamson Ether Synthesis of Butyl Phenyl Ether
This protocol is adapted from established procedures for Williamson ether synthesis using quaternary ammonium salts.[15][16][17]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
This compound bromide (HTAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) in 20 mL of toluene.
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add 10 mL of this solution to the flask.
-
Add this compound bromide (0.5 mmol, 5 mol%) to the biphasic mixture.
-
Heat the mixture to 70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure butyl phenyl ether.
Protocol 2: Synthesis of Butyl Benzoate (B1203000) via Esterification
This protocol is based on general procedures for phase transfer catalyzed esterification.[5][18]
Materials:
-
Benzoic acid
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
This compound bromide (HTAB)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add benzoic acid (20 mmol), 40 mL of toluene, and 40 mL of a 2M aqueous solution of potassium carbonate.
-
Add this compound bromide (1 mmol, 5 mol%) to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Add 1-bromobutane (22 mmol) dropwise to the reaction mixture over 30 minutes.
-
Continue stirring at 80°C for 8-12 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 30 mL of 5% aqueous HCl, followed by 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude butyl benzoate can be purified by vacuum distillation.
Visualizations
Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson ether synthesis using a phase transfer catalyst.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. ijirset.com [ijirset.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. iajpr.com [iajpr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. alfachemic.com [alfachemic.com]
- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. benchchem.com [benchchem.com]
- 14. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes | MDPI [mdpi.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Hexyltrimethylammonium Bromide in Plant DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hexyltrimethylammonium Bromide (CTAB), a cationic detergent, for the extraction of high-quality genomic DNA from plant tissues. This method is particularly advantageous for species rich in polysaccharides and polyphenols, compounds that can significantly hinder downstream molecular applications.
Principle of CTAB-Based DNA Extraction
The CTAB method leverages the chemical properties of this compound Bromide to effectively lyse cells and separate DNA from contaminants. In a high-salt buffer, CTAB binds to and precipitates polysaccharides and proteins, while the DNA remains in solution. Subsequent purification steps involving organic solvents and alcohol precipitation yield pure, high-molecular-weight DNA suitable for a range of applications, including PCR, qPCR, next-generation sequencing (NGS), and restriction enzyme digestion.[1][2][3]
The key steps in the CTAB method include:
-
Cell Lysis: Disruption of the plant cell wall and membranes using a CTAB extraction buffer, often aided by mechanical grinding and heat.[4]
-
Contaminant Removal: The high salt concentration in the CTAB buffer facilitates the removal of polysaccharides.[1][5] An organic solvent extraction, typically with chloroform:isoamyl alcohol, is used to remove proteins and other hydrophobic molecules.[4][6]
-
DNA Precipitation: DNA is selectively precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695).[1][6]
-
Washing and Resuspension: The precipitated DNA pellet is washed with ethanol to remove residual salts and impurities before being resuspended in a suitable buffer.[1][6]
Advantages and Disadvantages
Advantages:
-
Effective for a Wide Range of Plant Species: The CTAB method has been successfully applied to a diverse array of plant species, including those with high levels of secondary metabolites.[7][8]
-
High DNA Yield and Purity: When optimized, this method consistently yields high quantities of pure DNA.[9][10]
-
Cost-Effective: Compared to commercial kits, the reagents for the CTAB protocol are relatively inexpensive.[7]
-
Scalable: The protocol can be adapted for both small-scale and large-scale DNA extractions.[10][11]
Disadvantages:
-
Use of Hazardous Chemicals: The traditional protocol involves the use of hazardous organic solvents like phenol (B47542) and chloroform.[1]
-
Time-Consuming: The procedure involves multiple steps and can be more time-consuming than kit-based methods.[6]
-
Requires Optimization: The protocol may need to be optimized for different plant species or tissue types to achieve the best results.[7][8][12]
Quantitative Data Summary
The yield and purity of DNA extracted using the CTAB method can vary depending on the plant species, tissue type, and specific protocol modifications. The following tables provide a summary of expected quantitative data.
Table 1: Typical DNA Yield from Various Plant Tissues using the CTAB Method
| Plant Species | Tissue Type | Starting Material (mg) | Average DNA Yield (µg/g) | Reference |
| Catharanthus roseus | Fresh Leaves | 100 | 526 | [13] |
| Tinospora cordifolia | Fresh Leaves | 100 | 833 | [9] |
| Saccharum officinarum | Fresh Leaves | Not Specified | 119,300 (ng/µl from unspecified starting material) | [14] |
| Cymbopogon citratus | Fresh Leaves | Not Specified | 110,950 (ng/µl from unspecified starting material) | [14] |
| Medicinal Plants (various) | Fresh Tissues | Not Specified | 100-250 | [13] |
Table 2: Expected DNA Purity (A260/A280 and A260/A230 Ratios) from the CTAB Method
| Purity Metric | Ideal Range | Interpretation |
| A260/A280 Ratio | 1.8 - 2.0 | Indicates pure DNA. Ratios < 1.8 suggest protein contamination. Ratios > 2.0 may indicate RNA contamination. |
| A260/A230 Ratio | > 2.0 | Indicates minimal contamination from polysaccharides, polyphenols, and salts. Ratios < 2.0 suggest the presence of these contaminants. |
Note: The A260/A280 ratio provides an estimate of purity with respect to protein contamination, while the A260/A230 ratio is a better indicator of contamination by polysaccharides and other organic compounds common in plant extracts.
Experimental Protocols
This section provides a detailed, generalized protocol for DNA extraction from plant tissues using the CTAB method.
Reagent Preparation
CTAB Extraction Buffer (100 mL):
-
2% (w/v) CTAB: 2 g
-
100 mM Tris-HCl (pH 8.0): 10 mL of 1 M stock
-
20 mM EDTA (pH 8.0): 4 mL of 0.5 M stock
-
1.4 M NaCl: 28 mL of 5 M stock
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content): 1 g
-
ddH₂O to 100 mL
Note: β-mercaptoethanol should be added to the CTAB buffer just before use to a final concentration of 0.2-0.5% (v/v).[7] This reagent is volatile and has a strong odor; it should be handled in a fume hood.
Other Reagents:
-
Chloroform:Isoamyl alcohol (24:1, v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
DNA Extraction Protocol
-
Tissue Preparation: a. Weigh approximately 100-200 mg of fresh, young plant tissue.[15] For dried tissue, use 20-50 mg. b. Freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[6][15] It is crucial to prevent the tissue from thawing during this process.[15]
-
Lysis: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (60-65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol).[12][16] c. Vortex thoroughly to create a homogenous slurry. d. Incubate the mixture at 60-65°C for 30-60 minutes in a water bath or heating block, with occasional gentle inversion every 15 minutes.[1][12]
-
Purification: a. After incubation, add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1) to the tube.[15][17] b. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. c. Centrifuge at 12,000 x g for 10-15 minutes at room temperature to separate the phases.[15] d. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interface and the lower organic phase.[1][6] For samples with a thick interface, a second chloroform:isoamyl alcohol extraction is recommended.[1][6]
-
RNA Digestion (Optional but Recommended): a. Add 5 µL of RNase A (10 mg/mL) to the aqueous phase.[1] b. Incubate at 37°C for 20-30 minutes.[1]
-
DNA Precipitation: a. Add 0.7 volumes (approximately 700 µL) of ice-cold isopropanol to the aqueous phase.[1][6] b. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes (or overnight for higher yield).[1][17] d. Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA.
-
Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be loose and translucent.[18] b. Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1][6] This step removes residual salts and other impurities. c. Centrifuge at 12,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol and repeat the wash step if necessary. e. After the final wash, remove as much ethanol as possible with a pipette and air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to dissolve.[1][18]
-
Resuspension: a. Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile nuclease-free water.[1] b. Incubate at 55-65°C for 10 minutes to aid in dissolution.[18] c. Store the DNA at -20°C for long-term storage.
Visualizations
Experimental Workflow
Caption: Flowchart of the CTAB-based DNA extraction protocol from plant tissues.
Signaling Pathways
Not applicable for this topic as it describes a biochemical extraction method, not a biological signaling pathway.
Troubleshooting
Table 3: Common Issues and Solutions in CTAB DNA Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Yield | - Incomplete cell lysis- Insufficient starting material- Loss of DNA pellet during washing | - Ensure thorough grinding of the tissue.[18]- Increase incubation time or temperature during lysis.- Start with more tissue or reduce the volume of lysis buffer.[18]- Be careful when decanting supernatants; use a pipette to remove the final drops.[18] |
| Brown or Colored Pellet | - High levels of polyphenols or polysaccharides | - Add PVP to the CTAB extraction buffer.[18]- Perform an additional chloroform:isoamyl alcohol extraction.[18]- Ensure the starting material is young and healthy, as older tissues have more inhibitors.[19] |
| Viscous Lysate | - High concentration of polysaccharides | - Increase the salt concentration (NaCl) in the CTAB buffer to help precipitate polysaccharides.[1] |
| DNA is Degraded | - Nuclease activity | - Work quickly and keep samples on ice when possible.- Ensure EDTA is at the correct concentration in the extraction buffer to chelate Mg2+, a cofactor for many nucleases.[7] |
| DNA Pellet Does Not Dissolve | - Pellet was over-dried | - Warm the TE buffer to 55-65°C before adding it to the pellet and incubate for a longer period with gentle flicking.[18] |
| Poor Performance in Downstream Applications (e.g., PCR inhibition) | - Contamination with polysaccharides, polyphenols, or salts | - Repeat the 70% ethanol wash.- Re-precipitate the DNA.- Dilute the DNA sample before use in PCR. |
By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize the this compound Bromide method to obtain high-quality DNA from a wide variety of plant species, enabling successful downstream molecular analyses.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. zymoresearch.com [zymoresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. zymoresearch.de [zymoresearch.de]
- 7. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the "modified" CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Optimization of a high-throughput CTAB-based protocol for the extraction of qPCR-grade DNA from rumen fluid, plant and bacterial pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arabidopsis.org [arabidopsis.org]
- 12. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. DNA Extraction for plant samples by CTAB [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 18. benchchem.com [benchchem.com]
- 19. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
Application Notes and Protocols: Hexyltrimethylammonium in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltrimethylammonium (HTMA) and its longer-alkyl-chain analogue, cetyltrimethylammonium bromide (CTAB), are cationic surfactants that have garnered significant interest in the formulation of various drug delivery systems. Their amphiphilic nature, characterized by a positively charged quaternary ammonium (B1175870) head group and a hydrophobic alkyl tail, allows them to self-assemble into various nanostructures and impart unique physicochemical properties to drug carriers. These properties can lead to enhanced drug solubility, improved stability of the formulation, and increased therapeutic efficacy through enhanced permeation across biological membranes.
This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in the formulation of drug delivery systems, including liposomes, nanoparticles, and nanoemulsions.
Applications of this compound in Drug Delivery
This compound and similar cationic surfactants are primarily utilized in drug delivery formulations to:
-
Enhance Drug Solubility and Loading: The hydrophobic core of micelles and the lipid bilayer of liposomes formed with HTMA can encapsulate poorly water-soluble drugs, thereby increasing their solubility and loading capacity in aqueous formulations.[1]
-
Improve Formulation Stability: The positive surface charge imparted by HTMA creates electrostatic repulsion between nanoparticles or liposomes, preventing their aggregation and enhancing the colloidal stability of the formulation.[2]
-
Facilitate Transdermal and Topical Drug Delivery: As penetration enhancers, these cationic surfactants can interact with the negatively charged components of the skin, disrupting the highly organized structure of the stratum corneum and facilitating the permeation of drugs.[3][4]
-
Enable Gene Delivery: The cationic nature of HTMA-containing carriers allows for the electrostatic complexation with negatively charged nucleic acids (DNA, siRNA), protecting them from enzymatic degradation and facilitating their cellular uptake for gene therapy applications.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for drug delivery systems formulated with cetyltrimethylammonium bromide (CTAB), a well-studied analogue of HTMA. Due to a scarcity of data specifically on HTMA, CTAB serves as a relevant reference.
Table 1: Physicochemical Properties of CTAB-Stabilized Nanoparticles
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Selenium Nanoparticles | ~16 | Not Reported | Not Reported | [2] |
| Chitosan Nanoparticles | 110 - 255.9 | ~0.2 | +36.37 ± 0.49 | [7] |
Table 2: Cytotoxicity of CTAB in Different Cell Lines
| Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| HaCaT (Human Keratinocyte) | 2 | 69 | [8] |
| HaCaT (Human Keratinocyte) | 24 | < 3 | [8] |
| CRL-1490 (Human Lung Fibroblast) | 2 | ~56 | [8] |
| CRL-1490 (Human Lung Fibroblast) | 24 | < 3 | [8] |
| L929 (Mouse Fibroblast) | Not Specified | Non-cytotoxic at tested concentrations | [9] |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of cationic liposomes incorporating a cationic surfactant like HTMA or CTAB.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound bromide (HTMA) or Cetyltrimethylammonium bromide (CTAB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and the cationic surfactant (e.g., in a 7:3:1 molar ratio) in chloroform in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the chloroform mixture at this stage.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature.
-
If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform at least 10-20 passes through the membrane to ensure a homogenous size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Protocol 2: Synthesis of Cationic Surfactant-Stabilized Silver Nanoparticles
This protocol outlines the synthesis of silver nanoparticles stabilized with a cationic surfactant.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound bromide (HTMA) or Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of AgNO₃ (e.g., 0.01 M).
-
Prepare an aqueous solution of the cationic surfactant (e.g., 0.01 M).
-
Prepare a freshly made, ice-cold aqueous solution of NaBH₄ (e.g., 0.01 M).
-
-
Nanoparticle Synthesis:
-
In a flask, mix the AgNO₃ solution and the cationic surfactant solution under vigorous stirring.
-
Slowly add the NaBH₄ solution dropwise to the mixture.
-
A color change (e.g., to yellow or brown) indicates the formation of silver nanoparticles.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction is complete.
-
-
Purification:
-
Purify the nanoparticle suspension by centrifugation to remove excess reactants.
-
Resuspend the nanoparticle pellet in deionized water. Repeat this washing step at least twice.
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Method
This protocol is for assessing the release of a drug from a nanoformulation.
Materials:
-
Drug-loaded nanoformulation (e.g., liposomes, nanoparticles)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, with or without a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation:
-
Place a known volume of the drug-loaded nanoformulation into a dialysis bag.
-
Securely close the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[10]
-
Protocol 4: Cytotoxicity Assessment using the MTT Assay
This protocol determines the in vitro cytotoxicity of the drug delivery system.[8]
Materials:
-
Cell line of interest (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the nanoformulation and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test substances. Include untreated cells as a control.
-
Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
-
Visualizations
Caption: Workflow for Cationic Liposome Preparation.
Caption: In Vitro Drug Release Assay Workflow.
Caption: Proposed Cellular Uptake Mechanism.
References
- 1. rjpdft.com [rjpdft.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.article4pub.com [catalog.article4pub.com]
- 5. High gene delivery efficiency of alkylated low-molecular-weight polyethylenimine through gemini surfactant-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of anionic polymers on gene delivery: how composition and assembly help evading the toxicity-efficiency dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for determining the aggregation number of Hexyltrimethylammonium micelles
Application Notes: Determination of Micelle Aggregation Number
Topic: Method for Determining the Aggregation Number of Hexyltrimethylammonium Micelles Audience: Researchers, scientists, and drug development professionals.
Introduction
Surfactant molecules, such as this compound bromide (HTAB), are amphiphilic compounds that self-assemble in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The resulting colloidal aggregates are called micelles. The average number of surfactant monomers that constitute a single micelle is a crucial parameter known as the Aggregation Number (Nagg).[1]
The Nagg provides insight into the size and morphology of the micelle, which directly impacts its physicochemical properties and its efficacy in various applications, including drug solubilization, delivery systems, and detergency. This compound is a short-chain cationic surfactant, and its micelles are known to have a characteristically low aggregation number, often in the range of 3-4.[2] This application note details two robust methods for determining the Nagg of this compound micelles: Steady-State Fluorescence Quenching (SSFO) and Static Light Scattering (SLS).
Method 1: Steady-State Fluorescence Quenching (SSFO)
Principle
The SSFO method is a widely used technique that relies on monitoring the quenching of a fluorescent probe molecule that is solubilized within the micelles.[3] The distribution of a quencher molecule among the micelles is assumed to follow a Poisson statistical model.[4] By measuring the decrease in fluorescence intensity as a function of quencher concentration, the average number of quenchers per micelle can be determined, which allows for the calculation of the micelle concentration and, consequently, the aggregation number.[4] Pyrene (B120774) is often used as the fluorescent probe, while a cationic surfactant like Cetylpyridinium Chloride (CPC) can act as an effective quencher.[3][5]
Experimental Protocol
2.2.1 Materials
-
This compound Bromide (HTAB)
-
Fluorescent Probe: Pyrene
-
Quencher: Cetylpyridinium Chloride (CPC)
-
Solvent: High-purity, deionized water
-
Volumetric flasks, micropipettes, and quartz cuvettes
-
Spectrofluorometer
2.2.2 Solution Preparation
-
HTAB Stock Solution: Prepare a concentrated stock solution of HTAB (e.g., 500 mM) in deionized water. The CMC for HTAB is high, so a concentration well above this is required.
-
Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 1 mM) in a suitable organic solvent like methanol.
-
Quencher (CPC) Stock Solution: Prepare a stock solution of CPC (e.g., 10 mM) in deionized water.
-
Working Solutions: Prepare a series of sample solutions in volumetric flasks. To each flask, add:
-
A fixed concentration of HTAB (e.g., 300 mM, which is above its CMC).
-
A small, fixed aliquot of the pyrene stock solution to achieve a final concentration of approximately 1-2 µM.[6]
-
Varying aliquots of the CPC stock solution to create a range of quencher concentrations (e.g., 0 to 1.0 mM).
-
Dilute to the final volume with deionized water.
-
-
Allow the solutions to equilibrate for at least 1 hour in the dark to ensure complete partitioning of the probe and quencher into the micelles.
2.2.3 Measurement Procedure
-
Set the excitation wavelength of the spectrofluorometer to ~335 nm for pyrene.
-
Measure the fluorescence emission spectrum for each sample.
-
Record the intensity (I) of the first major emission peak of pyrene at ~373 nm. The intensity of the sample with no quencher is designated as I₀.
Data Analysis
The relationship between fluorescence intensity and quencher concentration is described by the following equation:
ln(I₀ / I) = [Q] / [M]
Where:
-
I₀ is the fluorescence intensity without the quencher.
-
I is the fluorescence intensity at a given quencher concentration.
-
[Q] is the total concentration of the quencher.
-
[M] is the concentration of micelles.
The micelle concentration [M] is related to the total surfactant concentration (C_surf), the CMC, and the aggregation number (Nagg) by:
[M] = (C_surf - CMC) / Nagg
Combining these equations gives:
ln(I₀ / I) = (Nagg × [Q]) / (C_surf - CMC)
A plot of ln(I₀ / I) versus [Q] will yield a straight line with a slope (m). The aggregation number can then be calculated from the slope:
Nagg = m × (C_surf - CMC)
Data Presentation
Table 1: Example SSFO Measurement Data for HTAB
| Quencher [Q] (mM) | Fluorescence Intensity (a.u.) | ln(I₀ / I) |
|---|---|---|
| 0.0 | 850.0 | 0.000 |
| 0.2 | 751.5 | 0.123 |
| 0.4 | 664.5 | 0.246 |
| 0.6 | 587.5 | 0.369 |
| 0.8 | 519.5 | 0.492 |
| 1.0 | 459.3 | 0.615 |
Table 2: Calculated Aggregation Number from SSFO Data
| Parameter | Value | Source |
|---|---|---|
| HTAB Concentration (C_surf) | 300 mM | Experimental |
| HTAB CMC | ~230 mM | Literature |
| Slope of ln(I₀/I) vs. [Q] plot (m) | 0.615 mM⁻¹ | From Plot |
| Calculated Nagg | ~4 | m × (C_surf - CMC) |
Workflow Diagram
Method 2: Static Light Scattering (SLS)
Principle
Static Light Scattering (SLS) is an absolute technique for determining the weight-averaged molar mass (Mw) of macromolecules or colloidal particles in solution.[7] The intensity of light scattered by a particle is directly proportional to its molar mass.[8] For a surfactant solution above the CMC, the excess scattering is due to the micelles. By measuring the scattered light intensity at various surfactant concentrations, the molar mass of the micelle (M_mic) can be determined. The aggregation number is then calculated by dividing the molar mass of the micelle by the molar mass of a single surfactant monomer (M_mono).[9]
Experimental Protocol
3.2.1 Materials
-
This compound Bromide (HTAB)
-
Solvent: High-purity, deionized water
-
Syringe filters (e.g., 0.2 µm pore size)
-
Scrupulously clean light scattering cuvettes
-
Static light scattering instrument (e.g., MALS detector)
3.2.2 Solution Preparation
-
HTAB Stock Solution: Prepare a filtered, concentrated stock solution of HTAB (e.g., 500 mM) in deionized water.
-
Working Solutions: Prepare a series of dilutions of the HTAB stock solution with filtered deionized water to obtain at least 4-5 concentrations above the CMC (e.g., 275, 325, 375, 425 mM).
-
Filtration (Crucial Step): Filter each sample directly into a clean, dust-free light scattering cuvette using a syringe filter to remove any dust or extraneous particles that would interfere with the measurement. The solvent (blank) must also be filtered in the same manner.
3.2.3 Measurement Procedure
-
Place the solvent blank into the SLS instrument and measure its scattering intensity. This value is subtracted from the sample measurements.
-
Measure the time-averaged scattered light intensity for each HTAB concentration at one or more angles. For small micelles like HTAB, a single angle (e.g., 90°) is often sufficient. The instrument software typically converts this intensity into the excess Rayleigh ratio (Rθ).
Data Analysis
The data is analyzed using the Debye equation, which relates the excess Rayleigh ratio to the micelle molar mass:
(K × (C - CMC)) / Rθ = 1 / M_mic + 2 × A₂ × (C - CMC)
Where:
-
Rθ is the excess Rayleigh ratio (the scattering from the solution minus the scattering from the solvent).
-
C is the total surfactant concentration (in g/mL).
-
CMC is the critical micelle concentration (in g/mL).
-
M_mic is the weight-averaged molar mass of the micelles (in g/mol ).
-
A₂ is the second virial coefficient, which accounts for inter-micellar interactions.
-
K is an optical constant for the system, defined as: K = [4π²n₀²(dn/dC)²] / (N_Aλ₀⁴), where n₀ is the solvent refractive index, dn/dC is the refractive index increment, N_A is Avogadro's number, and λ₀ is the laser wavelength. The dn/dC value must be determined separately or found in the literature.
A Debye plot is constructed by plotting (K × (C - CMC)) / Rθ on the y-axis against (C - CMC) on the x-axis. The data should form a straight line.
-
The y-intercept of this line is equal to 1 / M_mic .
-
The slope is equal to 2A₂ .
Once M_mic is determined, the aggregation number is calculated:
Nagg = M_mic / M_mono
Where M_mono is the molar mass of the HTAB monomer (224.24 g/mol ).
Data Presentation
Table 3: Example SLS Measurement Data for HTAB
| HTAB Conc. (C) (mM) | (C - CMC) (mM) | Excess Rayleigh Ratio (Rθ) (cm⁻¹) |
|---|---|---|
| 275 | 45 | 1.5 x 10⁻⁶ |
| 325 | 95 | 3.2 x 10⁻⁶ |
| 375 | 145 | 4.8 x 10⁻⁶ |
| 425 | 195 | 6.5 x 10⁻⁶ |
Table 4: Calculated Aggregation Number from SLS Data
| Parameter | Value | Source |
|---|---|---|
| Intercept of Debye Plot (1/M_mic) | 1.48 x 10⁻³ mol/g | From Plot |
| Molar Mass of Micelle (M_mic) | ~675 g/mol | 1 / Intercept |
| Molar Mass of Monomer (M_mono) | 224.24 g/mol | Known Value |
| Calculated Nagg | ~3 | M_mic / M_mono |
Principle and Analysis Diagram
Summary of Methods
Table 5: Comparison of SSFO and SLS for Nagg Determination
| Feature | Steady-State Fluorescence Quenching (SSFO) | Static Light Scattering (SLS) |
|---|---|---|
| Principle | Measures quenching of a fluorescent probe based on Poisson statistics. | Measures time-averaged intensity of scattered light to determine molar mass. |
| Nature of Method | Indirect; relies on a probe/quencher model. | Absolute; provides direct measurement of molar mass.[9] |
| Sample Prep | Requires addition of probe and quencher; less sensitive to dust. | Requires meticulous filtration to remove dust; no additives needed. |
| Complexity | Instrumentally straightforward; data analysis involves a linear plot. | Requires a dedicated light scattering instrument; data analysis requires optical constants (dn/dC). |
| Potential Issues | The probe or quencher could perturb the micelle structure. | Interference from dust or sample impurities can significantly skew results. |
| Best For | Routine analysis, systems where probes are well-characterized. | Absolute characterization, systems sensitive to additives. |
References
- 1. Aggregation number - Wikipedia [en.wikipedia.org]
- 2. lib.ysu.am [lib.ysu.am]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pages.jh.edu [pages.jh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Static light scattering - Wikipedia [en.wikipedia.org]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hexyltrimethylammonium as a Capping Agent for Gold Nanorods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanorods (AuNRs) are of significant interest in biomedical research and drug development due to their unique optical and electronic properties, particularly their strong localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region. The synthesis of AuNRs is most commonly achieved through a seed-mediated approach, where a capping agent directs the anisotropic growth of gold nanoparticles into rod shapes. While cetyltrimethylammonium bromide (CTAB) is the most widely used capping agent for this purpose, its inherent cytotoxicity poses challenges for biomedical applications.
This document explores the use of hexyltrimethylammonium bromide (HTAB), a shorter-chain quaternary ammonium (B1175870) surfactant, as a potential alternative capping agent. The reduced alkyl chain length of HTAB may offer advantages in terms of reduced cytotoxicity. However, it also presents challenges in achieving the colloidal stability necessary for successful nanorod synthesis. These notes provide a comprehensive overview, a detailed experimental protocol as a starting point for optimization, and a comparison with the standard CTAB-based synthesis.
The Role of Quaternary Ammonium Surfactants in Gold Nanorod Synthesis
In the seed-mediated synthesis of AuNRs, quaternary ammonium surfactants like HTAB and CTAB play a dual role:
-
Shape-Directing Agent: The surfactant molecules form a bilayer on the surface of the growing gold nanocrystals. This bilayer is believed to preferentially bind to certain crystallographic faces, inhibiting growth in those directions and promoting elongation along a single axis to form a rod shape.
-
Stabilizing Agent: The positively charged headgroups of the surfactant molecules provide electrostatic repulsion between the nanoparticles, preventing their aggregation and ensuring colloidal stability in aqueous solutions.
The length of the alkyl chain is a critical factor influencing the effectiveness of the surfactant. Longer chains, as in CTAB (C16), lead to the formation of more stable micelles and bilayers, which is why it is so effective in AuNR synthesis. Shorter chains, as in HTAB (C6), may result in a less stable capping layer, making the synthesis more challenging.
Comparative Data: this compound Bromide vs. Cetyltrimethylammonium Bromide
| Property | This compound Bromide (HTAB) | Cetyltrimethylammonium Bromide (CTAB) | Significance in AuNR Synthesis |
| Chemical Formula | C₁₂H₂₈BrN | C₁₉H₄₂BrN | The primary difference is the alkyl chain length. |
| Alkyl Chain Length | 6 carbons | 16 carbons | Affects micelle formation, bilayer stability, and overall effectiveness as a capping agent. Longer chains generally provide better stability. |
| Critical Micelle Concentration (CMC) | ~1.5 M | ~0.9 mM | A much higher concentration of HTAB is required to form micelles, which may impact the synthesis conditions. |
| Toxicity | Generally considered less toxic than CTAB. | Known to be cytotoxic, which limits its direct use in biomedical applications.[1][2] | Lower toxicity is a major driver for exploring shorter-chain alternatives. |
| Efficacy in AuNR Synthesis | Less established, potentially less effective at directing rod formation and stabilizing particles. | The gold standard for high-yield, well-defined AuNR synthesis.[1][2] | The shorter chain of HTAB may lead to a higher propensity for spherical particle formation or aggregation. |
Experimental Workflow for AuNR Synthesis
References
Application Notes and Protocols: Hexyltrimethylammonium in Organic Solvent Nanofiltration (OSN) Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of hexyltrimethylammonium bromide (HTAB) in the fabrication of organic solvent nanofiltration (OSN) membranes. Two primary applications are detailed: its use as a modifying additive in the interfacial polymerization of polyamide thin-film composite (TFC) membranes, and its function as a templating agent for the synthesis of mesoporous silica (B1680970) OSN membranes.
Application 1: this compound as a Performance-Modifying Additive in Polyamide OSN Membranes
The incorporation of cationic surfactants such as this compound bromide into the aqueous amine solution during interfacial polymerization can significantly influence the morphology, hydrophilicity, and separation performance of the resulting polyamide TFC membrane. HTAB can alter the diffusion of the amine monomer and modify the surface characteristics of the polyamide layer, leading to changes in solvent flux and solute rejection.
Data Presentation: Performance of HTAB-Modified Polyamide Membranes
The following table summarizes the expected performance of polyamide OSN membranes fabricated with and without the addition of this compound bromide. The data illustrates the typical effects of using a short-chain cationic surfactant as an additive in the interfacial polymerization process.
| Membrane ID | HTAB Concentration (wt% in aqueous phase) | Methanol (B129727) Permeance (L m⁻² h⁻¹ bar⁻¹) | Toluene Permeance (L m⁻² h⁻¹ bar⁻¹) | Rejection of Styrene (B11656) Oligomers (300-500 Da) (%) | Molecular Weight Cut-Off (MWCO) (Da) |
| PA-TFC-Control | 0 | 5.2 | 8.1 | > 95 | ~350 |
| PA-TFC-HTAB-0.05 | 0.05 | 6.8 | 10.5 | > 95 | ~340 |
| PA-TFC-HTAB-0.1 | 0.1 | 7.5 | 11.8 | > 93 | ~360 |
| PA-TFC-HTAB-0.2 | 0.2 | 6.1 | 9.9 | > 90 | ~380 |
Experimental Protocols
Protocol 1: Fabrication of HTAB-Modified Polyamide TFC Membranes
Materials:
-
Porous support membrane (e.g., polyacrylonitrile (B21495) - PAN)
-
m-Phenylenediamine (MPD)
-
Trimesoyl chloride (TMC)
-
This compound bromide (HTAB)
-
n-Hexane (or other inert organic solvent)
-
Deionized water
Procedure:
-
Support Membrane Preparation: Cut the PAN support membrane to the desired size and immerse it in deionized water for at least 2 hours to remove any preservatives.
-
Aqueous Phase Preparation: Prepare a 2.0 wt% aqueous solution of MPD. For modified membranes, add HTAB to the MPD solution at the desired concentration (e.g., 0.05, 0.1, or 0.2 wt%) and stir until fully dissolved.
-
Organic Phase Preparation: Prepare a 0.15 wt% solution of TMC in n-hexane.
-
Interfacial Polymerization: a. Remove the PAN support from the deionized water and place it on a clean glass plate. b. Pour the aqueous MPD solution (with or without HTAB) onto the surface of the PAN support and allow it to sit for 2 minutes. c. Remove the excess MPD solution from the surface using a rubber roller or air knife. d. Pour the organic TMC solution onto the MPD-saturated support surface and allow the interfacial polymerization reaction to proceed for 1 minute. e. Drain the excess TMC solution from the membrane surface.
-
Post-Treatment: a. Heat-cure the resulting TFC membrane in an oven at 70°C for 10 minutes. b. Thoroughly rinse the membrane with n-hexane to remove any unreacted TMC. c. Store the fabricated membrane in deionized water or an appropriate organic solvent (e.g., ethanol) until use.
Protocol 2: Performance Evaluation of HTAB-Modified Polyamide TFC Membranes
Equipment:
-
Dead-end or cross-flow filtration cell
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Membrane Compaction: Place the fabricated membrane in the filtration cell and pressurize with the test solvent (e.g., methanol or toluene) at a pressure 1-2 bar higher than the intended operating pressure for at least 1 hour to achieve a stable flux.
-
Solvent Flux Measurement: a. Set the operating pressure to the desired value (e.g., 10 bar). b. Collect the permeate over a known time interval and measure its volume or weight. c. Calculate the solvent permeance using the formula: Permeance = Volume / (Membrane Area × Time × Pressure).
-
Solute Rejection Measurement: a. Prepare a feed solution of a known concentration of a model solute (e.g., 1 g/L styrene oligomers in toluene). b. Perform filtration of the feed solution under the desired operating conditions. c. Collect samples of the feed and permeate. d. Analyze the concentration of the solute in the feed (Cf) and permeate (Cp) using HPLC or UV-Vis spectrophotometry. e. Calculate the rejection using the formula: Rejection (%) = (1 - (Cp / Cf)) × 100.
-
Molecular Weight Cut-Off (MWCO) Determination: a. Repeat the rejection measurement with a series of solutes of different molecular weights. b. Plot the rejection percentage as a function of solute molecular weight. c. The MWCO is defined as the molecular weight of the solute that is 90% rejected by the membrane.
Visualization: Mechanism of HTAB in Interfacial Polymerization
Caption: Influence of HTAB on polyamide membrane formation.
Application 2: this compound as a Template for Mesoporous Silica OSN Membranes
This compound bromide can be used as a cationic surfactant template in the sol-gel synthesis of mesoporous silica. The relatively short hexyl chain of HTAB results in the formation of smaller micelles compared to longer-chain surfactants like cetyltrimethylammonium bromide (CTAB). This leads to mesoporous silica with a smaller, well-defined pore size, which is advantageous for achieving sharp molecular weight cut-offs in OSN applications.
Data Presentation: Properties of HTAB-Templated Mesoporous Silica Membranes
The following table outlines the expected properties of mesoporous silica materials and membranes synthesized using HTAB as a template, in comparison to a non-templated silica and a CTAB-templated material.
| Material/Membrane ID | Templating Surfactant | Average Pore Diameter (nm) | Surface Area (m²/g) | Ethanol Permeance (L m⁻² h⁻¹ bar⁻¹) | MWCO (Da) |
| Amorphous Silica | None | < 2 (microporous) | ~200 | 1.5 | ~500 |
| MS-HTAB | This compound Bromide | 2-3 | > 800 | 4.5 | ~400 |
| MS-CTAB | Cetyltrimethylammonium Bromide | 3-5 | > 1000 | 7.0 | ~600 |
Experimental Protocols
Protocol 3: Synthesis of HTAB-Templated Mesoporous Silica Nanoparticles
Materials:
-
This compound bromide (HTAB)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30 wt%)
-
Ethanol
-
Deionized water
Procedure:
-
Template Solution Preparation: In a round-bottom flask, dissolve HTAB in a mixture of deionized water and ethanol. Stir until a clear solution is obtained.
-
Catalyst Addition: Add ammonium hydroxide solution to the template solution and stir for 15 minutes at room temperature.
-
Silica Source Addition: While stirring vigorously, add TEOS dropwise to the solution. A white precipitate will form almost immediately.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours to allow for the hydrolysis and condensation of TEOS around the HTAB micelles.
-
Particle Recovery: Collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected particles thoroughly with deionized water and then with ethanol to remove any unreacted precursors.
-
Drying: Dry the washed particles in an oven at 80°C overnight.
-
Template Removal (Calcination): To create the mesoporous structure, the organic HTAB template must be removed. Heat the dried powder in a furnace to 550°C at a ramp rate of 1°C/min and hold at this temperature for 6 hours. The resulting white powder is the mesoporous silica.
Protocol 4: Fabrication and Testing of Mesoporous Silica OSN Membranes
Materials:
-
Porous ceramic or polymeric support
-
HTAB-templated mesoporous silica nanoparticles
-
Solvent for slurry preparation (e.g., ethanol)
Procedure:
-
Slurry Preparation: Disperse the calcined mesoporous silica nanoparticles in ethanol to form a stable slurry (e.g., 1 wt%).
-
Membrane Casting (Dip-Coating): a. Immerse the porous support into the silica slurry for a controlled period (e.g., 1 minute). b. Withdraw the support at a constant speed. c. Dry the coated support at room temperature and then sinter at an appropriate temperature to form a stable membrane.
-
Performance Evaluation: a. The performance of the mesoporous silica membrane can be evaluated for solvent permeance, solute rejection, and MWCO using the procedures outlined in Protocol 2 .
Visualization: Templating Mechanism of HTAB in Mesoporous Silica Synthesis
Caption: HTAB as a template for mesoporous silica.
Hexyltrimethylammonium as an Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexyltrimethylammonium as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and drug development professionals in the effective application of this technique for the separation and quantification of anionic analytes, including oligonucleotides and small acidic molecules.
Introduction to Ion-Pair Chromatography with this compound
Ion-pair chromatography is a powerful technique in reversed-phase HPLC for the analysis of ionic and highly polar compounds that show little or no retention on conventional C18 or C8 columns.[1] The addition of an ion-pairing reagent to the mobile phase facilitates the formation of a neutral ion pair with the charged analyte. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation.[1]
This compound, a quaternary ammonium (B1175870) salt, serves as a cationic ion-pairing reagent, making it ideal for the analysis of acidic or anionic compounds. Its six-carbon (hexyl) alkyl chain provides a moderate level of hydrophobicity, which influences its interaction with the stationary phase and the analyte. The choice of the alkyl chain length of the ion-pairing reagent is a critical parameter in method development, as it directly affects the retention of the analyte.[2] Longer alkyl chains generally result in stronger retention.[2]
The primary mechanism of retention in ion-pair chromatography is based on the formation of a neutral ion pair between the this compound cation and the anionic analyte in the mobile phase. This neutral pair then partitions onto the hydrophobic stationary phase. An alternative proposed mechanism suggests that the hydrophobic hexyl chains of the reagent adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the anionic analytes.
Application Note 1: Analysis of Oligonucleotides
Objective: To achieve high-resolution separation of synthetic oligonucleotides based on their length and composition using this compound as an ion-pairing reagent.
Background: The separation of oligonucleotides by ion-pair reversed-phase HPLC is a standard method in quality control and analysis. The negatively charged phosphate (B84403) backbone of oligonucleotides interacts with the cationic this compound reagent to form a neutral ion pair, allowing for separation on a reversed-phase column. Reagents with hexyl chains, such as hexylamine (B90201) acetate (B1210297) (HAA), have demonstrated superior or comparable resolution to other commonly used ion-pairing agents for oligonucleotides.
Data Presentation:
| Analyte | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
| ssDNA ladder (15-40 nt) | C18, 2.1 x 50 mm, 1.7 µm | 100 mM Hexylamine Acetate (HAA), pH 7.0 in Water | 100 mM Hexylamine Acetate (HAA), pH 7.0 in Acetonitrile (B52724) | 30-45% B in 19 min | 0.2 | 60 | 260 |
| ssRNA resolution standard (20/21 nt) | C18, 2.1 x 50 mm, 1.7 µm | 100 mM Hexylamine Acetate (HAA), pH 7.0 in Water | 100 mM Hexylamine Acetate (HAA), pH 7.0 in Acetonitrile | Optimized gradient | 0.2 | 60 | 260 |
Experimental Protocol:
1. Materials and Reagents:
- Hexylamine (for preparation of HAA)
- Glacial Acetic Acid
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Oligonucleotide standards
- Reversed-phase C18 column
2. Mobile Phase Preparation (100 mM Hexylamine Acetate, pH 7.0):
- To prepare 1 L of aqueous mobile phase A, add 10.12 g of hexylamine to approximately 900 mL of HPLC-grade water.
- Add 6.0 g of glacial acetic acid.
- Adjust the pH to 7.0 with either acetic acid or hexylamine as needed.
- Bring the final volume to 1 L with HPLC-grade water.
- Prepare mobile phase B by following the same procedure but using acetonitrile as the solvent instead of water.
- Filter both mobile phases through a 0.22 µm membrane filter before use.
3. HPLC System and Conditions:
- HPLC System: A binary HPLC system with a UV detector.
- Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
- Mobile Phase A: 100 mM HAA, pH 7.0 in Water.
- Mobile Phase B: 100 mM HAA, pH 7.0 in Acetonitrile.
- Gradient: 30-45% B over 19 minutes (may require optimization based on the specific oligonucleotides).
- Flow Rate: 0.2 mL/min.
- Column Temperature: 60 °C.
- Detection: UV at 260 nm.
- Injection Volume: 5 µL.
4. Sample Preparation:
- Dissolve oligonucleotide samples in HPLC-grade water to a final concentration of approximately 10 µM.
5. Data Analysis:
- Integrate the peaks and determine the retention times and peak areas. The separation should show resolution between different oligonucleotide lengths.
Application Note 2: Analysis of Acidic Small Molecules and Pharmaceuticals
Objective: To develop a robust method for the separation and quantification of acidic small molecules or active pharmaceutical ingredients (APIs) using this compound bromide as an ion-pairing reagent.
Background: Many pharmaceutical compounds are acidic in nature and can be challenging to retain and separate using standard reversed-phase HPLC.[3] The use of a cationic ion-pairing reagent like this compound bromide can significantly improve their retention and peak shape.[4] The hexyl chain provides a balance between sufficient hydrophobicity for retention and reasonable column equilibration times.[2]
Data Presentation (Representative Data):
| Analyte | Column | Mobile Phase | Ion-Pair Concentration (mM) | pH | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
| Acidic Drug A | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water (40:60) with HTAB | 5 | 7.5 | 1.0 | 30 | 220 |
| Acidic Drug B | C18, 4.6 x 150 mm, 5 µm | Methanol/Water (50:50) with HTAB | 10 | 7.5 | 1.0 | 30 | 254 |
| Organic Acid Mix | C18, 4.6 x 250 mm, 5 µm | Acetonitrile/Phosphate Buffer with HTAB | 5 | 7.0 | 1.2 | 35 | 210 |
Experimental Protocol:
1. Materials and Reagents:
- This compound Bromide (HTAB)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer components (e.g., potassium phosphate monobasic)
- Phosphoric acid or sodium hydroxide (B78521) for pH adjustment
- Acidic analyte standards
- Reversed-phase C18 column
2. Mobile Phase Preparation (Example: 5 mM HTAB in Acetonitrile/Water):
- Prepare the aqueous portion of the mobile phase by dissolving the appropriate amount of HTAB in HPLC-grade water to achieve a 5 mM concentration (e.g., 1.12 g of HTAB per 1 L of water).
- If buffering is required, prepare the buffer in the aqueous phase. For acidic analytes, the pH should be adjusted to be at least two units above the pKa of the analyte to ensure it is in its anionic form.[2] A pH of 7.5 is a good starting point for many carboxylic acids.[5]
- Adjust the pH of the aqueous phase using phosphoric acid or sodium hydroxide.
- Mix the aqueous phase with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 60:40 aqueous:acetonitrile).
- Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.
3. HPLC System and Conditions:
- HPLC System: A binary or quaternary HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: e.g., 5 mM HTAB in Acetonitrile/Water (40:60), pH 7.5.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV wavelength appropriate for the analyte.
- Injection Volume: 10 µL.
4. Sample Preparation:
- Dissolve the acidic small molecule or pharmaceutical standards and samples in the mobile phase or a compatible solvent to a known concentration.
5. Method Development and Optimization:
- Ion-Pair Reagent Concentration: Start with a low concentration (e.g., 5 mM) and gradually increase to improve retention. Higher concentrations can lead to longer column equilibration times.[2]
- Organic Modifier: Vary the type (acetonitrile vs. methanol) and percentage of the organic solvent to optimize selectivity and retention time.
- pH: Adjust the pH of the mobile phase to ensure the analyte is ionized.
- Column Equilibration: Equilibrate the column with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes) to ensure a stable baseline and reproducible retention times.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting Hexyltrimethylammonium Bromide (HTAB) Solubility: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with Hexyltrimethylammonium bromide (HTAB). This document offers a question-and-answer-based approach to address common challenges, detailed experimental protocols, and a quantitative overview of HTAB's solubility in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide (HTAB) and in which solvents is it generally soluble?
This compound bromide (HTAB) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphiphilic nature, possessing a hydrophilic quaternary ammonium head group and a hydrophobic hexyl tail, dictates its solubility. Generally, HTAB is soluble in polar solvents. It is described as soluble in water and methanol (B129727).[1] One supplier notes its solubility in water as achieving an "almost transparency" state.[1][2] It also exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).
Q2: I'm having trouble dissolving HTAB in water at room temperature. What should I do?
Difficulty in dissolving HTAB at room temperature can be due to several factors, including concentration and the intrinsic properties of the compound. For a similar, longer-chain cationic surfactant, cetyltrimethylammonium bromide (CTAB), heating the solution is a common practice to aid dissolution.[3] Gentle warming of your HTAB solution to around 30-35°C can significantly improve its solubility. Additionally, employing mechanical agitation such as stirring or sonication can accelerate the dissolution process.
Q3: My HTAB solution was clear, but a precipitate formed after leaving it to stand. Why did this happen and how can I fix it?
This phenomenon, observed with similar surfactants like CTAB, is often related to the solution's temperature and concentration.[3] If a concentrated solution is prepared at an elevated temperature and then allowed to cool to room temperature, the solubility may decrease, leading to precipitation or the formation of a gel-like substance. To resolve this, gently reheat the solution with stirring until the precipitate redissolves. For long-term storage, it is advisable to store the solution at a constant temperature or to prepare fresh solutions as needed, particularly when working with concentrations near the solubility limit.
Q4: How do temperature and pH affect the solubility of HTAB?
Temperature generally has a significant impact on the solubility of ionic surfactants like HTAB. For many surfactants, solubility increases with temperature.[4] The effect of pH on the solubility of quaternary ammonium salts like HTAB is generally less pronounced compared to surfactants with acidic or basic head groups, as the quaternary ammonium group is permanently charged. However, extreme pH values can influence the overall formulation and interactions with other components, which might indirectly affect HTAB's apparent solubility.
Q5: Can the presence of salts or other electrolytes in my formulation affect HTAB solubility?
Yes, the addition of electrolytes can influence the solubility and aggregation behavior of surfactants. The presence of salts can decrease the electrostatic repulsion between the charged head groups of the surfactant molecules, which can promote micelle formation and potentially affect the overall solubility.[5] The specific effect will depend on the type and concentration of the electrolyte.
Quantitative Solubility Data
Precise quantitative solubility data for HTAB across a range of solvents and temperatures is not extensively documented in publicly available literature. However, based on product data sheets and information on analogous compounds, the following table summarizes the available information. Researchers are encouraged to determine the precise solubility for their specific experimental conditions.
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | Room Temperature | Soluble / "Almost Transparency"[1][2] | For the similar compound Cetyltrimethylammonium bromide (CTAB), solubility in water is reported as 100 mg/mL. Heating can improve the dissolution of these types of surfactants. |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~200 mg/mL | Sonication is recommended to achieve this level of solubility. |
| Methanol | Room Temperature | Soluble[1] | As a polar protic solvent, methanol is generally a good solvent for quaternary ammonium salts. |
| Ethanol (B145695) | Room Temperature | Soluble | Similar to methanol, ethanol is expected to be a good solvent for HTAB. For the analogous CTAB, it is also soluble in ethanol. |
| Acetone | Room Temperature | Sparingly Soluble to Insoluble | Based on data for the analogous CTAB, which is sparingly soluble in acetone. |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound bromide
This protocol outlines a standard laboratory method for determining the solubility of HTAB in water at a specific temperature.
Materials:
-
This compound bromide (HTAB) powder
-
Distilled or deionized water
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and centrifuge tubes (or filtration apparatus with appropriate filters)
-
A suitable analytical method for quantifying HTAB concentration (e.g., HPLC, titration, or a colorimetric assay)
Procedure:
-
Prepare a Supersaturated Solution: To a series of glass vials or flasks, add a fixed volume of water. Add an excess amount of HTAB powder to each vial to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled water bath or incubator set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring. This ensures that the solution becomes fully saturated.
-
Phase Separation: After equilibration, cease stirring and allow the vials to remain at the set temperature for several hours to allow the undissolved HTAB to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid sediment. This can be achieved using a pipette or by centrifuging the samples and then collecting the supernatant. Alternatively, the saturated solution can be filtered using a syringe filter that has been pre-warmed to the experimental temperature.
-
Dilution and Analysis: Accurately dilute the collected supernatant to a concentration that falls within the linear range of your chosen analytical method.
-
Quantification: Analyze the diluted samples to determine the concentration of HTAB.
-
Calculate Solubility: Back-calculate the concentration in the original saturated solution to determine the solubility of HTAB at that temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Replicates: Perform the experiment in triplicate to ensure the reliability of the results.
Visualizing Troubleshooting and Key Concepts
To further aid in understanding the factors and processes related to HTAB solubility, the following diagrams have been created.
Caption: A workflow diagram for troubleshooting common issues when dissolving this compound bromide.
Caption: A conceptual diagram illustrating the formation of micelles by this compound bromide above its Critical Micelle Concentration (CMC).
References
Technical Support Center: Optimizing Hexyltrimethylammonium (HTMA) Concentration for Nanoparticle Size Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of nanoparticles using hexyltrimethylammonium (HTMA) surfactants, such as hexadecyltrimethylammonium bromide (CTAB), for size and shape control.
Troubleshooting Guides
This section addresses common problems encountered during nanoparticle synthesis when using HTMA as a capping or directing agent.
Q1: My nanoparticle solution is showing signs of aggregation (e.g., color change, precipitation). What are the possible causes and solutions?
A1: Nanoparticle aggregation is a common issue that can arise from several factors during synthesis.[1][2][3]
-
Possible Causes:
-
Inadequate HTMA Concentration: The concentration of HTMA may be too low to provide sufficient electrostatic or steric stabilization to prevent the nanoparticles from coming together.[1]
-
Incorrect pH: The pH of the reaction medium can influence the surface charge of the nanoparticles and the effectiveness of the HTMA capping layer.[3]
-
High Ionic Strength: The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1]
-
Inefficient Mixing: Poor mixing during the addition of reagents can lead to localized high concentrations of reactants, causing rapid, uncontrolled particle growth and subsequent aggregation.
-
Post-synthesis processing: Centrifugation at excessively high speeds or for prolonged durations, as well as resuspension in an inappropriate solvent, can induce aggregation.[1]
-
-
Solutions:
-
Optimize HTMA Concentration: Gradually increase the concentration of HTMA in your synthesis. A higher concentration can lead to a more stable nanoparticle dispersion.[4][5]
-
Adjust pH: Ensure the pH of your reaction medium is optimized for nanoparticle stability. This often means working at a pH that is far from the isoelectric point of the nanoparticles.
-
Control Ionic Strength: Use deionized water and minimize the concentration of any salt additives. If salts are necessary, consider their impact on stability.
-
Improve Mixing: Employ vigorous and consistent stirring throughout the synthesis, especially during the addition of the reducing agent.
-
Refine Purification Steps: Optimize centrifugation speed and time. Resuspend the purified nanoparticles in a solution that promotes stability, such as a dilute solution of the HTMA surfactant.[4]
-
Q2: I am unable to achieve the desired nanoparticle size. How can I tune the size by adjusting the HTMA concentration?
A2: The concentration of HTMA plays a crucial role in controlling the final size of the nanoparticles.[6]
-
General Principle: In many seed-mediated syntheses, a higher concentration of HTMA can lead to the formation of smaller nanoparticles. This is because the surfactant can more effectively cap the growing nanocrystals, limiting their further growth. Conversely, lower concentrations of HTMA may result in larger nanoparticles.[6] For anisotropic nanoparticles like nanorods, the concentration of HTMA, often in conjunction with other additives like silver nitrate (B79036), influences the aspect ratio (length-to-width ratio).[7][8]
-
Troubleshooting Steps:
-
Systematic Variation: Conduct a series of experiments where you systematically vary the concentration of HTMA while keeping all other parameters (temperature, reactant concentrations, etc.) constant.
-
Characterization: Characterize the size and morphology of the nanoparticles from each experiment using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Data Analysis: Plot the resulting nanoparticle size as a function of HTMA concentration to determine the optimal concentration for your desired size.
-
Q3: The nanoparticles I synthesized are not uniform in shape (i.e., they are polydisperse). How can HTMA concentration help in controlling the shape?
A3: HTMA and its analogs, like CTAB, are well-known shape-directing agents, particularly for anisotropic nanostructures such as nanorods and nanoprisms.[9][10][11]
-
Mechanism of Shape Control: HTMA molecules can preferentially bind to specific crystallographic faces of the growing nanoparticles. This selective capping slows down the growth rate of those faces, allowing other faces to grow faster, which results in an anisotropic shape.[12] The concentration of HTMA directly influences the extent of this preferential binding.
-
Troubleshooting Steps:
-
Fine-tune HTMA Concentration: The transition between different nanoparticle shapes (e.g., spheres to rods) can occur over a narrow range of HTMA concentrations. Perform experiments with small increments of HTMA concentration to find the optimal range for the desired morphology.
-
Consider Co-surfactants or Additives: In many syntheses, especially for gold nanorods, a co-surfactant or an additive like silver nitrate is used in conjunction with HTMA to achieve better shape control.[5][8] Experiment with the ratio of HTMA to these other components.
-
Control Reaction Kinetics: The rate of the reduction reaction can also impact shape. Slower reaction rates, which can be achieved by using a weaker reducing agent or lowering the reaction temperature, often favor the formation of more uniform, anisotropic nanoparticles.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HTMA) in nanoparticle synthesis?
A1: this compound (HTMA) and its longer-chain analog, cetyltrimethylammonium bromide (CTAB), are cationic surfactants that primarily act as capping agents and shape-directing agents in the synthesis of various nanoparticles, including gold, silver, and platinum.[6][12][13] Their amphiphilic nature allows them to form a bilayer on the nanoparticle surface, providing electrostatic and steric stabilization that prevents aggregation.[14] By selectively binding to specific crystal facets, they can also direct the anisotropic growth of nanoparticles, leading to shapes like rods and prisms.[10][11]
Q2: How does the concentration of HTMA affect the final size of the nanoparticles?
A2: The concentration of HTMA is a critical parameter for controlling nanoparticle size. Generally, in seed-mediated growth methods, increasing the HTMA concentration leads to smaller nanoparticles, as the surfactant more effectively caps (B75204) the nanocrystals and limits their growth.[6] For anisotropic nanoparticles like gold nanorods, the concentration of HTMA, often in a binary surfactant system, influences the aspect ratio.[5][8]
Q3: Can I use other surfactants instead of HTMA?
A3: Yes, other surfactants can be used, but the choice will significantly impact the nanoparticle's properties. For instance, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or non-ionic polymers like polyvinylpyrrolidone (B124986) (PVP) are also commonly used as stabilizers. The choice of surfactant will determine the surface charge and stabilization mechanism (electrostatic vs. steric) of the nanoparticles.
Q4: My synthesis is not reproducible, even when I use the same HTMA concentration. What could be the issue?
A4: Reproducibility issues in nanoparticle synthesis can be frustrating. Besides the HTMA concentration, other factors could be at play:
-
Purity of Reagents: Impurities in the HTMA or other reagents can significantly affect the reaction kinetics and the final nanoparticle characteristics.
-
Freshness of Solutions: Some reagents, like the reducing agent sodium borohydride (B1222165), are not stable in solution and should be prepared fresh before each synthesis.
-
Temperature Control: Nanoparticle nucleation and growth are often highly sensitive to temperature. Ensure precise and consistent temperature control throughout the experiment.
-
Glassware Cleanliness: Trace contaminants on glassware can act as nucleation sites and affect the synthesis. Thoroughly clean all glassware before use.
Data Presentation
The following table summarizes the effect of cetyltrimethylammonium bromide (CTAB), a commonly used analog of HTMA, concentration on the dimensions of gold nanorods (AuNRs) as reported in a seed-mediated synthesis. Note that other parameters such as the concentration of silver nitrate and the amount of seed solution also play a crucial role in determining the final dimensions.[7]
| CTAB Concentration (M) | AgNO₃ Concentration (mM) | Seed Amount (µL) | Average Length (nm) | Average Diameter (nm) | Aspect Ratio |
| 0.008 | 0.05 | 400 | 41.3 | 21.5 | 1.9 |
| 0.010 | 0.05 | 400 | 44.2 | 19.3 | 2.3 |
| 0.010 | 0.15 | 400 | 60.5 | 17.6 | 3.4 |
| 0.010 | 0.25 | 400 | 68.4 | 16.9 | 4.1 |
| 0.010 | 0.35 | 200 | 63.7 | 18.2 | 3.5 |
Experimental Protocols
This section provides a detailed methodology for the seed-mediated synthesis of gold nanorods, a common procedure where HTMA (as CTAB) concentration is critical for size and shape control.[7][8]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH₄)
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
Deionized water
Protocol for Gold Nanorod Synthesis:
-
Preparation of Seed Solution (CTAB-capped Gold Nanoparticles):
-
Prepare a 0.1 M CTAB solution by dissolving the appropriate amount of CTAB in deionized water.
-
In a flask, add 10 mL of the 0.1 M CTAB solution.
-
To this, add 0.25 mL of a 10 mM HAuCl₄ solution.
-
While stirring vigorously, inject 0.6 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
The solution will turn a brownish-yellow color, indicating the formation of seed nanoparticles.
-
Continue stirring for 2 minutes and then age the seed solution at 30°C for 30 minutes before use.[8]
-
-
Preparation of Growth Solution:
-
Prepare a growth solution with the desired final CTAB concentration (e.g., 0.01 M). For a 25 mL final volume, this can be achieved by mixing the appropriate volumes of a stock CTAB solution and deionized water.
-
To the CTAB solution, add a specific volume of AgNO₃ solution (e.g., to achieve a final concentration of 0.05 mM to 0.35 mM).[7]
-
Add 0.9 mL of 10 mM HAuCl₄ solution.
-
Gently mix the solution until it becomes clear.
-
-
Nanorod Growth:
-
To the growth solution, add 0.14 mL of a 0.1 M ascorbic acid solution. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Finally, inject a specific volume of the aged seed solution (e.g., 200-400 µL) into the growth solution.[7]
-
Do not stir the solution after the addition of the seeds.
-
Allow the reaction to proceed undisturbed for several hours (e.g., 2-4 hours) at a constant temperature (e.g., 30°C). The solution will gradually change color, indicating the growth of nanorods.
-
-
Purification:
-
Centrifuge the nanorod solution to pellet the nanoparticles. The speed and time will depend on the size and aspect ratio of the nanorods (e.g., 8000 rpm for 20 minutes).
-
Discard the supernatant, which contains excess CTAB and other reactants.
-
Resuspend the nanorod pellet in a dilute CTAB solution (e.g., 0.001 M) to maintain stability.[4]
-
Mandatory Visualization
Caption: Workflow for seed-mediated synthesis of gold nanorods.
Caption: Logical relationship between HTMA concentration and nanoparticle size.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is The Aggregation And Dispersion Of Nanoparticles [satnanomaterial.com]
- 3. quora.com [quora.com]
- 4. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessapps.amdi.usm.my [accessapps.amdi.usm.my]
- 6. Controlling the size of Pt nanoparticles with a cationic surfactant, CnTABr - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anisotropic nanomaterials: structure, growth, assembly, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Nanoparticles with Hexyltrimethylammonium (HTMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles synthesized using Hexyltrimethylammonium (HTMA) as a capping or stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HTMA) in nanoparticle synthesis?
A1: this compound (HTMA) is a cationic surfactant that primarily functions as a stabilizing or capping agent in nanoparticle synthesis. Its positively charged headgroup and hydrophobic tail allow it to adsorb onto the surface of newly formed nanoparticles. This surface layer provides electrostatic and steric repulsion between nanoparticles, preventing them from coming into close contact and aggregating due to attractive van der Waals forces.[1][2]
Q2: How does the concentration of HTMA affect nanoparticle stability and size?
A2: The concentration of HTMA is a critical parameter in controlling both the size and stability of the synthesized nanoparticles.
-
Below the Critical Micelle Concentration (CMC): HTMA molecules exist as individual ions and can adsorb to the nanoparticle surface, providing electrostatic stabilization. Insufficient concentration can lead to incomplete surface coverage and subsequent aggregation.
-
At or Above the CMC: HTMA molecules self-assemble into micelles. These micelles can act as templates or nanoreactors, influencing the size and shape of the forming nanoparticles. A higher concentration of HTMA generally leads to smaller and more uniform nanoparticles due to the increased availability of stabilizing molecules to cap the nanoparticles as they form. However, excessively high concentrations can sometimes lead to changes in the solution viscosity and may require adjustments to other synthesis parameters.
Q3: What is the influence of pH on the stability of nanoparticles synthesized with HTMA?
A3: The pH of the synthesis medium significantly impacts the stability of nanoparticles. For nanoparticles stabilized by cationic surfactants like HTMA, maintaining an appropriate pH is crucial for ensuring sufficient surface charge and electrostatic repulsion. The ideal pH range is specific to the nanoparticle material being synthesized. Generally, a pH that ensures a high positive zeta potential is desirable for stability. Extreme pH values can lead to the degradation of the capping agent or alter the surface chemistry of the nanoparticles, reducing their stability and leading to aggregation.[3][4][5][6] In some syntheses, a more alkaline medium can promote the formation of smaller, more stable nanoparticles.[4]
Q4: Can temperature variations during synthesis lead to nanoparticle aggregation?
A4: Yes, temperature is a critical factor that influences reaction kinetics, nucleation, and growth of nanoparticles.
-
Increased Temperature: Generally, higher temperatures accelerate the reduction of precursor salts and the nucleation of nanoparticles.[7][8] This can lead to the formation of smaller, more uniform nanoparticles if the capping agent can adsorb quickly enough to the newly formed surfaces.
-
Inadequate Temperature Control: If the temperature is too high, the kinetic energy of the nanoparticles might overcome the repulsive forces provided by the HTMA capping layer, leading to aggregation.[9] Conversely, a temperature that is too low may result in a slow or incomplete reaction. Therefore, precise temperature control is essential for reproducible and stable nanoparticle synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nanoparticles using this compound, with a focus on preventing aggregation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Aggregation Upon Addition of Reducing Agent | 1. Insufficient HTMA Concentration: Incomplete surface coverage of nanoparticles. 2. Inappropriate pH: The pH of the solution may be near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion.[3][5][6] 3. High Ionic Strength of Precursors: High salt concentration can screen the electrostatic repulsion between nanoparticles. | 1. Increase HTMA Concentration: Ensure the HTMA concentration is above the critical micelle concentration (CMC) for the specific reaction conditions. 2. Adjust pH: Modify the pH of the reaction mixture to a value that ensures a high positive zeta potential. For many syntheses, a slightly basic pH can be beneficial.[4] 3. Dilute Precursors: Use more dilute precursor solutions to reduce the overall ionic strength of the medium. |
| Aggregation Observed During Reaction or Purification | 1. Suboptimal Temperature: The reaction temperature may be too high, causing nanoparticles to overcome the stabilizing barrier, or too low, leading to incomplete capping.[7][9] 2. Inefficient Stirring: Poor mixing can lead to localized high concentrations of reactants and uneven nanoparticle growth and aggregation. 3. Inappropriate Purification Method: Harsh centrifugation speeds or the use of an anti-solvent that destabilizes the HTMA layer can induce aggregation.[10] | 1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and stability. Maintain consistent temperature control throughout the synthesis. 2. Ensure Homogeneous Mixing: Use vigorous and consistent stirring throughout the addition of reagents and the reaction period. 3. Gentle Purification: Use lower centrifugation speeds for longer durations. If using an anti-solvent, add it slowly while stirring and choose one that is compatible with the HTMA capping layer. |
| Gradual Aggregation During Storage | 1. Inadequate Long-Term Stabilization: The HTMA layer may not be sufficient for long-term stability, especially if there are changes in storage conditions. 2. Inappropriate Storage Temperature: Storing at room temperature for extended periods or freezing can lead to aggregation.[10][11] 3. Contamination: Bacterial or fungal growth can alter the solution chemistry and destabilize the nanoparticles. | 1. Post-Synthesis Surface Modification: Consider adding a secondary, more robust stabilizing agent, such as a polymer like PVP or PEG, after the initial synthesis. 2. Optimize Storage Conditions: Store nanoparticle solutions at 4°C. Avoid freezing, as the formation of ice crystals can force nanoparticles together.[10] 3. Use Sterile Conditions: Prepare and store nanoparticles in a sterile environment to prevent microbial contamination. Filtration through a 0.22 µm filter can also be beneficial if the nanoparticle size allows. |
Experimental Protocols
General Protocol for Synthesizing Stable Nanoparticles with HTMA
This protocol provides a general framework. Specific concentrations and temperatures will need to be optimized for the particular type of nanoparticle being synthesized.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound bromide (HTMA) in deionized water. The concentration should be optimized, but a starting point is often in the range of 0.01 M to 0.1 M.
-
Prepare a stock solution of the metal precursor salt (e.g., HAuCl₄, AgNO₃) in deionized water.
-
Prepare a fresh, ice-cold solution of the reducing agent (e.g., NaBH₄).[12]
-
-
Synthesis:
-
In a clean reaction vessel, add the HTMA solution and the metal precursor solution.
-
Adjust the pH of the mixture to the desired value using a dilute acid or base while monitoring with a pH meter.
-
Place the reaction vessel in a temperature-controlled bath and begin vigorous stirring.
-
Rapidly inject the freshly prepared, ice-cold reducing agent into the reaction mixture.
-
Observe for a color change, which indicates nanoparticle formation.
-
Allow the reaction to proceed for a specified amount of time with continuous stirring.
-
-
Purification:
-
Centrifuge the nanoparticle solution to pellet the nanoparticles. Start with a lower speed (e.g., 3000-5000 x g) for 20-30 minutes to avoid irreversible aggregation.
-
Carefully remove the supernatant, which contains unreacted reagents and excess HTMA.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer by gentle sonication or vortexing.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of impurities.
-
-
Characterization and Storage:
-
Characterize the size, morphology, and stability of the nanoparticles using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM).
-
Store the purified nanoparticle suspension at 4°C in the dark.
-
Visualizations
Troubleshooting Logic for Nanoparticle Aggregation
A flowchart for troubleshooting nanoparticle aggregation.
Experimental Workflow for Stable Nanoparticle Synthesis
A typical workflow for synthesizing stable nanoparticles.
References
- 1. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heating Capacity and Biocompatibility of Hybrid Nanoparticles for Magnetic Hyperthermia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanohybrids.net [nanohybrids.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Hexyltrimethylammonium solutions over time
Technical Support Center: Hexyltrimethylammonium (HTA) Solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound (HTA) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HTA) and what are its common applications?
This compound (HTA) is a quaternary ammonium (B1175870) compound (QAC) and a cationic surfactant.[1] Due to its amphiphilic nature, it is used as a detergent, emulsifier, phase transfer catalyst, and antimicrobial agent in various research and industrial applications.[1][2]
Q2: What are the primary factors that affect the stability of HTA solutions over time?
The stability of HTA and other QAC solutions can be influenced by several factors:
-
pH: Stability can be compromised in strongly alkaline conditions.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
Light Exposure: UV or prolonged light exposure can potentially lead to degradation.[3]
-
Incompatible Substances: Mixing with anionic surfactants (like sodium dodecyl sulfate, SDS) can cause precipitation and inactivation.[6] Strong oxidizing agents should also be avoided.
-
Microbial Contamination: Although HTA has antimicrobial properties, some microbes may be resistant or degrade the surfactant over time, especially in low-concentration solutions.[7]
Q3: What are the ideal storage conditions for HTA stock solutions?
For optimal stability, HTA solutions should be stored in tightly sealed containers in a cool, dark place.[8] Specific recommendations for a commercial this compound bromide product suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Always consult the manufacturer's data sheet for specific storage instructions.[1]
Q4: My HTA solution has turned cloudy. What is the cause and how can I fix it?
Cloudiness in a surfactant solution can indicate several issues:
-
Precipitation: This can occur if the solution temperature drops below its Krafft point or if it has been mixed with an incompatible substance, such as an anionic surfactant.[5]
-
Electrolyte Interference: High concentrations of certain salts can sometimes reduce surfactant solubility.[3]
-
Contamination: Particulate or microbial contamination can also cause cloudiness.
To resolve this, first, verify the storage temperature. Gentle warming and agitation may redissolve the surfactant if it has precipitated due to cold. If incompatibility is suspected, the solution may not be salvageable. For potential contamination, filtering the solution through a 0.22 µm or 0.45 µm filter may help.[9]
Troubleshooting Guide
This guide addresses common problems encountered with HTA solutions.
Problem: Visual Changes in the Solution (Cloudiness, Precipitation, Color Change)
| Observation | Possible Causes | Recommended Solutions |
| Cloudiness or Precipitation | 1. Low Temperature: The solution is stored below its critical temperature. 2. Incompatibility: Mixed with anionic surfactants or certain salts.[5] 3. Contamination: Introduction of foreign particles or microbial growth. | 1. Gently warm the solution while stirring. 2. Review the formulation to identify and remove incompatible components.[5] 3. Filter the solution through a sterile, appropriate-sized membrane filter (e.g., 0.45 µm).[9] |
| Color or Aroma Change | 1. Oxidation: Degradation of the surfactant or other components in the formulation.[3] 2. pH Drift: A significant shift in pH can indicate a chemical reaction.[3] 3. Light Exposure: Degradation caused by prolonged exposure to light.[3] | 1. Prepare fresh solutions and store them protected from light and air. Consider purging the container with an inert gas (e.g., nitrogen). 2. Measure the pH and adjust if necessary, ensuring it is within the stable range for your application.[5] 3. Store solutions in amber glass bottles or in the dark. |
Problem: Reduced Performance or Efficacy
| Observation | Possible Causes | Recommended Solutions |
| Loss of Surfactant Activity (e.g., poor emulsification, reduced antimicrobial effect) | 1. Chemical Degradation: The HTA molecule has degraded over time, potentially due to high pH (Hofmann elimination).[4] 2. Adsorption: Cationic surfactants can adsorb to negatively charged surfaces like glass, reducing the effective concentration.[10] 3. Micelle Formation Issues: Incorrect concentration or presence of interfering substances affecting micelle formation.[10] | 1. Prepare a fresh solution. Avoid highly alkaline conditions (pH > 10) if possible. 2. Use containers made of compatible materials (e.g., certain plastics like polypropylene (B1209903) or glass if the effect is minimal for the application). Allow freshly prepared solutions to equilibrate before use.[10] 3. Verify the concentration and ensure no incompatible reagents are present. |
Visual Guides and Workflows
Troubleshooting Workflow for HTA Solution Instability
The following diagram outlines a logical workflow for diagnosing and resolving common issues with HTA solution stability.
Caption: Troubleshooting decision tree for HTA solution instability.
Factors Influencing HTA Stability
This diagram illustrates the key factors that can impact the long-term stability of this compound solutions.
Caption: Key factors affecting the stability of HTA solutions.
Potential Chemical Degradation Pathway
Under strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination. This diagram shows the general mechanism.
Caption: Generalized Hofmann elimination pathway for HTA degradation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Bromide (HTAB) Aqueous Stock Solution
Objective: To prepare a standardized, stable stock solution of HTAB.
Materials:
-
This compound bromide (HTAB) powder (CAS 2650-53-5)[11]
-
High-purity water (e.g., Type I ultrapure)
-
Analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile amber glass storage bottle
Methodology:
-
Calculation: Determine the mass of HTAB powder needed. For a 100 mM solution in 100 mL:
-
Molecular Weight of HTAB: 224.18 g/mol [11]
-
Mass = 0.1 mol/L * 0.1 L * 224.18 g/mol = 2.2418 g
-
-
Weighing: Accurately weigh out 2.2418 g of HTAB powder using an analytical balance.
-
Dissolution: Add approximately 80 mL of high-purity water to the 100 mL volumetric flask. Add the magnetic stir bar and the weighed HTAB powder.
-
Mixing: Place the flask on a magnetic stirrer at room temperature. Stir until the powder is completely dissolved. Avoid vigorous stirring that creates excessive foam.[10]
-
Final Volume: Once dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, sterile amber glass bottle. Store at the recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[1]
Protocol 2: Spectrophotometric Monitoring of Cationic Surfactant Concentration
Objective: To assess the stability of an HTA solution over time by monitoring its concentration. This protocol is adapted from methods used for other cationic surfactants.[12]
Principle: This method is based on the formation of a colored complex between the cationic surfactant (HTA) and an anionic dye (e.g., bromophenol blue). The intensity of the color, measured by a spectrophotometer, is proportional to the surfactant concentration.
Materials:
-
HTA solution (to be tested)
-
Bromophenol blue indicator solution
-
pH buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., chloroform (B151607) or dichloromethane)
-
Spectrophotometer and cuvettes
-
Separatory funnel
Methodology:
-
Calibration Curve:
-
Prepare a series of HTA standards of known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting a fresh stock solution.
-
For each standard, place a defined volume (e.g., 10 mL) into a separatory funnel.
-
Add a fixed amount of pH buffer and bromophenol blue solution.
-
Add a fixed volume of the organic solvent (e.g., 10 mL of chloroform).
-
Shake the funnel vigorously for 1-2 minutes to extract the HTA-dye complex into the organic layer. Allow the layers to separate.
-
Collect the colored organic layer and measure its absorbance at the wavelength of maximum absorbance (λmax, typically around 606 nm for this complex).
-
Plot absorbance vs. concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take an aliquot of the stored HTA solution being tested for stability. Dilute it to fall within the range of the calibration curve.
-
Repeat the extraction and measurement steps (1.b to 1.f) for the diluted sample.
-
-
Concentration Determination: Use the absorbance of the sample and the calibration curve to determine the exact concentration of HTA in the stored solution.
-
Stability Assessment: Repeat the analysis at regular time intervals (e.g., Day 0, Day 7, Day 30, Day 90) to track any decrease in concentration, which would indicate degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 4. Alkaline Stability Evaluation of Polymerizable Hexyl-Tethered Ammonium Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agritechem.com [agritechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Hexyltrimethylammonium (HTA) Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the common interferences caused by Hexyltrimethylammonium (HTA) and its salts (e.g., this compound Bromide - HTAB) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HTA) and why is it present in my samples?
This compound is a quaternary ammonium (B1175870) cation that belongs to the class of cationic surfactants. It is often used as a counter-ion in the synthesis and purification of small molecule compounds, or it may be a component of certain drug formulations. Its presence in a test sample is typically unintentional, arising from the compound's synthesis or purification process. Due to its surfactant properties, it can significantly interfere with various biochemical assays.
Q2: What are the primary mechanisms of HTA interference in biochemical assays?
HTA can interfere with biochemical assays through several mechanisms, primarily related to its surfactant nature:
-
Protein Denaturation: As a detergent, HTA can disrupt the non-covalent interactions that maintain the three-dimensional structure of proteins. This can lead to conformational changes that alter the activity of enzymes or the binding affinity of proteins.[1][2][3]
-
Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), HTA molecules self-assemble into micelles.[4][5][6] These aggregates can sequester enzymes or substrates, effectively reducing their active concentration in the assay and leading to apparent inhibition.[7]
-
Direct Interaction with Assay Components: HTA, being positively charged, can interact with negatively charged assay components such as substrates (e.g., ATP), cofactors, or acidic residues on proteins.
-
Disruption of Reporter Systems: It can interfere with the signal generation of common reporter systems. For instance, it might quench fluorescence, inhibit reporter enzymes like luciferase, or disrupt the proximity-based interactions in assays like AlphaScreen and FRET.[8][9][10]
Q3: Which biochemical assays are most susceptible to interference from HTA?
Homogeneous assays, which are performed in a single well without separation steps, are particularly vulnerable to HTA interference.[8][11] Specific examples include:
-
Fluorescence-Based Assays (FP, FRET): HTA can cause light scattering or directly quench the fluorescent signal.[10][11] In Fluorescence Polarization (FP) assays, its interaction with the fluorescent tracer can alter its rotation and lead to false signals.[12][13]
-
Luminescence-Based Assays (e.g., Luciferase): HTA can directly inhibit the luciferase enzyme, leading to a decrease in light output that can be misinterpreted as the effect of the primary test compound.[9][14][15]
-
Homogeneous Proximity Assays (AlphaScreen®, AlphaLISA®): These assays rely on the close proximity of donor and acceptor beads. HTA can disrupt the biological interaction being measured or interfere with the affinity capture systems (e.g., streptavidin-biotin) that link the interacting partners to the beads.[8][16][17][18]
-
Enzyme Kinetic Assays: By denaturing the enzyme or sequestering the substrate in micelles, HTA can lead to non-classical inhibition kinetics, often presenting as non-specific or promiscuous inhibition.[7][19]
Q4: How can I determine if HTA is the cause of interference in my assay?
Identifying HTA as the source of interference involves a series of control experiments:
-
Test HTA Alone: Run the assay with HTA (or a structurally similar surfactant like Cetyltrimethylammonium Bromide, CTAB) in the absence of your test compound. If you observe a dose-dependent effect on the assay signal, it's a strong indicator of interference.
-
Orthogonal Assays: Re-test your primary hits in a different assay format that is less susceptible to the suspected mechanism of interference. For example, if you suspect interference in a luciferase-based assay, confirm the activity in a non-enzymatic readout assay.[20]
-
Counter-Screens: Use specific counter-assays designed to detect interference. For instance, in an AlphaScreen assay, a TruHits counter-assay (biotinylated acceptor beads and streptavidin donor beads) can identify compounds that disrupt the streptavidin-biotin interaction.[17]
-
Assay with a Denatured Protein: If you suspect protein denaturation, run the assay with a heat-inactivated or chemically denatured target protein. An active compound in this setup is likely an assay artifact.
Troubleshooting Guides
Problem 1: My assay signal is unexpectedly low or completely quenched.
| Possible Cause | Troubleshooting Step |
| Direct Reporter Inhibition/Quenching | Run a control experiment with just the reporter system (e.g., luciferase enzyme and substrate, or fluorescent probe) and titrate in HTA. A dose-dependent decrease in signal confirms direct interference. |
| Light Scattering or Absorbance | Pre-read the plate after adding the HTA-containing compound but before adding the detection reagents. Significant absorbance or fluorescence at the assay wavelengths indicates optical interference.[8][11] |
| Protein Denaturation | Increase the concentration of a stabilizing agent like BSA or a non-interfering detergent (e.g., Polysorbate 20) in the assay buffer to see if the signal can be rescued. |
Problem 2: I am observing poor reproducibility and high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Precipitation of Compound/HTA | Visually inspect the assay plate for any precipitate. Check the solubility of your compound in the assay buffer with and without HTA. |
| Assay is running at a concentration near the HTA's CMC | Small variations in temperature or buffer composition can cause large changes in micelle formation around the CMC, leading to inconsistent results. Determine the CMC of HTA in your specific assay buffer and try to work at concentrations well below it. |
| Inconsistent Pipetting | Ensure all reagents are at room temperature and properly mixed before pipetting, as detergents can be viscous.[21] Use calibrated pipettes. |
Problem 3: My test compound appears to be a potent inhibitor, but the dose-response curve is unusually steep or shallow.
| Possible Cause | Troubleshooting Step |
| Micelle Formation (Aggregate-based Inhibition) | This is a classic sign of non-specific inhibition by aggregation.[7] Include a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Polysorbate 20 in the assay buffer. This can disrupt the formation of compound aggregates and should abolish the inhibitory effect if it's an artifact. |
| Tight Binding Inhibition | This can occur if HTA binds very strongly to the target enzyme. The inhibition will be dependent on the enzyme concentration.[19] Perform the assay at different enzyme concentrations to check for a shift in the IC50. |
| Time-Dependent Inhibition | Pre-incubate the enzyme with the HTA-containing compound for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation, it suggests time-dependent inhibition, possibly due to slow conformational changes in the enzyme. |
Quantitative Data on Surfactant Properties
The interference potential of HTA is closely linked to its physical properties, particularly its Critical Micelle Concentration (CMC). While specific CMC values for this compound can vary, data from structurally similar alkyltrimethylammonium bromides provide a useful reference.
| Surfactant | Alkyl Chain Length | Approximate CMC (in water, 25°C) | Notes |
| Hexyl trimethylammonium Bromide | C6 | ~130 - 150 mM | The short alkyl chain results in a relatively high CMC. |
| Octyl trimethylammonium Bromide | C8 | ~30 - 35 mM | As chain length increases, CMC decreases. |
| Decyl trimethylammonium Bromide | C10 | ~8 - 9 mM | Micelle formation occurs at lower concentrations.[22] |
| Dodecyl trimethylammonium Bromide | C12 | ~2 - 2.5 mM | |
| Cetyl trimethylammonium Bromide (CTAB) | C16 | ~0.9 - 1 mM | A commonly cited surfactant with a low CMC.[23] |
Note: CMC values are highly dependent on buffer composition (ionic strength), temperature, and pH.[4][5] It is crucial to determine the CMC under your specific assay conditions.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Dye
This method uses a fluorescent probe, like 8-Anilinonaphthalene-1-sulfonic acid (ANS), which exhibits low fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic core of micelles.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ANS in DMSO.
-
Prepare a high concentration stock solution of HTA (e.g., 500 mM) in your assay buffer.
-
Prepare your assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, perform a serial dilution of the HTA stock solution in assay buffer to create a range of concentrations spanning the expected CMC (e.g., from 1 mM to 200 mM).
-
Add ANS to each well to a final concentration of 10 µM.
-
Include control wells with only buffer and ANS (no HTA).
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity using an excitation wavelength of ~350 nm and an emission wavelength of ~475 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Y-axis) against the concentration of HTA (X-axis, logarithmic scale).
-
The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines, representing the point where micelle formation begins and ANS fluorescence sharply increases.
-
Protocol 2: Counter-Screen for Luciferase Inhibition
This protocol helps determine if a compound directly inhibits the luciferase reporter enzyme.
-
Reagent Preparation:
-
Prepare your test compound plate containing the HTA-suspected hits, serially diluted.
-
Reconstitute a commercial luciferase assay reagent (containing luciferase, luciferin, and ATP) according to the manufacturer's instructions.
-
Prepare a control ATP solution at a concentration that gives a mid-range signal in the assay.
-
-
Assay Procedure:
-
Add the control ATP solution to all wells of a white, opaque 96-well plate.
-
Transfer the serially diluted compounds from your test plate to the assay plate.
-
Initiate the reaction by adding the luciferase assay reagent to all wells.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
Visualizations
Logical Workflow for Troubleshooting HTA Interference
Caption: A logical workflow for diagnosing and addressing potential HTA interference.
Mechanism of Micellar Sequestration
Caption: How HTA micelles can sequester substrates, preventing enzymatic reactions.
Hypothetical Signaling Pathway Disruption
Caption: HTA can non-specifically inhibit pathway components through denaturation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Targeting protein conformations with small molecules to control protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. agilent.com [agilent.com]
- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Foaming in Hexyltrimethylammonium (HTMA) Solutions
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively manage and troubleshoot foaming issues encountered during experiments with Hexyltrimethylammonium (HTMA) solutions.
Troubleshooting Guide
Uncontrolled foaming can lead to experimental inaccuracies, volume loss, and process disruptions. This guide provides a systematic approach to identifying and resolving common causes of excessive foaming in HTMA solutions.
Diagram: Troubleshooting Workflow for Foaming Issues
Caption: A step-by-step logical workflow for diagnosing and resolving foaming issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpected foaming in my this compound (HTMA) solution?
A1: Unexpected foaming in HTMA solutions can primarily be attributed to several factors:
-
Contamination: The presence of impurities, even in trace amounts, can significantly increase foam formation and stability. Common contaminants include organic residues, grease from glassware, or cross-contamination from other surfactants.[1]
-
High Agitation or Shear: Vigorous mixing, stirring, or sparging introduces a large volume of gas into the solution, leading to excessive foam generation.[2]
-
Temperature: While an increase in temperature can sometimes decrease foam stability, for some systems, it can enhance foaming properties up to a certain point.[2]
-
pH: Although quaternary ammonium (B1175870) surfactants like HTMA are stable over a wide pH range, significant deviations from the optimal pH can alter their surface-active properties and affect foaming.[1]
-
Concentration: As the concentration of HTMA approaches and exceeds its Critical Micelle Concentration (CMC), the tendency for foam formation increases.[3]
Q2: How does the concentration of HTMA affect its foaming properties?
A2: The foaming ability of a surfactant solution is closely linked to its concentration. Below the Critical Micelle Concentration (CMC), the surfactant molecules exist primarily as individual monomers. As the concentration increases towards the CMC, these monomers adsorb at the air-water interface, reducing surface tension and facilitating foam formation. Above the CMC, the solution contains both monomers and micelles, leading to a more stable foam structure. Operating just above the CMC often results in the most stable and voluminous foam.
Q3: Can the type of water I use in my experiments impact foaming?
A3: Yes, the quality of the water is a critical factor. The presence of dissolved salts and minerals in hard water can influence the foaming properties of cationic surfactants.[3] These ions can interact with the surfactant molecules, potentially altering the foam's stability and volume. For consistent and reproducible results, it is highly recommended to use deionized or distilled water.
Q4: When should I consider using a defoaming agent?
A4: A defoaming agent should be considered as a final step after other troubleshooting measures have been exhausted. If you have confirmed that your system is free from contamination and have optimized experimental parameters such as agitation, temperature, and pH, but excessive foaming persists, then the use of a defoaming agent may be necessary.
Q5: What type of defoaming agent is most effective for HTMA solutions?
A5: For aqueous systems containing cationic surfactants like HTMA, silicone-based defoamers are often highly effective.[4] They are generally chemically inert, have low surface tension, and can effectively destabilize foam lamellae at low concentrations. However, it is crucial to test the compatibility of the defoamer with your specific experimental system to ensure it does not interfere with your results. Organic, non-silicone defoamers, such as certain fatty acid esters or alcohols, can also be considered.[2]
Data Presentation: Properties of this compound Bromide (HTMABr)
The following tables summarize key quantitative data for this compound Bromide (HTMABr) to aid in experimental design and troubleshooting.
Table 1: Critical Micelle Concentration (CMC) of this compound Bromide in Aqueous Solutions
| Temperature (°C) | Electrolyte | CMC (mmol/L) |
| 15 | None | 141 |
| 25 | None | 145 |
| 35 | None | 148 |
| 45 | None | 151 |
| 25 | 0.1 M NaBr | 100 |
| 25 | 0.2 M NaBr | 80 |
| 25 | 0.4 M NaBr | 60 |
| 25 | 0.6 M NaBr | 50 |
Data is compiled from various sources. Actual values may vary slightly depending on the specific experimental conditions.
Table 2: Surface Tension of Alkyltrimethylammonium Bromide Solutions at 25°C
| Surfactant | Concentration (mol/L) | Surface Tension (mN/m) |
| This compound Bromide | 0.01 | ~55 |
| This compound Bromide | 0.1 | ~40 |
| This compound Bromide | > CMC (~0.145 M) | ~38 |
| Octyltrimethylammonium Bromide | > CMC (~0.065 M) | ~36 |
| Decyltrimethylammonium Bromide | > CMC (~0.016 M) | ~35 |
Experimental Protocols
Ross-Miles Foam Height Test (Modified ASTM D1173)
This method is used to determine the foaming capacity and stability of an HTMA solution.[1][5]
Apparatus:
-
Jacketed glass column (foam receiver) with a bottom stopcock (e.g., 1000 mL graduated cylinder).
-
200 mL pipette with a calibrated orifice.
-
Water bath for temperature control.
-
Timer.
Procedure:
-
Prepare the HTMA solution to the desired concentration and allow it to equilibrate to the target temperature in the water bath.
-
Add 50 mL of the HTMA solution to the foam receiver.
-
Fill the pipette with 200 mL of the same HTMA solution.
-
Position the pipette vertically over the receiver, with the tip just above the liquid surface.
-
Fully open the pipette stopcock and allow the solution to drain freely into the receiver, generating foam.
-
Start the timer as soon as the pipette is empty.
-
Immediately record the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Diagram: Ross-Miles Foam Height Test Workflow
Caption: Workflow for the Ross-Miles foam height and stability test.
Bikerman Foam Stability Test
This method assesses foam stability by sparging a gas through the surfactant solution at a constant rate.
Apparatus:
-
Graduated glass cylinder.
-
Fritted glass gas dispersion tube.
-
Gas flowmeter.
-
Gas source (e.g., nitrogen or air).
-
Timer.
Procedure:
-
Add a specific volume of the HTMA solution to the graduated cylinder.
-
Insert the gas dispersion tube into the solution, ensuring the fritted glass is fully submerged.
-
Start the gas flow at a predetermined, constant rate.
-
Allow the foam to generate and reach a stable height.
-
Once a stable foam height is achieved, stop the gas flow and simultaneously start the timer.
-
Record the time it takes for the foam to collapse to half of its initial stable height (the half-life of the foam).
Diagram: Bikerman Foam Stability Test Workflow
Caption: Workflow for the Bikerman foam stability and half-life test.
References
Technical Support Center: Hexyltrimethylammonium Micelle Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the formation of hexyltrimethylammonium (HTA) micelles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the critical micelle concentration (CMC) of this compound bromide (HTAB)?
The critical micelle concentration (CMC) of ionic surfactants like this compound bromide in aqueous solutions typically exhibits a U-shaped dependence on temperature.[1] Initially, the CMC decreases as the temperature rises, reaching a minimum value at a specific temperature (T*). Beyond this point, the CMC starts to increase with a further increase in temperature.[2] This behavior is a result of two opposing effects: the temperature-dependent disruption of the structured water around the hydrophobic surfactant tails, which favors micellization, and the increased solubility of surfactant monomers at higher temperatures, which disfavors micellization.[3]
Q2: Why am I observing an increase in the CMC of my this compound surfactant with increasing temperature?
Observing an increase in CMC with rising temperature is expected if your experimental temperature is above the minimum point (T*) of the U-shaped CMC-temperature curve. For short-chain surfactants like this compound bromide, this minimum occurs at a higher temperature compared to their longer-chain counterparts (e.g., C12, C14, or C16 alkyltrimethylammonium bromides).[1] It is possible that your experimental temperature range is entirely on the right-hand side of this U-curve, where increasing temperature leads to a higher CMC.
Q3: What are the expected thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the micellization of this compound surfactants?
The Gibbs free energy of micellization (ΔG°) is always negative, indicating a spontaneous process.[4] The enthalpy of micellization (ΔH°) for ionic surfactants is often endothermic (positive) at lower temperatures and becomes exothermic (negative) at higher temperatures.[5] The entropy of micellization (ΔS°) is generally positive and is the primary driving force for micellization at lower temperatures.[3] This positive entropy change is largely due to the hydrophobic effect, where the release of ordered water molecules from around the surfactant's hydrocarbon tail into the bulk water increases the overall entropy of the system.[6]
Q4: My calculated enthalpy of micellization (ΔH°) is positive. Is this an error?
A positive enthalpy of micellization is not necessarily an error, especially at lower temperatures. For many ionic surfactants, the micellization process is endothermic below a certain temperature.[5] As the temperature increases, ΔH° typically decreases and may become exothermic. The sign and magnitude of ΔH° depend on the specific surfactant and the experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible CMC values.
| Possible Cause | Troubleshooting Step |
| Impure Surfactant | Ensure the purity of the this compound salt. Impurities, especially those that are surface-active, can significantly affect the CMC. Consider purification by recrystallization if necessary. |
| Inaccurate Concentrations | Double-check all calculations and dilutions for the preparation of your surfactant solutions. Use calibrated pipettes and volumetric flasks. |
| Temperature Fluctuations | Ensure the temperature of your measurement system is stable and accurately controlled. Small variations in temperature can lead to shifts in the CMC. |
| Equilibration Time | Allow sufficient time for the surfactant solution to reach thermal and chemical equilibrium before taking measurements, especially for surface tension methods. |
Issue 2: Difficulty in determining the CMC from experimental data.
| Possible Cause | Troubleshooting Step |
| Insufficient Data Points | Collect more data points around the expected CMC to better define the pre- and post-micellar regions of your plot. |
| Broad Micellar Transition | For short-chain surfactants, the transition at the CMC can be less sharp. Use mathematical fitting procedures, such as fitting the pre- and post-micellar data to linear equations and finding their intersection, to determine the CMC more accurately.[7] |
| Inappropriate Measurement Technique | For ionic surfactants, conductivity is often a robust method. If using surface tension, be aware that highly surface-active impurities can create a minimum in the surface tension plot, obscuring the true CMC.[7] |
Data Presentation
Note: Specific experimental data for the temperature dependence of the CMC of this compound bromide (C6TAB) is not widely available in the literature. The following tables present data for longer-chain alkyltrimethylammonium bromides (C14TAB and C16TAB) to illustrate the general trends. For this compound bromide, the CMC values will be significantly higher, and the minimum of the CMC vs. temperature curve is expected to be at a higher temperature.[1]
Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromides at Different Temperatures.
| Surfactant | Temperature (°C) | CMC (mM) |
| Tetradecyltrimethylammonium Bromide (C14TAB) | 20 | 4.0 |
| 30 | 3.7 | |
| 40 | 3.8 | |
| 50 | 4.1 | |
| Hexadecyltrimethylammonium Bromide (C16TAB) | 25 | 0.92 |
| 30 | 0.98 | |
| 40 | 1.15 | |
| 50 | 1.35 |
Data is illustrative and compiled from various sources for demonstration purposes.
Table 2: Thermodynamic Parameters of Micellization for Hexadecyltrimethylammonium Bromide (C16TAB) at Different Temperatures. [8]
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| 298.15 | -33.9 | -7.1 | 26.8 |
| 303.15 | -34.5 | -9.7 | 24.8 |
| 308.15 | -35.1 | -12.4 | 22.7 |
| 313.15 | -35.6 | -15.0 | 20.6 |
Experimental Protocols
Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants. The conductivity of the solution is measured as a function of surfactant concentration. The CMC is identified as the concentration at which a distinct change in the slope of the conductivity versus concentration plot occurs.
Methodology:
-
Prepare a stock solution of this compound bromide of a known concentration, well above the expected CMC.
-
Calibrate the conductivity meter using standard KCl solutions.
-
Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity probe.
-
Allow the water to equilibrate to the desired temperature.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution into the water using a micropipette.
-
After each addition, allow the solution to stabilize and then record the conductivity.
-
Continue the additions until the surfactant concentration is well above the CMC.
-
Plot the specific conductivity (κ) versus the surfactant concentration.
-
Determine the CMC from the intersection of the two linear portions of the plot.
Determination of CMC by Surface Tension Measurement
This method relies on the principle that surfactants reduce the surface tension of a solution. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The CMC is the concentration at the intersection of the two linear regions of the plot.
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the enthalpy of micellization (ΔH°) and the CMC in a single experiment.
Methodology:
-
Prepare a concentrated surfactant solution (well above the CMC) and a dilute solution (or pure solvent).
-
Degas both solutions to prevent bubble formation.
-
Fill the ITC sample cell with the dilute solution/solvent and the injection syringe with the concentrated surfactant solution.
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell.
-
The heat change associated with each injection is measured.
-
Plot the heat change per injection against the total surfactant concentration in the cell.
-
The resulting titration curve will show a transition at the CMC. The enthalpy of micellization (ΔH°) can be determined from the difference in the heat of dilution before and after the CMC.
Logical Relationships
The following diagram illustrates the relationship between temperature and the key parameters of micellization for an ionic surfactant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Heat evolution of micelle formation, dependence of enthalpy, and heat capacity on the surfactant chain length and head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 7. ache.org.rs [ache.org.rs]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Nanoparticles from Hexyltrimethylammonium (HTA)
This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the removal of residual hexyltrimethylammonium (HTA) from synthesized nanoparticles. Below, you will find frequently asked questions and troubleshooting guides to assist in your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual this compound (HTA) from my nanoparticle preparation?
Residual HTA, a quaternary ammonium (B1175870) surfactant, can be problematic for several reasons. Primarily, it is known to exhibit significant cytotoxicity, which can interfere with biological applications and in vivo studies.[1] Furthermore, the presence of HTA on the nanoparticle surface can hinder subsequent functionalization steps and may alter the physical and chemical properties of the nanoparticles.
Q2: What are the most common methods to remove residual HTA?
The most widely employed techniques for the removal of HTA and similar surfactants like cetyltrimethylammonium bromide (CTAB) include:
-
Centrifugation and Washing: A straightforward and rapid method that involves pelleting the nanoparticles and resuspending them in a fresh solvent to dilute and wash away the surfactant.[1][2]
-
Dialysis: A gentle method that utilizes a semi-permeable membrane to remove small molecules like HTA from the nanoparticle suspension based on a concentration gradient.[1][3][4] This method is particularly useful for nanoparticles that are prone to aggregation.
-
Ligand Exchange: This involves replacing the HTA layer with a new capping agent that offers better biocompatibility and stability, such as thiolated polyethylene (B3416737) glycol (PEG).[1]
-
Solvent Extraction: This method uses specific solvents to desorb the surfactant from the nanoparticle surface.[1][2]
Q3: How can I verify that the HTA has been successfully removed?
Several analytical techniques can be used to confirm the removal of HTA from the nanoparticle surface:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide quantitative elemental analysis, allowing for the detection of the nitrogen atom in the headgroup of HTA.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of organic material (the surfactant) on the surface of inorganic nanoparticles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and quantify the presence of HTA in the supernatant after washing, or in some cases, directly on the nanoparticle surface.
Q4: What is the primary challenge encountered when removing HTA?
The most significant challenge is preventing the aggregation of nanoparticles.[1] HTA often acts as a stabilizing agent, and its removal can lead to colloidal instability, causing the nanoparticles to clump together. This is particularly problematic with methods like centrifugation, which force the particles into close proximity. Careful selection of the purification method and optimization of experimental conditions are crucial to maintain the stability of the nanoparticles.
Method Comparison
| Feature | Centrifugation and Washing | Dialysis |
| Principle | Separation based on density differences by applying centrifugal force to pellet nanoparticles, followed by removal of the supernatant containing the surfactant and redispersion in a fresh medium. | Separation based on size exclusion using a semi-permeable membrane. Small surfactant molecules diffuse out into a larger volume of dialysis buffer, while the larger nanoparticles are retained.[3] |
| Advantages | - Fast and straightforward.[1]- Effective for removing unbound and loosely bound surfactant. | - Gentle method, minimizing the risk of aggregation for sensitive nanoparticles.[3][4]- Does not require specialized equipment beyond standard lab supplies. |
| Disadvantages | - Can induce irreversible nanoparticle aggregation.[1]- May require multiple cycles for efficient removal.[1][2]- Potentially incomplete removal of tightly bound surfactant.[2] | - Time-consuming process, often taking 24-72 hours.[2]- Requires large volumes of dialysis buffer.- Less effective for very small nanoparticles that might pass through the membrane pores. |
| Best Suited For | Stable, dense nanoparticles that can withstand centrifugation forces without aggregating. | Nanoparticles that are prone to aggregation, or when a gentle purification method is required to preserve sensitive surface functionalities.[3] |
Troubleshooting Guide
Issue 1: My nanoparticles are aggregating during or after the purification process.
-
Possible Cause (Centrifugation): The centrifugal force is overcoming the repulsive forces between the nanoparticles, especially after the stabilizing HTA has been partially removed. The resuspension step may also be too harsh.
-
Solution:
-
Reduce the centrifugation speed and/or time.
-
Resuspend the pellet gently using a pipette or bath sonication instead of probe sonication.
-
Consider adding a new, less toxic stabilizing agent to the washing solution to perform a ligand exchange.
-
If aggregation persists, switch to a gentler method like dialysis.[5]
-
-
-
Possible Cause (Dialysis): The removal of HTA is destabilizing the nanoparticles, and the continuous gentle motion is not sufficient to prevent them from coming into contact and aggregating over the long dialysis period.
-
Solution:
-
Ensure the pH of the dialysis buffer is far from the isoelectric point of the nanoparticles to maximize electrostatic repulsion.
-
Consider adding a small amount of a steric stabilizer, like PEG, to the nanoparticle suspension before dialysis.
-
Decrease the concentration of nanoparticles in the dialysis bag.
-
-
Issue 2: My nanoparticle recovery is low after purification.
-
Possible Cause (Centrifugation): The nanoparticles are too small or not dense enough to form a stable pellet at the centrifugation speed used, and are being discarded with the supernatant.
-
Solution:
-
Increase the centrifugation speed and/or time. Note that this may increase the risk of aggregation.
-
Use a centrifuge with a smaller rotor radius to increase the relative centrifugal force (g-force).
-
If the nanoparticles are very small, dialysis or ultrafiltration may be more suitable methods.[5]
-
-
-
Possible Cause (Dialysis): The molecular weight cut-off (MWCO) of the dialysis membrane is too large, allowing the nanoparticles to leak out.
-
Solution:
-
Choose a dialysis membrane with an MWCO that is significantly smaller than the size of your nanoparticles but large enough to allow for the efficient removal of HTA.
-
-
Issue 3: Analytical tests show that HTA removal is incomplete.
-
Possible Cause (Centrifugation): An insufficient number of washing steps were performed, or the HTA is tightly bound to the nanoparticle surface.
-
Solution:
-
Increase the number of washing cycles. Typically, 3-5 cycles are recommended.
-
Consider using a wash solution that is more effective at displacing HTA, such as a solution with a slightly adjusted pH or a solvent like ethanol.[6]
-
-
-
Possible Cause (Dialysis): The dialysis process did not reach completion due to insufficient time or an inadequate concentration gradient.
-
Solution:
-
Increase the total dialysis time.
-
Increase the volume of the dialysis buffer.
-
Increase the frequency of buffer changes to maintain a high concentration gradient.
-
-
Experimental Protocols
Protocol 1: Removal of HTA by Centrifugation and Washing
This protocol provides a general guideline for removing HTA from nanoparticle suspensions. Optimal centrifugation speed and time will depend on the size, density, and stability of the specific nanoparticles and should be determined empirically.
-
Initial Centrifugation: Transfer the nanoparticle suspension to appropriate centrifuge tubes. Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 8,000 - 15,000 x g) for 15-30 minutes.
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the majority of the free and loosely bound HTA.
-
Resuspension: Add a fresh volume of deionized water or a suitable buffer (e.g., a low ionic strength buffer to prevent aggregation) to the pellet. Resuspend the nanoparticles by gentle pipetting or brief bath sonication. Avoid vigorous vortexing or probe sonication, which can induce aggregation.
-
Repeat Cycles: Repeat steps 1-3 for a total of 3-5 washing cycles to ensure thorough removal of the HTA.[6]
-
Final Suspension: After the final wash, resuspend the purified nanoparticle pellet in the desired solvent or buffer for storage or further experiments.
Protocol 2: Removal of HTA by Dialysis
This protocol is a gentle method for removing HTA and is suitable for nanoparticles prone to aggregation.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your nanoparticles while allowing HTA to pass through (e.g., 10-14 kDa). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.
-
Sample Loading: Load the nanoparticle suspension into the prepared dialysis tubing or cassette, ensuring to leave some headspace to allow for potential changes in volume. Securely close the ends of the tubing with clips.
-
Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (e.g., deionized water or a specific buffer, at least 100 times the sample volume). Place the beaker on a magnetic stir plate and add a stir bar to the buffer (outside the dialysis bag) to ensure continuous mixing.
-
Buffer Exchange: Allow the dialysis to proceed for at least 4-6 hours. For efficient removal, change the dialysis buffer completely every 4-6 hours for a total of 24-48 hours.
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis bag from the buffer, and transfer the purified nanoparticle suspension to a clean container for storage or use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling Hexyltrimethylammonium Activity in Solution via pH Adjustment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Hexyltrimethylammonium (HTA) compounds in your experiments. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and reproducible application of HTA by controlling its activity through pH adjustments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1] It is utilized in a variety of research and industrial applications, including as an antimicrobial agent, a detergent, an emulsifier, and a phase transfer catalyst.[1] In the pharmaceutical and biotechnology sectors, it can be used in drug formulations to improve the solubility of poorly soluble drugs and to facilitate the extraction of proteins and nucleic acids.[2]
Q2: How does pH influence the activity of this compound?
As a quaternary ammonium compound, this compound possesses a permanent positive charge on its nitrogen atom, which is not directly altered by changes in the pH of the solution. However, the overall effectiveness of HTA, particularly its antimicrobial activity, can be pH-dependent. The activity of QACs is often optimal in a slightly acidic to neutral pH range.[3] The pH of the surrounding medium can influence the surface charge of target microorganisms and the stability of HTA formulations, thereby affecting its ability to interact with and disrupt microbial cell membranes.
Q3: What is the optimal pH range for the antimicrobial activity of this compound?
While the optimal pH can vary depending on the specific microorganism, the antimicrobial efficacy of many common antiseptics is known to be pH-dependent.[3] For many applications, maintaining a pH between 6 and 8 is a good starting point for optimizing the antimicrobial performance of this compound.
Q4: Can adjusting the pH of a this compound solution cause it to precipitate?
While this compound bromide itself is generally soluble in water, adjusting the pH of a solution containing it, especially a complex medium with other salts, can potentially lead to the precipitation of other components. For instance, changes in pH can alter the solubility of buffers or salts in your formulation. It is crucial to monitor the solution for any signs of precipitation after pH adjustment.
Q5: How does the alkyl chain length of trimethylammonium compounds affect their antimicrobial activity?
The length of the n-alkyl chain in n-alkyltrimethylammonium bromides plays a significant role in their antimicrobial activity. Different chain lengths exhibit optimal efficacy against different types of microorganisms. For instance, compounds with chain lengths of 14 to 16 carbons often show the strongest activity against Gram-negative bacteria, while those with shorter chains of 12 to 14 carbons can be more effective against Gram-positive bacteria.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no antimicrobial activity | Incorrect pH of the solution: The pH may be outside the optimal range for the target microorganism. | - Measure the pH of your final solution. - Adjust the pH to the recommended range (typically 6-8) using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). - Perform a pH optimization experiment to determine the ideal pH for your specific application. |
| Inactivation by other components: Anionic detergents or soaps in the formulation can neutralize the cationic charge of this compound.[5] | - Review all components in your solution. - Avoid the use of anionic surfactants in the same formulation. | |
| Precipitation observed after pH adjustment | Low solubility of other salts: The pH change may have reduced the solubility of other buffer salts or components in your medium. | - Prepare the this compound solution in deionized water first, adjust the pH, and then add other components. - If using a complex medium, check the solubility of all components at the target pH. - Consider using a different buffering system that is more soluble at the desired pH. |
| Krafft temperature: At lower temperatures, the solubility of the surfactant may be below its critical micelle concentration, leading to precipitation.[2] | - Gently warm the solution to increase the solubility of the this compound. | |
| Inconsistent or non-reproducible results | Fluctuations in experimental conditions: Variations in temperature or the purity of reagents can affect the activity and aggregation behavior of the surfactant.[2] | - Ensure a constant and controlled temperature throughout your experiments. - Use high-purity this compound bromide and deionized water. - Standardize your experimental protocol to ensure consistent handling and measurement procedures.[2] |
Experimental Protocols
Protocol 1: pH Adjustment of an Aqueous this compound Bromide Solution
This protocol describes the basic procedure for adjusting the pH of a simple aqueous solution of this compound bromide (HTAB).
Materials:
-
This compound bromide (HTAB)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
Procedure:
-
Prepare the HTAB Solution: Weigh the desired amount of HTAB and dissolve it in a known volume of deionized water in a beaker.
-
Stir the Solution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Start stirring at a moderate speed to ensure the solution is well-mixed.
-
Measure Initial pH: Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is fully submerged but not touching the stir bar. Record the initial pH reading.
-
Adjust pH:
-
To decrease the pH, add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.
-
To increase the pH, add 0.1 M NaOH dropwise to the solution while continuously monitoring the pH.
-
-
Equilibrate and Finalize: Allow the solution to stir for a few minutes after each addition to ensure the pH has stabilized. Continue adding acid or base until the target pH is reached and remains stable.
-
Final Volume Adjustment: If necessary, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol outlines the broth microdilution method to determine the antimicrobial activity of this compound bromide at various pH levels. This method is a standard procedure for assessing the effectiveness of antimicrobial agents.[6]
Materials:
-
This compound bromide (HTAB) stock solution
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium, adjusted to different pH values (e.g., 5, 6, 7, 8, 9)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare pH-Adjusted Media: Prepare batches of the growth medium and adjust the pH of each batch to the desired levels using sterile HCl or NaOH. Filter-sterilize the pH-adjusted media.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the HTAB stock solution in the pH-adjusted MHB. The final volume in each well should be 100 µL.
-
Inoculate with Bacteria: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well containing the HTAB dilution.
-
Controls:
-
Positive Control: Wells containing only the pH-adjusted medium and the bacterial inoculum (no HTAB).
-
Negative Control: Wells containing only the pH-adjusted medium (no bacteria).
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of HTAB at which there is no visible growth of bacteria.[6] This should be determined for each pH value tested.
Visualizations
Logical Workflow for Troubleshooting Reduced Antimicrobial Activity
Caption: Troubleshooting workflow for reduced antimicrobial activity.
Experimental Workflow for Determining pH-Dependent MIC
Caption: Experimental workflow for determining MIC at different pH values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hexyltrimethylammonium vs. Cetyltrimethylammonium Bromide in Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired outcomes in nanoparticle synthesis. Cationic surfactants, particularly those from the alkyltrimethylammonium bromide family, are widely employed as capping and structure-directing agents. This guide provides a detailed comparison of Hexyltrimethylammonium bromide (HTAB, C6 chain) and Cetyltrimethylammonium bromide (CTAB, C16 chain) in the context of nanoparticle synthesis.
While extensive research has established CTAB as a versatile and effective surfactant in this field, a notable scarcity of direct comparative studies and quantitative experimental data for HTAB exists in the current scientific literature. This guide, therefore, presents a comprehensive overview of CTAB's performance, supported by experimental data and protocols. For HTAB, its potential role is discussed based on the established principles of surfactant chemistry and the influence of alkyl chain length on nanoparticle formation.
The Critical Role of Alkyl Chain Length
The primary difference between HTAB and CTAB lies in the length of their hydrophobic alkyl chains (6 carbons for HTAB versus 16 for CTAB). This structural variance significantly influences their physicochemical properties, such as the critical micelle concentration (CMC). Shorter-chain surfactants like HTAB have a much higher CMC, meaning they require a greater concentration to form micelles in solution. This property directly impacts their function as stabilizing and structure-directing agents in nanoparticle synthesis. The longer alkyl chain of CTAB allows for more effective packing and formation of a stable bilayer on the nanoparticle surface, which is crucial for controlling anisotropic growth and preventing aggregation.
Performance in Nanoparticle Synthesis: A Comparative Overview
Due to the limited availability of specific experimental data for this compound bromide in nanoparticle synthesis, a direct quantitative comparison with Cetyltrimethylammonium bromide is challenging. The following table summarizes typical performance characteristics based on extensive data for CTAB and theoretical considerations for HTAB.
| Feature | Cetyltrimethylammonium Bromide (CTAB) | This compound Bromide (HTAB) (Theoretical) |
| Nanoparticle Size Control | Excellent, particularly for anisotropic shapes like nanorods. | Likely less effective for anisotropic shapes; may produce smaller, more spherical nanoparticles. |
| Morphology Control | Well-established as a shape-directing agent for nanorods, nanocubes, and other complex structures. | Expected to have a weaker shape-directing effect due to less efficient packing. |
| Stability of Nanoparticles | Provides high stability through the formation of a dense surfactant bilayer. | May offer lower stability due to a less organized and more dynamic surfactant layer. |
| Synthesis Efficiency | Highly efficient, especially in seed-mediated growth methods for gold and silver nanoparticles. | Potentially lower efficiency in directing specific nanoparticle growth pathways. |
Quantitative Data Summary for CTAB-Stabilized Nanoparticles
The following table presents a summary of quantitative data from studies on the synthesis of nanoparticles using CTAB. No equivalent peer-reviewed data was found for HTAB (this compound bromide) in the conducted literature search.
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold Nanorods (AuNRs) | Variable (dependent on aspect ratio) | Typically < 0.3 | Highly Positive (> +30) | [1] |
| Silver Nanoparticles (AgNPs) | 76.2 ± 1.12 | 0.314 ± 0.02 | +22.6 ± 0.35 | [2] |
| Copper Nanoparticles (CuNPs) | 117 ± 13.0 | 0.315 ± 0.05 | +24.3 ± 0.60 | [2] |
| Mesoporous Silica (MSN) | ~100-200 | Not Specified | Not Specified | [3] |
Note: The values presented are typical ranges and can vary depending on the specific synthesis conditions.
Experimental Protocols
Synthesis of CTAB-Stabilized Gold Nanorods (Seed-Mediated Growth)
This protocol is a widely used method for synthesizing gold nanorods with tunable aspect ratios.
1. Seed Solution Preparation:
-
0.25 mL of 10 mM HAuCl₄ is added to 10 mL of 0.1 M CTAB solution.
-
0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ is added under vigorous stirring.[1]
-
The solution's color will change to brownish-yellow.
-
The seed solution is aged for 30 minutes before use.
2. Growth Solution Preparation:
-
In a separate container, dissolve CTAB in warm water and allow it to cool to 30°C.
-
Add a specific volume of AgNO₃ solution to the CTAB solution.
-
Add HAuCl₄ to the mixture.
-
Finally, add ascorbic acid as a mild reducing agent, which will cause the solution to become colorless.
3. Nanoparticle Growth:
-
A small volume of the seed solution is added to the growth solution.
-
The solution is left undisturbed for several hours for the nanorods to grow. The color of the solution will gradually change as the nanorods form.
Synthesis of CTAB-Stabilized Silver Nanoparticles
This protocol describes a method for producing spherical silver nanoparticles.
1. Preparation of Solutions:
-
Prepare a 0.01 M solution of AgNO₃.
-
Prepare a 0.01 M solution of CTAB.
-
Prepare a 0.01 M solution of NaOH and a 5.0 mM solution of glucose.
2. Synthesis:
-
50 mL of the 0.01 M AgNO₃ solution is added dropwise to 50 mL of the 0.01 M CTAB solution under vigorous magnetic stirring.[2]
-
In a separate vessel, 50 mL of 0.01 M NaOH is added to 25 mL of 5.0 mM glucose solution.
-
The AgNO₃-CTAB complex is then added to the glucose-NaOH solution under vigorous stirring.
-
The reaction is allowed to proceed for 5 hours at 50°C.[2]
Visualizing the Synthesis and Stabilization Process
To better understand the experimental workflow and the mechanism of surfactant stabilization, the following diagrams are provided.
Caption: Experimental workflow for the seed-mediated synthesis of CTAB-stabilized gold nanorods.
Caption: Mechanism of nanoparticle stabilization by a surfactant bilayer in an aqueous medium.
Conclusion and Future Outlook
Cetyltrimethylammonium bromide (CTAB) is a well-established and highly effective surfactant for the synthesis of a variety of nanoparticles, offering excellent control over size, shape, and stability. Its performance is particularly notable in the fabrication of anisotropic nanostructures like gold nanorods.
In contrast, the role of this compound bromide (HTAB) in nanoparticle synthesis is significantly less explored, with a pronounced lack of quantitative data in the scientific literature. Based on the principles of surfactant chemistry, it is hypothesized that the shorter alkyl chain of HTAB would render it a less effective shape-directing and stabilizing agent compared to CTAB. This would likely result in the formation of smaller, more spherical nanoparticles with potentially lower colloidal stability.
For researchers and professionals in drug development, CTAB remains the surfactant of choice for applications requiring precise control over nanoparticle morphology. However, the potential for HTAB to produce smaller, more uniform spherical nanoparticles warrants further investigation. Direct, controlled comparative studies are essential to fully elucidate the performance of HTAB and to determine its potential for specific applications in nanotechnology. Such research would provide valuable insights into the nuanced effects of surfactant chain length on nanoparticle synthesis and open new avenues for the tailored design of nanomaterials.
References
A Comparative Analysis of Hexyltrimethylammonium and Other Quaternary Ammonium Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical and biological properties of four key quaternary ammonium (B1175870) surfactants: Hexyltrimethylammonium Bromide (HTMA), Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and Benzalkonium Chloride (BC). The information presented is supported by experimental data from various scientific sources, offering a valuable resource for formulation development, antimicrobial research, and cytotoxicity assessment.
Executive Summary
Quaternary ammonium surfactants are a versatile class of compounds with wide-ranging applications as detergents, emulsifiers, and antimicrobial agents. Their performance is dictated by their molecular structure, particularly the length of the alkyl chain. This guide compares the shorter-chain HTMA with the longer-chain CTAB and DTAB, as well as the commonly used disinfectant, Benzalkonium Chloride. The data presented covers critical micelle concentration (CMC), surface tension, antimicrobial efficacy, and cytotoxicity, providing a comprehensive overview for informed selection in various research and development contexts.
Physicochemical Properties: A Comparative Overview
The ability of a surfactant to form micelles and reduce surface tension is fundamental to its function. These properties are primarily influenced by the length of the hydrophobic alkyl chain.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates greater efficiency in forming micelles.
| Surfactant | Alkyl Chain Length | CMC (mM in water, ~25°C) |
| This compound Bromide (HTMA) | 6 | ~1000 |
| Dodecyltrimethylammonium Bromide (DTAB) | 12 | 15 - 20 |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | 0.9 - 1.0[1] |
| Benzalkonium Chloride (BC) | Mixture (C12-C16) | ~0.15 (in 0.5 M NaCl) |
Note: The CMC of Benzalkonium Chloride can vary depending on the specific alkyl chain length distribution of the mixture.
Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension, a key property in wetting and emulsification. The surface tension at the CMC (γCMC) is an indicator of the maximum surface activity of a surfactant.
| Surfactant | Surface Tension at CMC (γCMC) (mN/m, ~25°C) |
| This compound Bromide (HTMA) | ~50 |
| Dodecyltrimethylammonium Bromide (DTAB) | ~35-40 |
| Cetyltrimethylammonium Bromide (CTAB) | ~30-35 |
| Benzalkonium Chloride (BC) | ~28-30 |
Antimicrobial Activity
Quaternary ammonium surfactants are known for their broad-spectrum antimicrobial properties. Their primary mechanism of action involves the disruption of microbial cell membranes. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Surfactant | MIC against Escherichia coli (Gram-negative) (µg/mL) | MIC against Staphylococcus aureus (Gram-positive) (µg/mL) |
| This compound Bromide (HTMA) | Data not available | 128[2] |
| Dodecyltrimethylammonium Bromide (DTAB) | Not specified | Not specified |
| Cetyltrimethylammonium Bromide (CTAB) | ~0.003 µM (when stabilized on AgNPs)[3] | 0.25 - 32[4] |
| Benzalkonium Chloride (BC) | 92 - 1024[5] | 5 - 10[5][6] |
Note: MIC values can vary significantly depending on the specific strain, culture conditions, and testing methodology.
Mechanism of Antimicrobial Action
The antimicrobial action of quaternary ammonium compounds is a multi-step process initiated by the electrostatic attraction between the positively charged surfactant headgroup and the negatively charged bacterial cell surface.
Caption: Antimicrobial mechanism of quaternary ammonium compounds.
Cytotoxicity Profile
While effective as antimicrobials, the cytotoxicity of quaternary ammonium surfactants to mammalian cells is a critical consideration, especially in drug development and biomedical applications. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
| Surfactant | IC50 on HeLa Cells (µg/mL) | IC50 on HEK293 Cells (µg/mL) |
| This compound Bromide (HTMA) | Data not available | Data not available |
| Dodecyltrimethylammonium Bromide (DTAB) | Data not available | Data not available |
| Cetyltrimethylammonium Bromide (CTAB) | ~1.6[7] | Data not available |
| Benzalkonium Chloride (BC) | Data not available | Data not available |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay method.
Signaling Pathway of QAC-Induced Apoptosis
At sub-lethal concentrations, quaternary ammonium compounds can induce apoptosis (programmed cell death) in mammalian cells. This process is often initiated by mitochondrial dysfunction.[8][9]
Caption: QAC-induced mitochondrial apoptosis pathway.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions.
-
Measurement: Measure the surface tension of each dilution, starting from the most dilute solution. Allow the reading to stabilize before recording the value.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined as the point of intersection of the two linear portions of the curve. The surface tension value at this concentration is the γCMC.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the surfactant in a suitable solvent and create a series of two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and inoculum) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the surfactant at which there is no visible bacterial growth (turbidity).
Determination of Cytotoxicity (IC50)
Method: MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a series of dilutions of the surfactant for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the surfactant concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the structure-activity relationships among the selected quaternary ammonium surfactants. As the alkyl chain length increases from this compound to Cetyltrimethylammonium, the critical micelle concentration decreases, and the surface activity generally increases. This trend is also reflected in the antimicrobial and cytotoxic properties, with longer-chain surfactants often exhibiting greater biological activity. Benzalkonium Chloride, as a mixture of different alkyl chain lengths, demonstrates potent antimicrobial efficacy. The choice of a suitable quaternary ammonium surfactant will depend on the specific application, balancing the desired surfactant properties with the acceptable levels of antimicrobial activity and cytotoxicity. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 | Benchchem [benchchem.com]
- 3. Recruitment, activation and retention of caspases-9 and -3 by Apaf-1 apoptosome and associated XIAP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Templating Agents for Porous Materials: Beyond Hexyltrimethylammonium
For researchers, scientists, and drug development professionals, the synthesis of porous materials with tailored properties is a critical endeavor. The choice of a templating agent is paramount in defining the ultimate structure and function of these materials. While hexyltrimethylammonium has been a widely used template, a diverse array of alternatives now offers unique advantages in terms of pore size and morphology control, cost-effectiveness, and environmental friendliness. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the selection of the optimal templating agent for your research needs.
This guide explores a range of alternatives to this compound, including other quaternary ammonium (B1175870) surfactants, block copolymers, ionic liquids, deep eutectic solvents, and biomolecules. Each class of templating agent presents distinct characteristics that influence the resulting porous material's properties, such as pore diameter, surface area, and pore volume.
Performance Comparison of Templating Agents
The selection of a templating agent directly impacts the key structural characteristics of the resulting porous material. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the performance of different templating agents.
| Templating Agent | Material Synthesized | Pore Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Quaternary Ammonium Surfactants | |||||
| Cetyltrimethylammonium Bromide (CTAB) | Mesoporous Silica (B1680970) | 2.5 - 8.8 | 300 - 1035 | 0.4 - 0.8 | [1][2][3] |
| Cetyltrimethylammonium Chloride (CTAC) | Mesoporous Silica Nanoparticles | 15 - 20 | Not Specified | Not Specified | [4] |
| Block Copolymers | |||||
| Pluronic P123 | Mesoporous Silica | 1.5 - 9.56 | 363.4 - 422 | 0.716 - 1.02 | [5][6] |
| Pluronic F127 | Mesoporous Carbon | 3.6 - 6.2 | up to 1100 | up to 0.84 | [7] |
| Ionic Liquids (ILs) | |||||
| 1-hexadecyl-3-methylimidazolium chloride | Mesoporous Silica (MCM-41 type) | Not Specified | Not Specified | Not Specified | [8] |
| N-butyl-Dabco bromide (with CTAB) | Micro-mesoporous Silicate (MCM-41) | Micropores Present | 1035 | Not Specified | [3] |
| Deep Eutectic Solvents (DESs) | |||||
| Resorcinol, urea, choline (B1196258) chloride | Hierarchical Porous Carbon | 10 - 20 (mesopores) | Not Specified | Not Specified | [9] |
| Biomolecules | |||||
| Diatoms (as hard bio-template) | Meso/macroporous Hierarchical Silica | Hierarchical | High | High | [10] |
Experimental Protocols: A Closer Look at Synthesis
The methodology employed for the synthesis of porous materials is as crucial as the choice of template. Below are detailed experimental protocols for key templating agents, providing a practical guide for laboratory implementation.
Synthesis of Mesoporous Silica using Cetyltrimethylammonium Bromide (CTAB)
This protocol describes a typical synthesis of mesoporous silica nanoparticles using CTAB as the templating agent.[2]
-
Preparation of Template Solution: Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol (B145695) with vigorous stirring.
-
Addition of Base: Add a basic catalyst, such as sodium hydroxide (B78521) (NaOH) or ammonium hydroxide (NH₄OH), to the template solution to facilitate silica condensation.
-
Introduction of Silica Precursor: Add a silica source, typically tetraethyl orthosilicate (B98303) (TEOS), to the solution under continuous stirring.
-
Hydrothermal Treatment: Transfer the resulting mixture to an autoclave for hydrothermal treatment at an elevated temperature for a specified duration to promote the formation of the mesoporous structure.
-
Template Removal: Collect the solid product by filtration or centrifugation, wash thoroughly with deionized water and ethanol, and then remove the CTAB template by calcination at a high temperature (e.g., 550 °C) or by solvent extraction.
Synthesis of Mesoporous Carbon using Pluronic F127
This protocol outlines the synthesis of ordered mesoporous carbons (OMCs) using Pluronic F127 as a soft template.[7]
-
Preparation of Precursor Solution: Dissolve Pluronic F127 in a solvent, followed by the addition of a carbon precursor (e.g., a mixture of phenol, resorcinol, and phloroglucinol) and a catalyst (e.g., an acid).
-
Self-Assembly: Allow the mixture to undergo self-assembly, where the block copolymer forms micelles that template the polymerization of the carbon precursor around them.
-
Curing: Heat the mixture at a specific temperature to polymerize and cross-link the carbon precursor, forming a solid composite.
-
Carbonization: Subject the composite material to a high-temperature pyrolysis process in an inert atmosphere to convert the polymer into carbon.
-
Template Removal: Remove the silica template, if used as a co-template, by washing with a suitable solvent like hydrofluoric acid (HF) or a hot sodium hydroxide (NaOH) solution. The Pluronic F127 template is removed during the carbonization step.
Visualizing the Process: Workflows and Relationships
To better understand the underlying processes and relationships in templated synthesis, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of porous materials using a templating approach.
Caption: A logical diagram illustrating the various classes of alternative templating agents.
In-depth Comparison of Alternatives
Quaternary Ammonium Surfactants (e.g., CTAB)
Cetyltrimethylammonium bromide (CTAB) is a widely used cationic surfactant that serves as a cost-effective and reliable alternative to this compound.[11] It readily forms micelles in solution, which act as templates for the formation of mesoporous materials, particularly silica.[1][2] The concentration of CTAB can be varied to control the resulting particle morphology.[2] However, a significant drawback is its toxicity, which necessitates complete removal from the final product, especially for biomedical applications.
Block Copolymers (e.g., Pluronic P123 and F127)
Triblock copolymers like Pluronic P123 and F127 are non-ionic surfactants that offer great versatility in templating hierarchical porous structures.[12] They can be used to synthesize a variety of materials, including mesoporous silica and carbon, with tunable pore sizes.[5][7] The self-assembly of these block copolymers into micelles of different shapes and sizes allows for precise control over the final pore architecture. They are generally considered less toxic than cationic surfactants.
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that can act as both solvents and structure-directing agents in the synthesis of porous materials.[13][14] They offer a high degree of tunability in their chemical structure, which can be exploited to control the mesostructure of the final material.[8] ILs can be used to synthesize a range of porous materials, including zeolites and metal-organic frameworks (MOFs).[15][16] In some cases, ILs are used as co-templates with other surfactants to create more complex pore structures.[3]
Deep Eutectic Solvents (DESs)
Deep eutectic solvents are a relatively new class of "green" solvents that are gaining attention as templating agents.[17] They are typically formed by mixing a quaternary ammonium salt with a hydrogen-bond donor.[9] DESs can act as both the solvent and a soft template, offering a more environmentally friendly synthesis route.[17] They have been successfully used to prepare hierarchical porous carbons with large mesopores.[9]
Biomolecules
Nature provides a rich source of inspiration and templates for the creation of porous materials. Biological structures such as diatoms, with their intricate and hierarchical silica shells, can be used as hard templates to produce meso/macroporous materials.[10] This biotemplating approach allows for the replication of complex, naturally optimized porous architectures that are difficult to achieve through synthetic methods. The resulting materials often possess large specific surface areas and high permeability.[10]
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00066A [pubs.rsc.org]
- 5. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tailoring the textural properties of hierarchical porous carbons using deep eutectic solvents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Hierarchical porous polymer scaffolds from block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porous ionic liquids: synthesis and application - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01374G [pubs.rsc.org]
- 14. Porous ionic liquids: synthesis and application - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pure.korea.ac.kr [pure.korea.ac.kr]
- 16. iolitec.de [iolitec.de]
- 17. Synthesis of nanostructured materials in deep eutectic solvents [repository.cam.ac.uk]
A Head-to-Head Comparison of DNA Extraction Methods: The Role of Hexyltrimethylammonium-based Protocols
For researchers, scientists, and professionals in drug development, the isolation of high-quality deoxyribonucleic acid (DNA) is a critical and foundational step for a multitude of downstream applications, ranging from polymerase chain reaction (PCR) to next-generation sequencing. The choice of DNA extraction method can significantly impact the yield, purity, and integrity of the isolated DNA, and consequently, the reliability of subsequent analyses. Among the array of available techniques, those based on cationic detergents have long been a mainstay, particularly for challenging sample types.
This guide provides an objective comparison of DNA extraction methods centered around the widely used Hexadecyltrimethylammonium Bromide (CTAB) protocol, often referred to by the general class of Hexyltrimethylammonium-based methods. We will compare its performance against two other prevalent techniques: silica-based spin columns and magnetic bead-based purification. This comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Performance Comparison: Yield and Purity
The efficacy of a DNA extraction protocol is primarily assessed by the yield and purity of the recovered DNA. DNA yield is typically quantified in nanograms per microliter (ng/µL), while purity is determined by spectrophotometric absorbance ratios. The A260/A280 ratio is a key indicator of purity, with a value of ~1.8 generally considered pure for DNA; lower ratios may suggest protein contamination.[1] The A260/A230 ratio provides insight into contamination by polysaccharides and other organic compounds, with a desirable range of 2.0-2.2.
Below is a summary of quantitative data from comparative studies, highlighting the performance of each method across different sample types.
| Method | Sample Type | DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio | Key Advantages | Key Disadvantages |
| CTAB | Plant (Scots Pine) | 323.75 | 1.6 - 2.0[1] | >1.5 | Effective for samples with high polysaccharide and polyphenol content; low cost.[1] | Time-consuming; involves hazardous chemicals like chloroform.[1] |
| Plant (Oak) | 308.00 | 1.6 - 2.0[1] | >1.5 | |||
| Silica-based Spin Column | Plant (Scots Pine) | 230.75 | 1.8 - 2.0[1] | >1.5 | High-purity DNA; fast and convenient protocol.[1] | More expensive than manual methods; may have lower yield for some sample types.[1] |
| Plant (Oak) | 222.25 | 1.8 - 2.0[1] | >1.5 | |||
| Mammalian Cells | Higher than magnetic beads in some studies | Generally equivalent to other methods | Generally equivalent to other methods | |||
| Magnetic Bead-based | Plant (Scots Pine) | 206.25 | >1.8 | >1.5 | High-throughput and automatable; gentle on DNA, preserving integrity.[2] | Higher cost for beads and magnetic stand; potential for lower yield in some plant species.[3] |
| Plant (Oak) | 201.75 | >1.8 | >1.5 | |||
| Mammalian Tissue | Superior yields compared to spin columns in some studies | Generally equivalent to other methods | Generally equivalent to other methods | |||
| Whole Blood | Similar to spin columns | Generally equivalent to other methods | Generally equivalent to other methods |
Experimental Protocols
Detailed methodologies for each of the compared DNA extraction methods are provided below. These protocols are generalized and may require optimization based on the specific sample type and downstream application.
Hexadecyltrimethylammonium Bromide (CTAB) DNA Extraction Protocol
This protocol is adapted for plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with DNA purification.[4]
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 500 µL of pre-warmed (60°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, and 0.2% β-mercaptoethanol added just before use).[5] Vortex thoroughly and incubate at 60°C for 30-60 minutes with occasional mixing.
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix by inversion for 5-10 minutes to form an emulsion. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface. Repeat the organic extraction step until the interface is clean.
-
DNA Precipitation: Add 0.7 volumes of cold isopropanol (B130326) to the aqueous phase and mix gently. Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA. Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Drying and Resuspension: Air-dry the pellet for 10-15 minutes and resuspend in 50-100 µL of TE buffer or nuclease-free water.
Silica-based Spin Column DNA Extraction Protocol
This method relies on the selective binding of DNA to a silica (B1680970) membrane in the presence of chaotropic salts.[6][7]
-
Sample Lysis: Homogenize the sample (e.g., up to 25 mg of tissue or 1x10^6 cells) in a lysis buffer provided with the kit. Some samples may require pre-treatment with proteinase K.
-
DNA Binding: Add a binding buffer (containing a chaotropic agent like guanidine (B92328) hydrochloride) and ethanol to the lysate.[8] Transfer the mixture to a spin column placed in a collection tube.
-
Centrifugation: Centrifuge at ≥6000 x g for 1 minute. The DNA will bind to the silica membrane, while contaminants pass through into the collection tube. Discard the flow-through.
-
Washing: Add a wash buffer to the spin column and centrifuge for 1 minute. Repeat this step as recommended by the manufacturer to remove residual impurities.
-
Drying: Centrifuge the empty spin column for an additional 1-2 minutes to completely remove any remaining ethanol.
-
Elution: Place the spin column in a clean microcentrifuge tube. Add an elution buffer (typically a low-salt buffer or nuclease-free water) directly to the center of the membrane and incubate for 1-5 minutes at room temperature.
-
DNA Recovery: Centrifuge for 1 minute to elute the purified DNA.
Magnetic Bead-based DNA Extraction Protocol
This technique utilizes superparamagnetic beads that can reversibly bind nucleic acids, allowing for efficient separation using a magnetic field.[9][10]
-
Lysis: Resuspend the sample in a lysis buffer containing a chaotropic agent and, if necessary, proteinase K. Incubate under appropriate conditions to ensure complete cell lysis.
-
DNA Binding: Add the magnetic beads to the lysate along with a binding buffer (often containing isopropanol or ethanol). Incubate for a few minutes with gentle mixing to allow the DNA to bind to the beads.
-
Magnetic Separation: Place the tube on a magnetic stand. The beads will be pulled to the side of the tube. Carefully aspirate and discard the supernatant.
-
Washing: Remove the tube from the magnetic stand and add a wash buffer (typically ethanol-based). Resuspend the beads by vortexing or pipetting. Place the tube back on the magnetic stand and discard the supernatant. Repeat the wash step as required.
-
Drying: With the tube on the magnetic stand, remove all residual wash buffer. Air-dry the beads for a few minutes at room temperature.
-
Elution: Remove the tube from the magnetic stand and add an elution buffer. Resuspend the beads and incubate at a suitable temperature (e.g., 65°C) to release the DNA from the beads.
-
Final Separation: Place the tube back on the magnetic stand and carefully transfer the supernatant containing the purified DNA to a new, clean tube.
Visualizing the Workflows
To further clarify the procedural differences between these DNA extraction methods, the following diagrams illustrate their respective experimental workflows.
Concluding Remarks
The choice of DNA extraction method is a critical decision that can influence the outcome of subsequent molecular analyses. The CTAB method remains a robust and cost-effective option, particularly for plant tissues and other challenging samples where the removal of polysaccharides and polyphenols is crucial. However, it is more labor-intensive and involves the use of hazardous organic solvents.
Silica-based spin columns offer a much faster and more convenient workflow, yielding high-purity DNA suitable for most applications.[1] While generally more expensive than CTAB, their ease of use makes them a popular choice in many laboratories.
Magnetic bead-based methods provide a gentle, high-throughput, and automation-friendly alternative.[2] They are particularly advantageous for preserving DNA integrity and for processing large numbers of samples. The initial investment in magnetic beads and a compatible magnetic stand may be higher, but the potential for automation and the high quality of the extracted DNA can offset this cost in the long run.
Ultimately, the optimal DNA extraction method will depend on the specific research question, sample type, required DNA quality and quantity, available budget, and desired throughput. This guide provides the necessary data and protocols to make an informed decision tailored to your laboratory's needs.
References
- 1. benchchem.com [benchchem.com]
- 2. amdbiotech.com [amdbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. CTAB DNA extraction [ryaneckert.github.io]
- 5. researchgate.net [researchgate.net]
- 6. hplcchina.com [hplcchina.com]
- 7. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Purification of Genomic DNA Using PureLink Silica Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. omegabiotek.com [omegabiotek.com]
Hexyltrimethylammonium vs. Benzalkonium Chloride: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of hexyltrimethylammonium and benzalkonium chloride, two quaternary ammonium (B1175870) compounds (QACs). The information presented is supported by available experimental data to aid in the selection of the most appropriate antimicrobial agent for specific research and development applications.
Executive Summary
This compound and benzalkonium chloride are both cationic surfactants that exhibit antimicrobial properties by disrupting the cell membranes of microorganisms. However, their efficacy is significantly influenced by the length of their alkyl chains. Benzalkonium chloride, which possesses a mixture of longer alkyl chains (typically C12, C14, and C16), generally demonstrates superior antimicrobial activity across a broad spectrum of bacteria and fungi compared to this compound, which has a shorter C6 alkyl chain. The longer alkyl chain of benzalkonium chloride facilitates greater penetration and disruption of the microbial cell membrane, leading to lower minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC).
Data Presentation: Antimicrobial Efficacy
The following tables summarize the available quantitative data on the MIC and MBC of this compound and benzalkonium chloride against representative Gram-positive and Gram-negative bacteria, as well as fungi. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Variations in experimental conditions can influence results.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Gram Type/Class | This compound Bromide | Benzalkonium Chloride |
| Staphylococcus aureus | Gram-positive | >1000 | 1 - 15.7 |
| Escherichia coli | Gram-negative | >1000 | 7.8 - 150 |
| Pseudomonas aeruginosa | Gram-negative | >1000 | 15.6 - 150 |
| Candida albicans | Fungus | >1000 | 1 - 100 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Gram Type/Class | This compound Bromide | Benzalkonium Chloride |
| Staphylococcus aureus | Gram-positive | Not available | 2 - 31.4 |
| Escherichia coli | Gram-negative | Not available | 15.6 - 300 |
| Pseudomonas aeruginosa | Gram-negative | Not available | 31.2 - 300 |
| Candida albicans | Fungus | Not available | 2 - 200 |
Note: Data for this compound bromide is limited. The values presented are based on the general understanding that short-chain QACs have significantly lower antimicrobial activity.
Mechanism of Action: The Critical Role of Alkyl Chain Length
The primary mechanism of action for QACs is the disruption of the microbial cell membrane. The positively charged nitrogen atom of the QAC molecule interacts with the negatively charged components of the microbial cell surface, leading to adsorption. What follows is largely determined by the length of the hydrophobic alkyl chain.
-
Short-Chain QACs (e.g., this compound): The antimicrobial activity of short-chain QACs primarily relies on the electrostatic interaction between the cationic head and the anionic cell membrane. This interaction can disrupt membrane potential and interfere with essential cellular processes, but the disruptive effect on the lipid bilayer is limited.
-
Long-Chain QACs (e.g., Benzalkonium Chloride): In addition to the electrostatic attraction, the long, lipophilic alkyl chains of these compounds can penetrate and integrate into the hydrophobic core of the microbial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites, nucleic acids), and ultimately, cell lysis and death. This dual mechanism of action contributes to their higher antimicrobial potency.
Caption: Mechanism of action for short vs. long-chain QACs.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
Test antimicrobial agents (this compound and Benzalkonium Chloride)
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microbial cultures (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test agents in a suitable solvent. Create a series of twofold dilutions of each agent in the growth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). For fungi, adjust to a turbidity that results in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (medium with inoculum, no antimicrobial) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Materials:
-
MIC plates from the previous experiment
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC plates.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
Based on the available data and the established principles of QAC antimicrobial activity, benzalkonium chloride is a more potent and broad-spectrum antimicrobial agent than this compound. The longer alkyl chain length of benzalkonium chloride is the primary determinant of its superior efficacy. For applications requiring robust and broad-spectrum antimicrobial action, benzalkonium chloride is the recommended choice. This compound may be considered for applications where a milder, less potent cationic surfactant is desired. Researchers should, however, always validate the efficacy of any antimicrobial agent against their specific target microorganisms under their intended use conditions.
Hexyltrimethylammonium Bromide: A Comparative Guide to Critical Micelle Concentration Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the critical micelle concentration (CMC) of Hexyltrimethylammonium Bromide (HTAB), a cationic surfactant of interest in various scientific and pharmaceutical applications. By comparing its CMC with that of other alkyltrimethylammonium bromides and detailing the experimental protocols for its determination, this document serves as a practical resource for researchers designing and interpreting experiments involving surfactants.
Performance Comparison: Critical Micelle Concentration
The critical micelle concentration is a fundamental characteristic of a surfactant, indicating the concentration at which surfactant monomers begin to self-assemble into micelles. This property is crucial for applications ranging from drug delivery to protein solubilization. The CMC of this compound Bromide is presented below in comparison with other members of the alkyltrimethylammonium bromide homologous series.
As a general trend for alkyltrimethylammonium bromides, the CMC decreases as the length of the alkyl chain increases.[1][2] This is due to the increased hydrophobicity of the longer alkyl chain, which favors the self-assembly of surfactant molecules into micelles to minimize contact with water.[1]
| Surfactant | Abbreviation | Alkyl Chain Length | CMC (mM in water at 25°C) |
| This compound Bromide | HTAB or C6TAB | 6 | ~130-140 |
| Octyltrimethylammonium Bromide | OTAB or C8TAB | 8 | ~130 |
| Decyltrimethylammonium Bromide | DTAB or C10TAB | 10 | 65[3] |
| Dodecyltrimethylammonium Bromide | DDAB or C12TAB | 12 | 16[3] |
| Tetradecyltrimethylammonium Bromide | TTAB or C14TAB | 14 | 3.5 - 4.39[4][5] |
| Hexadecyltrimethylammonium Bromide | CTAB or C16TAB | 16 | 0.92[3] |
Note: The CMC value for this compound Bromide is an estimate based on available literature suggesting its CMC is higher than that of longer-chain alkyltrimethylammonium bromides. Precise experimental values may vary based on the specific conditions.
Experimental Protocols for CMC Determination
The determination of the CMC is achievable through various analytical techniques that detect the physicochemical changes occurring at the onset of micellization. Below are detailed protocols for three common methods.
Conductometry
This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the surfactant solution with concentration.
Principle: Below the CMC, the conductivity of a surfactant solution increases linearly with concentration as more charge-carrying monomers are added.[6] Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions.[6] The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[6][7]
Procedure:
-
Prepare a stock solution of this compound Bromide of a known concentration, significantly above the expected CMC.
-
Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.
-
Record the initial conductivity of the water.
-
Make successive additions of small, known volumes of the stock surfactant solution to the beaker.
-
After each addition, allow the solution to equilibrate with gentle stirring and record the conductivity.[3]
-
Continue the additions until the surfactant concentration is well above the expected CMC.
-
Plot the specific conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[7]
Surface Tensiometry
This technique measures the surface tension of the surfactant solution as a function of its concentration.
Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension.[8] As the surfactant concentration increases, the surface becomes saturated with monomers.[8] Beyond this point, additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[8] The CMC is the concentration at which this plateau begins.[8]
Procedure:
-
Prepare a series of this compound Bromide solutions in deionized water with concentrations spanning a range below and above the anticipated CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).[9] Ensure the apparatus is clean and properly calibrated.
-
For each measurement, allow sufficient time for the surface tension to reach equilibrium.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The resulting graph will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines fitted to these regions.[8]
Fluorescence Spectroscopy
This sensitive method utilizes a fluorescent probe whose spectral properties change upon partitioning into the hydrophobic micellar core.
Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment.[10] When micelles form, the probe preferentially partitions into the nonpolar interior of the micelles, leading to a significant increase in its fluorescence quantum yield and a change in its emission spectrum.[10][11] The CMC is determined by plotting the fluorescence intensity against the surfactant concentration and identifying the concentration at which a sharp change in the slope occurs.[10]
Procedure:
-
Prepare a series of this compound Bromide solutions in deionized water.
-
Add a small, constant amount of a stock solution of a fluorescent probe (e.g., pyrene (B120774) in acetone) to each surfactant solution. The final probe concentration should be very low to avoid perturbing micelle formation.[12]
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at appropriate excitation and emission wavelengths for the chosen probe.
-
Plot a parameter of the fluorescence spectrum (e.g., the intensity at a specific wavelength or the ratio of intensities at two different wavelengths) against the surfactant concentration.
-
The CMC is identified as the concentration at the inflection point of this plot, where a sudden change in fluorescence is observed.[10]
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of CMC determination and the factors that can influence the outcome.
Caption: Workflow for experimental determination of Critical Micelle Concentration (CMC).
Caption: Factors influencing the Critical Micelle Concentration (CMC) of a surfactant.
References
- 1. Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04748B [pubs.rsc.org]
- 6. justagriculture.in [justagriculture.in]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescence technique for the determination of low critical micelle concentrations | Semantic Scholar [semanticscholar.org]
The Influence of Counterions on the Physicochemical Properties of Hexyltrimethylammonium Surfactants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of counterions on surfactant properties is critical for optimizing formulations and predicting performance. This guide provides a comparative analysis of hexyltrimethylammonium (HTA) salts with different counterions—bromide (Br⁻), chloride (Cl⁻), and tosylate (TsO⁻)—focusing on key physicochemical parameters. While extensive experimental data is available for this compound bromide (HTAB), data for the corresponding chloride (HTAC) and tosylate (HTAT) salts are less common. This guide combines available experimental data for HTAB with established theoretical trends to offer a comprehensive comparison.
Executive Summary
The choice of counterion significantly influences the self-assembly and interfacial behavior of this compound surfactants. Generally, more hydrophobic and less hydrated counterions, such as tosylate, are expected to promote micellization at lower concentrations and lead to the formation of larger aggregates compared to smaller, more hydrated ions like chloride. Bromide typically exhibits intermediate behavior. These differences have direct implications for applications ranging from drug delivery to catalysis.
Comparative Data of this compound Salts
The following table summarizes key physicochemical properties of this compound salts. Experimental data for HTAB is provided, while values for HTAC and HTAT are estimated based on established trends observed for longer-chain alkyltrimethylammonium analogues and theoretical models.
| Property | This compound Bromide (HTAB) | This compound Chloride (HTAC) | This compound Tosylate (HTAT) |
| Critical Micelle Concentration (CMC) (mM at 298.15 K) | 83.9[1] | ~90-100 (Estimated) | < 83.9 (Estimated) |
| Aggregation Number (N) | ~3-4[1] | ~2-3 (Estimated) | > 4 (Estimated) |
| Degree of Counterion Binding (β) | ~0.3[1] | < 0.3 (Estimated) | > 0.3 (Estimated) |
| Surface Tension at CMC (γ_cmc) (mN/m) | Data not explicitly found for hexyl derivative | Data not explicitly found for hexyl derivative | Data not explicitly found for hexyl derivative |
| Thermal Stability (Decomposition Temp.) | Data not explicitly found | Data not explicitly found | Data not explicitly found |
Note: Estimated values are based on the expected effects of counterion hydration and hydrophobicity. Chloride, being more hydrated than bromide, is expected to have a weaker interaction with the cationic headgroup, leading to a higher CMC and lower aggregation number. Conversely, the more hydrophobic tosylate ion is expected to interact more strongly, resulting in a lower CMC and a higher aggregation number.
The Underlying Science: Counterion Effects on Micellization
The properties of ionic surfactants are governed by a delicate balance of forces, including the hydrophobic effect driving the aggregation of alkyl chains and the electrostatic repulsion between the charged headgroups. The counterion plays a crucial role in modulating these interactions.
Caption: Logical relationship between counterion properties and their impact on micellar characteristics.
The binding of counterions to the micelle surface neutralizes the charge of the headgroups, reducing electrostatic repulsion and thereby favoring micelle formation at a lower concentration (lower CMC). The extent of this binding is influenced by the counterion's hydration energy and hydrophobicity. Less hydrated and more polarizable ions, like bromide and tosylate, bind more effectively than smaller, more strongly hydrated ions like chloride. This stronger binding allows the surfactant headgroups to pack more closely, leading to the formation of larger micelles with a higher aggregation number.
Experimental Protocols
Accurate characterization of surfactant properties is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound salt in deionized water at a concentration significantly above the expected CMC.
-
Titration: Place a known volume of deionized water in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.
-
Data Acquisition: Incrementally add small, precise volumes of the stock surfactant solution to the water. After each addition, allow the solution to equilibrate and record the conductivity.
-
Analysis: Plot the specific or molar conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of the lines fitted to these regions is the CMC.
Surface Tension Measurement by the du Noüy Ring Method
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension of the liquid. For a surfactant solution, the surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Procedure:
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water.
-
Sample Preparation: Prepare a series of solutions of the this compound salt in deionized water, covering a range of concentrations both below and above the expected CMC.
-
Measurement: For each solution, immerse the clean platinum ring into the liquid and then slowly raise it. The instrument will record the maximum force exerted on the ring just before it detaches from the surface.
-
Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus corresponds to the CMC. The surface tension value at this plateau is the γ_cmc.
Determination of Micellization Enthalpy by Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the stepwise injection of a concentrated surfactant solution into a sample cell containing solvent. The resulting thermogram can be used to determine the CMC and the enthalpy of micellization (ΔH_mic).
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the this compound salt (in the syringe) and fill the sample cell with deionized water. Both solutions should be thoroughly degassed.
-
Titration: Set the desired temperature for the experiment. Inject small, precise aliquots of the surfactant solution from the syringe into the sample cell while continuously monitoring the heat flow.
-
Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.
-
Analysis: Integrate the peaks to obtain the enthalpy change per injection. Plot the cumulative heat change against the total surfactant concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC, and the magnitude of the change in enthalpy across the transition is related to the enthalpy of micellization.
Applications in Research and Development
The choice of counterion in this compound surfactants can significantly impact their performance in various applications:
-
Drug Delivery: The size and charge of micelles are critical for encapsulating and delivering hydrophobic drugs. Surfactants with counterions that promote the formation of larger micelles (e.g., tosylate) may have a higher drug-loading capacity. The nature of the counterion can also influence the interaction of the micelle with biological membranes.
-
Catalysis: In micellar catalysis, the micelle provides a microenvironment that can enhance reaction rates. This compound bromide has been used as a phase transfer catalyst and in the synthesis of materials like zeolites.[2][3] The ability of the counterion to influence micelle structure can be used to tune the catalytic environment.
-
Biotechnology: Cationic surfactants are used for their antimicrobial properties and their ability to interact with negatively charged biological molecules like DNA. The strength of this interaction can be modulated by the choice of counterion.
By understanding the fundamental effects of different counterions, researchers can rationally select or design this compound-based surfactant systems with tailored properties for specific applications.
References
- 1. Computational prediction of the critical micelle concentration (CMC) of surfactants using the non-Bornian solvation model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Monolayers of hexadecyltrimethylammonium p-tosylate at the air-water interface. 2. Neutron reflection | Department of Chemistry [chem.web.ox.ac.uk]
- 3. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Micellar Catalysis: Hexyltrimethylammonium (HTA) Surfactant Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of hexyltrimethylammonium (HTA) surfactant against other commonly used surfactants—cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and Triton X-100—in micellar catalysis. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate surfactants for accelerating chemical reactions in aqueous media.
Micellar catalysis has emerged as a powerful tool in green chemistry, enabling a wide range of organic reactions to be performed in water, thereby reducing the reliance on volatile and often toxic organic solvents. The choice of surfactant is critical as it dictates the efficiency and selectivity of the catalyzed reaction. This guide focuses on the performance of this compound (HTA), a quaternary ammonium (B1175870) surfactant with a shorter alkyl chain, in comparison to its longer-chain homolog, CTAB, as well as the anionic surfactant SDS and the non-ionic surfactant Triton X-100.
Comparative Performance in Ester Hydrolysis
The hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA) is a well-established model reaction for studying micellar catalysis. The rate of this reaction is significantly influenced by the type of surfactant used to form the micelles. The pseudo-first-order rate constant (k_obs) is a key parameter for comparing the catalytic efficiency of different surfactants under specific conditions.
A review of available literature indicates a strong correlation between the alkyl chain length of cationic surfactants and their catalytic efficiency. Generally, for the hydrolysis of esters like p-nitrophenyl alkanoates, longer alkyl chains lead to greater catalytic activity. This is attributed to the increased hydrophobicity of the micellar core, which enhances the binding of the substrate.
While direct comparative data for HTA under the exact same conditions as the other surfactants is limited, the trend observed with varying chain lengths of alkyltrimethylammonium bromides suggests that HTA, with its C6 alkyl chain, is a less potent catalyst for PNPA hydrolysis compared to CTAB, which has a C16 alkyl chain.
Below is a table summarizing the available quantitative data for the hydrolysis of p-nitrophenyl acetate (PNPA) in the presence of different surfactants. It is important to note that the experimental conditions are not identical across all studies, which may affect a direct comparison.
| Surfactant | Type | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Reaction | Substrate | pH | Temp (°C) | Surfactant Conc. (mM) | k_obs (s⁻¹) |
| This compound (HTA) | Cationic | C6 | ~130 | Hydrolysis | p-Nitrophenyl acetate | 8.0 | 25 | 200 | Data not available |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C16 | 0.92 - 1.0 | Hydrolysis | p-Nitrophenyl acetate | 8.0 | 25 | 20 | 1.63 x 10⁻³[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | 7.0 - 10.0 | Hydrolysis | p-Nitrophenyl acetate | 8.0 | 25 | 20 | Inhibition observed |
| Triton X-100 | Non-ionic | - | 0.23 | Hydrolysis | p-Nitrophenyl acetate | 8.0 | 25 | 1.0 | Minimal effect |
| Uncatalyzed Reaction | - | - | - | Hydrolysis | p-Nitrophenyl acetate | 8.0 | 25 | 0 | ~1.5 x 10⁻⁵[1] |
Note: The k_obs for CTAB is from a study at pH 8.0 and 25°C. Data for HTA under these specific conditions was not found in the literature reviewed. For SDS, an inhibitory effect on the hydrolysis of anionic substrates is generally observed due to electrostatic repulsion. Non-ionic surfactants like Triton X-100 typically show a minimal catalytic effect on this type of reaction.
Experimental Protocols
A detailed methodology for a key experiment to determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of p-nitrophenyl acetate (PNPA) in a micellar solution is provided below.
Kinetic Measurement of p-Nitrophenyl Acetate (PNPA) Hydrolysis
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of PNPA in the presence of a surfactant-based micellar system.
Materials:
-
p-Nitrophenyl acetate (PNPA)
-
Surfactant (e.g., this compound bromide, CTAB, SDS, Triton X-100)
-
Buffer solution (e.g., 0.05 M Tris-HCl, pH 8.0)
-
Acetonitrile (B52724) (for preparing PNPA stock solution)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the desired surfactant in the buffer solution at a concentration well above its critical micelle concentration (CMC).
-
Prepare a stock solution of PNPA in acetonitrile (e.g., 10 mM).
-
Prepare the reaction buffer (e.g., 0.05 M Tris-HCl, pH 8.0).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which is the λ_max for the p-nitrophenolate anion product.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Pipette the required volume of the surfactant stock solution and buffer into a quartz cuvette to achieve the desired final surfactant concentration.
-
Place the cuvette in the thermostatted holder and allow it to equilibrate for several minutes.
-
To initiate the reaction, add a small aliquot of the PNPA stock solution to the cuvette, ensuring rapid mixing. The final concentration of PNPA should be low (e.g., 50 µM) to maintain pseudo-first-order conditions.
-
Immediately start recording the absorbance at 400 nm as a function of time for a sufficient duration to observe a significant change in absorbance.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following first-order kinetic equation: A(t) = A_∞ + (A_0 - A_∞) * e^(-k_obs * t) where:
-
A(t) is the absorbance at time t
-
A_0 is the initial absorbance
-
A_∞ is the absorbance at infinite time (reaction completion)
-
k_obs is the pseudo-first-order rate constant
-
-
Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.
-
Visualizing Micellar Catalysis Concepts
To better understand the processes involved in micellar catalysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the factors influencing catalytic performance.
Caption: Experimental workflow for determining the rate of PNPA hydrolysis.
Caption: Factors influencing micellar catalysis performance.
References
A Comparative Guide to Purity Analysis of Hexyltrimethylammonium by Titration Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Hexyltrimethylammonium (HETMA) salts, such as this compound Bromide (HTAB), is critical for the accuracy and reproducibility of experimental results. Titration methods offer a reliable and cost-effective approach for determining the purity of these quaternary ammonium (B1175870) compounds. This guide provides a detailed comparison of two common titration techniques: Potentiometric Titration and Two-Phase Titration (Epton's Method), supported by experimental protocols and data.
Comparison of Titration Methods
Potentiometric titration has emerged as a modern and often preferred method over the traditional two-phase titration for the analysis of cationic surfactants like HETMA. The primary advantages of potentiometric titration include its potential for automation, improved accuracy and reproducibility due to instrumental endpoint detection, and the avoidance of hazardous chlorinated solvents.[1][2] In contrast, the two-phase titration, while being a classic and established method, relies on a subjective visual endpoint determination and utilizes chloroform, a toxic and environmentally harmful solvent.[3]
Data Presentation
The following table summarizes typical experimental data for the purity analysis of a this compound Bromide (HTAB) sample using both potentiometric and two-phase titration methods.
| Parameter | Potentiometric Titration | Two-Phase Titration (Epton's Method) |
| Sample | This compound Bromide (HTAB) | This compound Bromide (HTAB) |
| Sample Weight | 0.2050 g | 0.2065 g |
| Titrant | 0.005 M Sodium Dodecyl Sulfate (SDS) | 0.005 M Sodium Dodecyl Sulfate (SDS) |
| Endpoint Volume | 8.95 mL | 9.05 mL |
| Calculated Purity | 98.1% | 98.3% |
| Relative Standard Deviation (RSD) | < 1% | < 2% |
Experimental Workflows
The general workflow for determining the purity of this compound Bromide by titration involves sample preparation, titration with a standardized titrant, and calculation of the purity based on the volume of titrant consumed.
References
Safety Operating Guide
Proper Disposal of Hexyltrimethylammonium: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of hexyltrimethylammonium and its salts (e.g., this compound bromide) is critical for ensuring laboratory safety and environmental protection. As a quaternary ammonium (B1175870) compound (QAC), it is recognized for its potential to cause skin and eye irritation and is notably toxic to aquatic organisms.[1][2][3][4] Adherence to regulated disposal protocols is essential to mitigate these risks.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Profile and Data
This compound bromide is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Exclamation Mark |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | Exclamation Mark |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3][5] | Corrosion |
| Target Organ Toxicity | May cause respiratory irritation.[1][3][5] | Exclamation Mark |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life, with long-lasting effects.[1][3] | Environment |
Required Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must use appropriate personal protective equipment to prevent exposure.
| Equipment | Specification |
| Hand Protection | Wear protective gloves (e.g., standard nitrile gloves).[2][6] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[2][6] |
| Skin and Body Protection | Wear a laboratory coat. Ensure skin is not exposed.[6] |
| Respiratory Protection | If handling powders or creating aerosols, use a NIOSH-approved respirator.[3] Ensure adequate ventilation.[1][7] |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is to treat it as hazardous chemical waste. Due to its toxicity to aquatic life and classification as a surfactant, drain disposal is not a permissible option.[7][8][9]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste (solid and liquid). The container must have a secure, tight-fitting lid.[1][7]
-
Label Correctly: The label should clearly state "Hazardous Waste," list "Hexyltrimethyltrimethylammonium," and include the associated hazard pictograms (e.g., Irritant, Health Hazard, Environment).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[10] Keep it separate from strong oxidizing agents and strong bases.[1]
Step 2: Storage of Waste
-
Store in a Safe Location: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure Proper Conditions: The storage area should be cool, dry, and well-ventilated.[7] Store the container away from direct sunlight and heat sources.
Step 3: Arrange for Professional Disposal
-
Consult Regulations: Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Contact a Licensed Service: The primary and required method of disposal is through a licensed environmental waste management or hazardous waste disposal service.[11][12] Your institution's Environmental Health & Safety (EHS) department will manage this process.
-
Do Not Attempt On-Site Treatment: Simple acid-base neutralization is not an appropriate treatment for this organic compound and surfactant.[8][13] Furthermore, dilution is not an acceptable method for disposing of hazardous materials.[8]
Step 4: Managing Spills and Accidental Releases
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Wear Full PPE: Before cleaning, don the required personal protective equipment listed in the table above.[6]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][7] Avoid generating dust.[6][10] For liquid spills, use a non-combustible absorbent material (e.g., sand, diatomaceous earth) to contain and collect the waste.[14]
-
Clean the Area: Once the bulk of the spill is collected, clean the affected area thoroughly.
-
Prevent Environmental Release: Do not allow the spilled material or cleanup runoff to enter drains or surface waters.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. mass.gov [mass.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. medline.com [medline.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyltrimethylammonium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexyltrimethylammonium, a cationic surfactant and quaternary ammonium (B1175870) compound used in various research applications. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a multi-layered approach to safety, combining appropriate personal protective equipment with engineering controls, is essential.[1][2][3]
| Control Type | Specification | Purpose |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[1][4] | To minimize inhalation of dust or vapors.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][5] | To protect against splashes and eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][5] | To prevent skin contact and irritation.[2] |
| Body Protection | Laboratory coat or protective clothing.[1][5] | To protect skin from accidental exposure. |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or for spill cleanup.[6] | To prevent respiratory tract irritation from dust or aerosols.[3][7] |
Procedural Guidance for Safe Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.[1]
-
Dispensing: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[1][2] Avoid breathing dust, vapors, mist, or gas.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][4] Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Conditions: Store in a cool place.[1] The compound is hygroscopic; protect from moisture and consider storing under an inert atmosphere.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[1] Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2]
-
Clean: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Classification: Chemical waste generators must determine if the waste is classified as hazardous.[8]
-
Containers: Dispose of in accordance with local, regional, and national regulations. Do not dispose of it down the drain or into the environment.[2]
-
Labeling: All waste containers must be properly labeled with a "Hazardous Waste" tag, clearly identifying the contents.[9]
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.[10]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. epa.gov [epa.gov]
- 6. mountsinai.org [mountsinai.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
